beta-Lactose
Descripción
This compound contains a Lactosylceramide motif and is often attached to a Cer aglycon.
This compound has been reported in Hypericum perforatum with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-DCSYEGIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023193, DTXSID5058723 | |
| Record name | Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-D-Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | beta-D-Lactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12303 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5965-66-2, 63-42-3 | |
| Record name | β-Lactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5965-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Lactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-D-Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-β-D-galactopyranosyl-β-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-LACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Q3A43E0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Lactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Anhydrous Beta-Lactose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of anhydrous beta-lactose, a critical excipient in the pharmaceutical industry. The information presented herein is intended to support research, development, and formulation activities by providing detailed data, experimental methodologies, and an understanding of the relationships between these properties and their application in drug product development.
Core Physicochemical Properties
Anhydrous this compound (β-lactose) is a disaccharide composed of galactose and glucose, distinguished from its alpha anomer by the orientation of the hydroxyl group on the anomeric carbon of the glucose unit.[1][2] This structural difference imparts distinct physicochemical characteristics that are highly relevant to its functionality as a pharmaceutical excipient.[3] Commercially available anhydrous lactose typically contains a majority of β-lactose (around 70-80%) with the remainder being anhydrous α-lactose.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of anhydrous this compound, providing a consolidated reference for formulation scientists.
| Property | Value | Unit | References |
| General Properties | |||
| Molecular Formula | C₁₂H₂₂O₁₁ | [6][7][8] | |
| Molecular Weight | 342.30 | g/mol | [6][7][8] |
| Physical Properties | |||
| Melting Point | 223 - 228.8 | °C | [6][9][10] |
| Density (True) | 1.590 | g/cm³ | [1][11] |
| Boiling Point (rough estimate) | 667.9 | °C | [6][10] |
| Solubility | |||
| Water (20 °C) | 5-10 | g/100 mL | [12] |
| Water (25 °C) | 45.0 ± 0.34 | g/100g solution | [9] |
| Ethanol (96%) | Practically Insoluble | [12][13] | |
| Hygroscopicity & Moisture Content | |||
| Moisture Sorption (at 55% RH) | < 1 | % | [14] |
| Moisture Sorption (at 80% RH) | 1.66 | % | [14] |
| Loss on Drying | ≤ 0.5 | % | [15][16] |
| Water Content (Karl Fischer) | ≤ 1.0 | % | [15][16] |
| Powder Properties | |||
| Angle of Repose | 31 - 35 | ° | [4] |
Experimental Protocols for Property Determination
The accurate characterization of anhydrous this compound is essential for ensuring consistent performance in pharmaceutical formulations. The following sections detail the methodologies for determining its key physicochemical properties.
Melting Point Determination
Method: Differential Scanning Calorimetry (DSC)
Protocol:
-
A small, accurately weighed sample (typically 2-5 mg) of anhydrous this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is increased at a constant rate, typically 10°C/min.[9]
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event corresponding to the melting of the substance.[17][18]
Density (True) Measurement
Method: Gas Pycnometry
Protocol:
-
The sample chamber of a gas pycnometer is calibrated using a standard of known volume.
-
A known weight of anhydrous this compound powder is placed into the sample chamber.
-
The chamber is sealed and purged with a non-reactive gas, typically helium, to remove any adsorbed gases from the powder surface.
-
The gas is then allowed to expand from a reference chamber into the sample chamber.
-
The pressure change is measured and used to calculate the volume of the solid material, excluding inter-particle and intra-particle pore volume.
-
The true density is calculated by dividing the mass of the sample by its measured volume.
Solubility Determination
Method: Equilibrium Solubility Method
Protocol:
-
An excess amount of anhydrous this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
-
The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[9]
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of lactose in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or a validated polarimetric method.[19][20]
-
The solubility is expressed as the mass of solute per volume or mass of the solvent.
Hygroscopicity Assessment
Method: Dynamic Vapor Sorption (DVS)
Protocol:
-
A small, accurately weighed sample of anhydrous this compound is placed in the DVS instrument.
-
The initial weight of the sample is recorded at a low relative humidity (RH), typically <1% RH.
-
The RH within the chamber is then increased in a stepwise manner (e.g., in 10% RH increments) up to a high RH (e.g., 90% RH), and the change in sample mass is recorded at each step once equilibrium is reached.[4][21]
-
The RH is then decreased in a similar stepwise manner to obtain the desorption isotherm.
-
The hygroscopicity is evaluated by the amount of water vapor sorbed by the material at different RH levels. Anhydrous this compound is considered not very hygroscopic, especially at RH levels below 70%.[4]
Powder Flowability Characterization
Method: Angle of Repose
Protocol:
-
A funnel with a fixed diameter is positioned at a specific height above a flat, circular base.
-
The anhydrous this compound powder is allowed to flow through the funnel onto the base until the apex of the cone of powder reaches the tip of the funnel.
-
The height (h) and radius (r) of the resulting powder cone are measured.
-
The angle of repose (θ) is calculated using the formula: θ = arctan(h/r).
-
An angle of repose between 31-35° generally indicates good flowability.[4]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of anhydrous this compound.
Caption: Experimental workflow for the physicochemical characterization of anhydrous this compound.
Impact of Physicochemical Properties on Drug Development
The physicochemical properties of anhydrous this compound are directly linked to its performance in various stages of drug development, particularly in solid dosage form manufacturing.
Caption: Relationship between physicochemical properties and drug development implications.
Conclusion
The well-characterized physicochemical properties of anhydrous this compound, including its low hygroscopicity, good flowability, and excellent compressibility, make it a versatile and highly valuable excipient in the development of solid oral dosage forms.[22][23] Its high solubility and chemical stability further contribute to its widespread use. A thorough understanding and rigorous testing of these properties, as outlined in this guide, are paramount for successful formulation development and the manufacturing of robust and effective drug products.
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. researchgate.net [researchgate.net]
- 3. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. Lactose Anhydrous – ArvinKala [arvinkala.com]
- 6. beta-D-Lactose anhydrous | CAS 5965-66-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound | C12H22O11 | CID 6134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lactose, anhydrous | C12H22O11 | CID 3037558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Some Physical Properties of Anhydrous α-lactose Stable Form, Anhydrous αβ-lactose Compound and Anhydrous β-lactose in Crystalline State [jstage.jst.go.jp]
- 10. You are being redirected... [bio-world.com]
- 11. 5965-66-2 CAS MSDS (BETA-D-LACTOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Lactose | 63-42-3 [chemicalbook.com]
- 13. drugfuture.com [drugfuture.com]
- 14. tandfonline.com [tandfonline.com]
- 15. usbio.net [usbio.net]
- 16. usp.org [usp.org]
- 17. pharmtech.com [pharmtech.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. cdrfoodlab.com [cdrfoodlab.com]
- 20. Determination of lactose content | Anton Paar Wiki [wiki.anton-paar.com]
- 21. RH-temperature stability diagram of α- and β-anhydrous and monohydrate lactose crystalline forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lactose in Pharmaceutical Applications [drug-dev.com]
- 23. drugs.com [drugs.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of β-Lactose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphism of β-lactose, a critical excipient in the pharmaceutical industry. Understanding the solid-state properties of lactose is paramount for controlling drug product performance, stability, and manufacturability. This document delves into the crystallographic details of β-lactose and its common polymorphs, outlines detailed experimental protocols for their characterization, and visualizes the key relationships and analytical workflows.
Introduction to Lactose Polymorphism
Lactose (C₁₂H₂₂O₁₁) is a disaccharide composed of galactose and glucose units. It can exist in various solid forms, including crystalline and amorphous states. The crystalline forms, or polymorphs, of lactose are of particular interest due to their distinct physicochemical properties, such as solubility, stability, and mechanical strength. The two primary anomers of lactose are α-lactose and β-lactose, which can each exist in different polymorphic and hydrated forms. The most common forms encountered in pharmaceutical development are α-lactose monohydrate, anhydrous α-lactose (both stable and unstable forms), and β-lactose (anhydrous). An amorphous form can also be produced through processes like spray drying or milling.[1][2] The specific polymorphic form of lactose used in a formulation can significantly impact the final product's performance.
Crystal Structure of β-Lactose and its Polymorphs
The arrangement of molecules in the crystal lattice defines the polymorphic form and dictates its physical properties. β-lactose crystallizes in the monoclinic system, while other forms like α-lactose monohydrate also exhibit a monoclinic structure. The stable form of anhydrous α-lactose, however, crystallizes in the triclinic system.[3][4][5]
Crystallographic Data
The following table summarizes the key crystallographic parameters for the most common polymorphs of lactose.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| β-Lactose | Monoclinic | P2₁ | 10.839 | 13.349 | 4.954 | 90 | 91.31 | 90 | 2 |
| α-Lactose Monohydrate | Monoclinic | P2₁ | 7.7599 | 21.540 | 4.7830 | 90 | 105.911 | 90 | 2 |
| Stable Anhydrous α-Lactose | Triclinic | P1 | 7.6522 | 19.8637 | 4.9877 | 92.028 | 106.261 | 97.153 | 2 |
Z = number of molecules per unit cell
Experimental Characterization of Lactose Polymorphs
A variety of analytical techniques are employed to identify and quantify the different polymorphic forms of lactose. The selection of a method often depends on the specific information required, such as qualitative identification, quantitative analysis, or the study of transformations.
Experimental Protocols
Below are detailed methodologies for key experiments used in the characterization of lactose polymorphs.
3.1.1. Crystallization of Lactose Polymorphs
-
Objective: To prepare different polymorphic forms of lactose for characterization.
-
Protocol for β-Lactose Crystallization:
-
Prepare a saturated aqueous solution of α-lactose monohydrate at a temperature above 93.5°C.
-
Maintain the temperature and allow for slow cooling or evaporation to induce crystallization.
-
Filter the resulting crystals and dry them appropriately.
-
-
Protocol for Amorphous Lactose Preparation:
-
Dissolve α-lactose monohydrate in deionized water to create a solution.
-
Spray-dry the solution using a suitable spray dryer. Inlet and outlet temperatures should be optimized to ensure complete drying without inducing crystallization.
-
Alternatively, freeze-dry a lactose solution to obtain amorphous lactose.[6]
-
3.1.2. X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form of lactose based on its unique diffraction pattern.
-
Protocol:
-
Gently grind the lactose sample to a fine powder to ensure random orientation of the crystallites.
-
Mount the powdered sample in a sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range typically from 5° to 40°.
-
Compare the resulting diffractogram with reference patterns for known lactose polymorphs. For instance, α-lactose monohydrate has a characteristic peak at approximately 19.9° 2θ, while β-lactose shows a distinct peak at about 20.9° 2θ.[7]
-
3.1.3. Differential Scanning Calorimetry (DSC)
-
Objective: To study the thermal properties of lactose polymorphs, including melting points, glass transitions, and phase transitions.
-
Protocol:
-
Accurately weigh 2-4 mg of the lactose sample into an aluminum DSC pan.[8]
-
Crimp the pan to ensure good thermal contact.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.[8]
-
Record the heat flow as a function of temperature. The resulting thermogram will show endothermic and exothermic peaks corresponding to thermal events. For example, α-lactose monohydrate exhibits a dehydration endotherm between 120°C and 160°C, followed by melting above 200°C.[2] Amorphous lactose shows a glass transition followed by a crystallization exotherm.[9]
-
3.1.4. Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy
-
Objective: To rapidly and non-destructively differentiate and quantify lactose polymorphs.
-
Protocol:
-
Place the lactose powder sample in the spectrometer's sample holder.
-
Acquire the NIR spectrum over a suitable wavelength range (e.g., 4000 to 10000 cm⁻¹).
-
The spectra of different polymorphs will show distinct differences in their absorption bands.[6]
-
For quantitative analysis, develop a calibration model using samples with known concentrations of the different polymorphs.
-
3.1.5. Raman Spectroscopy
-
Objective: To differentiate between crystalline and amorphous lactose and to identify different polymorphs based on their vibrational modes.
-
Protocol:
-
Focus the laser of the Raman spectrometer onto the lactose sample.
-
Acquire the Raman spectrum over a relevant spectral range.
-
Crystalline forms of lactose will exhibit sharp, well-defined Raman bands, while the amorphous form will show broader, less intense peaks.[10][11] Specific peaks can be used to distinguish between α- and β-anomers.
-
Visualization of Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the relationships between different lactose forms and the typical experimental workflows for their characterization.
References
- 1. Structure determination of the stable anhydrous phase of alpha-lactose from X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Ab initio structure determination of two anhydrous forms of a-lactose by powder X-ray diffraction [xray.cz]
- 4. alpha-Lactose monohydrate | C12H24O12 | CID 104938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and beta-lactose in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. dairy-journal.org [dairy-journal.org]
- 10. Measurement of lactose crystallinity using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Complex Kinetics of beta-Lactose Solubility in Aqueous Solutions: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility kinetics of lactose is paramount for optimizing formulation, stability, and delivery. This in-depth technical guide delves into the core principles governing the dissolution of beta-lactose in aqueous environments, offering a comprehensive overview of its behavior, influencing factors, and the experimental methodologies used for its characterization.
Lactose, a disaccharide composed of galactose and glucose, exists in two anomeric forms: alpha (α) and beta (β). These anomers exhibit distinct physical properties, most notably their solubility in water. While α-lactose is the more common and commercially available form, β-lactose possesses significantly higher initial solubility, a characteristic of great interest in various pharmaceutical applications. However, the solubility of lactose is not a simple equilibrium. It is a dynamic process governed by the phenomenon of mutarotation, the interconversion between the α and β forms in solution until an equilibrium is reached.
The Role of Mutarotation in Lactose Solubility
When either α-lactose or β-lactose is dissolved in an aqueous solution, they undergo mutarotation, a reversible first-order reaction. This process continues until a characteristic equilibrium is established between the two anomers. At room temperature, this equilibrium typically consists of approximately 40% α-lactose and 60% β-lactose[1]. The rate of mutarotation is influenced by several factors, including temperature, pH, and the concentration of the solution[1][2].
The final solubility of lactose, regardless of the starting anomer, is the same because of this equilibrium[1]. However, the initial dissolution rate and the concentration that can be achieved before reaching saturation are significantly different for the two forms. β-lactose dissolves more readily and to a greater extent initially than α-lactose[1][3]. This is a critical consideration in processes where rapid dissolution is required.
Quantitative Solubility Data
The solubility of both α-lactose and β-lactose is highly dependent on temperature, increasing as the temperature rises[1][2][4]. The presence of other solutes, such as ethanol, can significantly reduce the solubility of both anomers[4]. The following table summarizes the reported solubility values for α-lactose and β-lactose in water at various temperatures.
| Temperature (°C) | α-Lactose Solubility ( g/100 mL) | β-Lactose Solubility ( g/100 mL) | Reference(s) |
| 20 | 7 | 50 | [3] |
| 40 | - | - | [4] |
| 50 | - | - | [4] |
| 60 | - | - | [4] |
| 70 | - | - | [4] |
| 80 | 100 (total lactose) | - | [2] |
Note: The data for 40-70°C in the cited study was measured in aqueous ethanol solutions, not pure water. The value at 80°C represents the total lactose solubility at equilibrium.
Experimental Protocols for Determining Solubility Kinetics
Several experimental methods are employed to study the solubility kinetics of lactose. These techniques allow for the determination of dissolution rates, the equilibrium concentrations of the anomers, and the influence of various factors on solubility.
Polarimetry
This classical method relies on the different optical rotations of α- and β-lactose. A polarimeter is used to measure the change in the angle of rotation of plane-polarized light as the lactose anomers interconvert in solution over time. This allows for the calculation of the concentration of each anomer at any given point and the rate of mutarotation[5][6].
Methodology:
-
Prepare a saturated solution of the lactose anomer in deionized water at a constant temperature.
-
Immediately after preparation, filter the solution to remove any undissolved solids.
-
Place the solution in the polarimeter cell and record the initial optical rotation.
-
Continue to measure the optical rotation at regular intervals until a stable reading is achieved, indicating that mutarotational equilibrium has been reached.
-
The concentrations of α- and β-lactose can be calculated from the specific rotations of the pure anomers and the observed rotation of the solution.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for separating and quantifying the α and β anomers of lactose in solution. This method offers high precision and specificity[7][8].
Methodology:
-
Prepare lactose solutions of known concentrations.
-
At various time points after dissolution, take an aliquot of the solution.
-
To halt the mutarotation process, the sample can be immediately diluted with a cold mobile phase or a solvent that inhibits the reaction.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., an amino-based column) and a refractive index detector.
-
The concentrations of α- and β-lactose are determined by comparing the peak areas of the sample to those of standard solutions.
Refractive Index Analysis
This method measures the change in the refractive index of a lactose solution as it approaches saturation. It is a relatively simple and rapid technique for determining the final solubility of lactose[4].
Methodology:
-
Prepare a series of lactose solutions with increasing concentrations.
-
Measure the refractive index of each solution using a refractometer at a constant temperature.
-
Plot the refractive index as a function of concentration.
-
To determine the solubility at a specific temperature, prepare a supersaturated solution, allow it to equilibrate with excess solid lactose, and then measure the refractive index of the clear supernatant. The concentration corresponding to this refractive index is the solubility.
Visualizing the Dynamics of Lactose Solubility
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key processes and experimental workflows.
Caption: The process of mutarotation where α- and β-lactose interconvert to reach equilibrium.
Caption: A generalized experimental workflow for determining lactose solubility kinetics.
Factors Influencing this compound Solubility Kinetics
Several factors can significantly impact the rate and extent of β-lactose dissolution:
-
Temperature: As previously mentioned, increasing the temperature enhances the solubility of both anomers and accelerates the rate of mutarotation[1][2][7]. Above 93.5°C, β-lactose becomes the less soluble and more stable crystalline form[2].
-
pH: The rate of mutarotation is pH-dependent, being slowest in the neutral pH range and increasing in both acidic and alkaline conditions[1][2].
-
Presence of Other Solutes: The addition of co-solvents like ethanol can drastically decrease the solubility of lactose[4]. Other substances, such as carrageenans, have also been shown to decrease lactose solubility and affect the mutarotation equilibrium[5][6]. The presence of electrolytes can also influence lactose solubility[9].
-
Particle Size: Finer particles of lactose will dissolve more rapidly due to a larger surface area, although the final equilibrium solubility remains unchanged[1].
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring α/β Ratio of Pollen-Like Anhydrous Lactose as Ingredient Carriers for Controlled Dissolution Rate [mdpi.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Mutarotation and solubility of lactose as affected by carrageenans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermodynamic Properties of β-Lactose Anomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of β-lactose, an anomer of lactose critical to various applications in the pharmaceutical and food industries. This document outlines key quantitative data, details the experimental protocols for their determination, and provides visual representations of relevant processes and workflows.
Introduction to Lactose Anomers
Lactose, a disaccharide composed of galactose and glucose, exists in two primary anomeric forms: α-lactose and β-lactose. The orientation of the hydroxyl group on the anomeric carbon of the glucose unit distinguishes these two isomers. This structural difference leads to distinct physicochemical properties, including solubility, melting point, and specific rotation, which are of paramount importance in drug formulation and development. In aqueous solutions, α- and β-lactose undergo mutarotation, an equilibrium process where the two anomers interconvert until a characteristic equilibrium is reached. At room temperature, the equilibrium mixture consists of approximately 40% α-lactose and 60% β-lactose.[1]
Quantitative Thermodynamic Data
The thermodynamic properties of β-lactose are crucial for understanding its behavior in various systems. The following tables summarize key quantitative data for β-lactose.
Table 1: Solubility and Transition Temperature of Lactose Anomers
| Property | β-Lactose | α-Lactose | Conditions | Reference |
| Solubility in Water | 50 g/100 mL | 7 g/100 mL | 20 °C | [2] |
| Transition Temperature | - | - | 93.5 °C | [2] |
Note: Below the transition temperature of 93.5 °C, β-lactose is the more soluble anomer. Above this temperature, α-lactose exhibits higher solubility.[2]
Table 2: Enthalpy, Entropy, and Gibbs Free Energy of β-Lactose
| Thermodynamic Parameter | Value | Units | Conditions | Reference |
| Enthalpy of Solution (ΔHsoln) | Positive (endothermic) | J/g | 25 °C | [3] |
| Heat of Combustion (ΔHc) | -5643 | kJ/mol | 37 °C | [4] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -1334.42 | kJ/mol | Joback Calculated | [5] |
| Heat Capacity (Cp,solid) | 1.22 | J/g·K | 270-325 K | [6] |
| Entropy (from 0 to 90°K) | 26.00 | entropy units | - |
Experimental Protocols
Accurate determination of the thermodynamic properties of β-lactose relies on precise experimental methodologies. The following sections detail the protocols for key analytical techniques.
Determination of Solubility by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of dissolved lactose, enabling the determination of its solubility.
Materials:
-
β-Lactose powder
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC system with a Refractive Index (RI) detector and a Chromolith® NH2 column (100 x 4.6 mm) or a C8 column.
Procedure:
-
Preparation of Standard Solutions: Accurately weigh known amounts of β-lactose and dissolve in deionized water to prepare a series of standard solutions of varying concentrations.
-
Sample Preparation: Prepare a saturated solution of β-lactose by adding an excess amount of the powder to a known volume of deionized water in a sealed container. Agitate the solution at a constant temperature until equilibrium is reached. Filter an aliquot of the supernatant through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set up the HPLC system with a mobile phase of acetonitrile and water (typically in a 75:25 v/v ratio) at a constant flow rate (e.g., 0.5 mL/min).
-
Equilibrate the column at a constant temperature (e.g., 40 °C).
-
Inject a known volume (e.g., 10 µL) of each standard solution and the filtered sample solution into the HPLC system.
-
Record the chromatograms and determine the peak areas corresponding to lactose.
-
-
Quantification: Construct a calibration curve by plotting the peak areas of the standard solutions against their known concentrations. Use the peak area of the sample to determine its lactose concentration from the calibration curve. This concentration represents the solubility of β-lactose under the experimental conditions.
Measurement of Enthalpy of Solution by Isothermal Microcalorimetry
Isothermal microcalorimetry directly measures the heat change associated with the dissolution of a substance.
Materials:
-
β-Lactose powder
-
Deionized water
-
Isothermal microcalorimeter
-
Sample ampoules
Procedure:
-
Instrument Setup: Equilibrate the isothermal microcalorimeter at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a small amount of β-lactose powder into a sample ampoule. Add a precise volume of deionized water to a separate compartment within the ampoule or to the sample cell.
-
Measurement: Place the sealed ampoule into the calorimeter. Once a stable baseline is established, initiate the dissolution by mixing the β-lactose with the water.
-
Data Analysis: The instrument records the heat flow as a function of time. Integrate the area under the resulting peak to determine the total heat change (q) during the dissolution process. The enthalpy of solution (ΔHsoln) is then calculated by dividing q by the number of moles of dissolved lactose.
Analysis of Mutarotation by Polarimetry
Polarimetry measures the change in the optical rotation of a lactose solution over time as it undergoes mutarotation.
Materials:
-
β-Lactose powder
-
Deionized water
-
Polarimeter with a sodium D-line light source (589.3 nm)
-
Polarimeter tube
-
Volumetric flask
-
(Optional) Clarification agents (e.g., Carrez reagents) for turbid solutions.
Procedure:
-
Sample Preparation: Rapidly dissolve a precisely weighed amount of β-lactose in a known volume of deionized water in a volumetric flask.
-
Measurement: Immediately fill the polarimeter tube with the freshly prepared solution and place it in the polarimeter.
-
Data Acquisition: Measure the optical rotation of the solution at regular time intervals until a stable reading is obtained, indicating that equilibrium has been reached.
-
Data Analysis: The specific rotation at any given time can be calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration in g/mL. The change in specific rotation over time reflects the kinetics of mutarotation. The final, stable rotation corresponds to the equilibrium mixture of α- and β-lactose.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal transitions of β-lactose, such as melting and glass transitions.
Materials:
-
β-Lactose powder
-
DSC instrument
-
Aluminum pans and lids
Procedure:
-
Sample Preparation: Accurately weigh a small amount of β-lactose (typically 2-4 mg) into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range. The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. For β-lactose, a melting endotherm is typically observed. The peak temperature and the area under the peak (enthalpy of fusion) can be determined.
Anomer Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy can differentiate between α- and β-lactose based on their unique vibrational spectra in the fingerprint region.
Materials:
-
β-Lactose powder
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: Place a small amount of β-lactose powder directly onto the ATR crystal.
-
Spectral Acquisition: Collect the infrared spectrum over a specific wavenumber range, typically 4000-400 cm-1.
-
Data Analysis: Analyze the fingerprint region of the spectrum (approximately 1500-500 cm-1). β-lactose has a unique FTIR peak at 948 cm-1, while α-lactose shows a characteristic peak at 855 cm-1.[2] The presence and relative intensities of these peaks can be used to identify and quantify the anomeric composition.
Visualizing Key Processes and Workflows
Mutarotation of Lactose
The following diagram illustrates the equilibrium process of mutarotation between α-lactose and β-lactose in an aqueous solution.
Experimental Workflow for Thermodynamic Property Determination
The logical flow for determining the key thermodynamic properties of β-lactose is depicted in the following workflow diagram.
Conclusion
A thorough understanding of the thermodynamic properties of β-lactose is essential for its effective utilization in pharmaceutical and food applications. The data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists working with this important excipient. The distinct characteristics of β-lactose, particularly its higher solubility at temperatures below 93.5 °C, offer unique opportunities for formulation design and controlled release applications. The methodologies outlined herein enable the precise and accurate characterization of β-lactose, ensuring product quality and performance.
References
- 1. dairy-journal.org [dairy-journal.org]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Lactose by Reversed-Phase High Performance Liquid Chromatography. | Semantic Scholar [semanticscholar.org]
- 4. Determination of the lactose content in low-lactose milk using Fourier-transform infrared spectroscopy (FTIR) and convolutional neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column [sigmaaldrich.com]
An In-depth Technical Guide to the Molecular Structure of beta-D-galactopyranosyl-(1→4)-D-glucose (Lactose)
Audience: Researchers, scientists, and drug development professionals.
Introduction
beta-D-galactopyranosyl-(1→4)-D-glucose, commonly known as lactose, is a disaccharide that serves as the primary carbohydrate in the milk of most mammals.[1] Its molecular formula is C₁₂H₂₂O₁₁.[1][2][3] Comprising two monosaccharide units, galactose and glucose, lactose is fundamental to neonatal nutrition.[4] Beyond its nutritional role, the molecular architecture of lactose dictates its chemical properties, its metabolism in biological systems, and its applications in the food and pharmaceutical industries, most notably as an excipient in drug formulations.
This guide provides a comprehensive examination of the molecular structure of lactose, the advanced experimental techniques employed for its elucidation, and an overview of its primary metabolic pathways.
Molecular Structure and Properties
Lactose is a disaccharide formed from the condensation of a D-galactose molecule and a D-glucose molecule. These units are joined by a β-1→4 glycosidic linkage.[1] The systematic name, β-D-galactopyranosyl-(1→4)-D-glucose, precisely describes this connection: the anomeric carbon (C1) of β-D-galactose is linked to the hydroxyl group on carbon 4 (C4) of a D-glucose molecule.[1]
The glucose unit in lactose can exist in either the α-pyranose or β-pyranose form, giving rise to two anomers: α-lactose and β-lactose. This distinction refers solely to the stereochemistry at the anomeric carbon of the glucopyranose ring.[1]
1.1 General Molecular Properties
The fundamental properties of lactose are summarized in the table below, providing key quantitative data for reference.
| Property | Value | Reference |
| Systematic Name | β-D-galactopyranosyl-(1→4)-D-glucose | [1] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [2][3] |
| Molar Mass | 342.30 g/mol | [2][3] |
| Appearance | White, water-soluble, non-hygroscopic solid | [1] |
| Isomers | α-lactose and β-lactose | [1] |
Experimental Determination of Molecular Structure
The three-dimensional structure of lactose has been determined with high precision using several analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.1 X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystal. The molecular structure of α-lactose as determined by this method reveals the exact spatial arrangement of its constituent atoms and the conformation of the glycosidic bond.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction of Lactose
-
Crystallization: Amorphous lactose is dissolved in a suitable solvent (e.g., water) to create a supersaturated solution.[5] Crystals, such as α-lactose monohydrate or anhydrous forms of α- and β-lactose, are grown through controlled evaporation or slow cooling.[5][6][7] The rate of crystallization and the resulting crystal form can be influenced by factors like relative humidity and temperature.[5][6]
-
Crystal Mounting: A single, high-quality crystal of appropriate size is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is produced. The intensities and positions of these spots are recorded by a detector.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The electron density map is calculated from the diffraction pattern, allowing for the determination of atomic positions. This initial model is then refined to best fit the experimental data, yielding a final, high-resolution molecular structure.
Table 2: Representative Crystallographic Data for α-Lactose Monohydrate (Note: Specific values can vary slightly between studies. This table represents typical data.)
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.98 |
| b (Å) | 21.68 |
| c (Å) | 4.82 |
| β (°) | 99.8 |
| Molecules per unit cell (Z) | 2 |
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For lactose, ¹H NMR is particularly useful for distinguishing between the α and β anomers and for confirming the connectivity of the monosaccharide units.[9]
Experimental Protocol: ¹H NMR Spectroscopy of Lactose
-
Sample Preparation: A small amount of lactose is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to avoid a large solvent signal in the proton spectrum.[10] Using D₂O also allows for the exchange of labile hydroxyl protons with deuterium, simplifying the spectrum.[10]
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A standard ¹H NMR spectrum is acquired. For more complex structural assignments, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.[11]
-
Spectral Analysis: The resulting spectrum is analyzed. The chemical shifts (δ) of the signals provide information about the electronic environment of each proton. The coupling constants (J) between adjacent protons reveal dihedral angles and thus conformational information. The anomeric protons of the α and β forms of lactose appear at distinct chemical shifts, allowing for their identification and quantification.[9]
Table 3: Characteristic ¹H-NMR Chemical Shifts for Lactose Anomers in D₂O
| Proton | α-Lactose Anomer (δ, ppm) | β-Lactose Anomer (δ, ppm) |
| Anomeric H (Glucose) | ~5.22 | ~4.66 |
| Anomeric H (Galactose) | ~4.45 | ~4.45 |
| Other Ring Protons | 3.5 - 4.2 | 3.5 - 4.2 |
Biochemical Pathways Involving Lactose
The biological fate of lactose is primarily dictated by its digestive pathway, which differs significantly between lactose-tolerant and lactose-intolerant individuals.
3.1 Lactose Digestion and Galactose Metabolism
In lactose-tolerant individuals, lactose is hydrolyzed in the small intestine by the enzyme lactase-phlorizin hydrolase (commonly known as lactase).[4] This enzymatic cleavage breaks the β-1→4 glycosidic bond, yielding D-glucose and D-galactose.[12][13] Glucose can then directly enter the glycolysis pathway for energy production.[12] Galactose, however, must first be converted to glucose-1-phosphate via the Leloir pathway before it can be utilized for energy.[14][15]
3.2 Lactose Intolerance
Lactose intolerance arises from a deficiency in the lactase enzyme.[16][17] In the absence of sufficient lactase, lactose cannot be hydrolyzed in the small intestine and passes intact into the large intestine.[4] Here, it is fermented by colonic bacteria, producing gases (hydrogen, carbon dioxide, methane) and short-chain fatty acids.[4][17] The accumulation of these fermentation byproducts and the osmotic effect of undigested lactose lead to the clinical symptoms of bloating, flatulence, and diarrhea.[16]
Conclusion
The molecular structure of β-D-galactopyranosyl-(1→4)-D-glucose is well-defined, thanks to rigorous analysis by X-ray crystallography and NMR spectroscopy. Its β-1→4 glycosidic linkage is the key structural feature governing its biological activity and digestibility. A thorough understanding of this structure is critical for researchers in nutrition and food science, enabling advancements in areas such as the development of lactose-free products. For professionals in drug development, detailed knowledge of lactose, a common pharmaceutical excipient, is essential for ensuring the stability, bioavailability, and quality of medicinal products.
References
- 1. Lactose - Wikipedia [en.wikipedia.org]
- 2. beta-Lactose | C12H22O11 | CID 6134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. β-D-Glucopyranose, 4-O-β-D-galactopyranosyl- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystallization and X-ray diffraction of crystals formed in water-plasticized amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallization and X-ray diffraction of spray-dried and freeze-dried amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. No Substitute: NMR Reveals the Lactose Content of Milk Alternatives | Bruker [bruker.com]
- 12. How Do We Metabolise Lactose? — Rhitrition [rhitrition.com]
- 13. Lactose Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Galactose? [synapse.patsnap.com]
- 15. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. Lactose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Lactose intolerance: Learn More – Causes and diagnosis of lactose intolerance - InformedHealth.org - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Anomeric Distinction: A Technical Guide to Alpha and Beta Lactose
For Researchers, Scientists, and Drug Development Professionals
Lactose, a disaccharide composed of galactose and glucose, is a cornerstone excipient in the pharmaceutical industry and a key component in dairy science. Its seemingly simple chemical formula belies a crucial structural nuance: the existence of two anomeric forms, alpha (α) and beta (β) lactose. This distinction, arising from the orientation of a hydroxyl group on the anomeric carbon of the glucose unit, gives rise to profound differences in their physicochemical properties and, consequently, their functional roles in various applications. This technical guide provides an in-depth exploration of the fundamental differences between α- and β-lactose, offering detailed experimental protocols for their characterization and quantitative data for comparative analysis.
Core Structural and Physicochemical Differences
The primary distinction between α- and β-lactose lies in the stereochemistry at the C1 carbon of the glucopyranose ring. In α-lactose, the hydroxyl group on the anomeric carbon is in the axial position, while in β-lactose, it occupies the equatorial position.[1] This subtle structural variation significantly impacts their physical properties.
In aqueous solution, α- and β-lactose undergo a process called mutarotation, where they interconvert through an open-chain aldehyde form until an equilibrium is reached.[2][3] At room temperature, this equilibrium mixture typically consists of approximately 37-40% α-lactose and 60-63% β-lactose.[1][3][4][5][6]
The differing crystalline structures of the two anomers lead to notable differences in their physical characteristics, which are summarized in the table below. α-Lactose monohydrate, the most common form, crystallizes with one molecule of water, contributing to its stability.[3][6] In contrast, β-lactose is typically anhydrous.[3]
Table 1: Comparative Physicochemical Properties of Alpha and Beta Lactose
| Property | Alpha (α)-Lactose | Beta (β)-Lactose |
| Systematic Name | β-D-galactopyranosyl-(1→4)-α-D-glucopyranose | β-D-galactopyranosyl-(1→4)-β-D-glucopyranose |
| Crystal Form | Typically monohydrate (tomahawk-like shape)[3] | Typically anhydrous (kite-like shape)[3] |
| Specific Rotation [α]D | +89.4° to +92.6° | +34.2° to +35° |
| Equilibrium Rotation in Solution | +52.3° to +55.4°[4] | +52.3° to +55.4°[4] |
| Solubility in Water (g/100mL at 20°C) | ~7-10 g/100 mL[1][7] | ~50 g/100 mL[7] |
| Melting Point (°C) | ~202 °C (monohydrate, with decomposition) | ~252 °C |
| Sweetness (relative to sucrose) | Lower | Higher than α-lactose[3] |
| Hygroscopicity | Less hygroscopic (as monohydrate)[6] | More hygroscopic (as anhydrous)[6] |
| Stability | More stable crystalline form (as monohydrate)[6] | Less stable, can convert to α-lactose monohydrate in high humidity[6] |
The Process of Mutarotation
The interconversion between α- and β-lactose in solution is a critical phenomenon to understand when working with this sugar. The process can be visualized as a dynamic equilibrium.
Caption: The mutarotation of lactose in solution, showing the interconversion between the alpha and beta anomers via an open-chain aldehyde intermediate.
Biological and Pharmaceutical Significance
The distinct properties of α- and β-lactose have significant implications in biological systems and pharmaceutical formulations. While both forms are digested and metabolized identically in vivo, their physical characteristics influence their applications.[8]
-
Drug Delivery: In pharmaceutical tablets, the choice between α- and β-lactose can affect tablet hardness, dissolution rate, and stability. α-Lactose monohydrate is often used in wet granulation processes, while the more soluble and compressible β-lactose is suitable for direct compression.[6][9][10]
-
Dry Powder Inhalers: The controlled particle size and flow properties of α-lactose monohydrate make it an excellent carrier for active pharmaceutical ingredients in dry powder inhalers.[6]
-
Infant Formula: The carbohydrate source in infant formula often aims to mimic the lactose composition of human milk.[1] While cow's milk contains primarily α-lactose, human milk is richer in β-lactose.[11] It is suggested that β-lactose is absorbed more slowly, potentially offering benefits for the development of the central nervous system and gut microbiota.[11]
-
Food Industry: The lower sweetness of α-lactose is advantageous in some food applications, while the higher solubility and sweeter taste of β-lactose are desirable in others.[3]
Experimental Protocols for Characterization
Differentiating and quantifying α- and β-lactose requires specific analytical techniques. The following sections detail the methodologies for key experiments.
Polarimetry
Polarimetry is a classical method for distinguishing between the anomers based on their different specific optical rotations.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the lactose sample (e.g., 1 g).
-
Dissolve the sample in a precise volume of deionized water (e.g., 100 mL) in a volumetric flask.
-
For solid samples, ensure complete dissolution. For dairy products, a clarification step to remove proteins and fats is necessary. This can be achieved by adding a clarifying agent like zinc acetate and potassium ferrocyanide (Carrez clarification) followed by filtration.
-
-
Instrumentation:
-
Use a calibrated polarimeter with a sodium lamp (589 nm).
-
Calibrate the instrument with a blank (deionized water).
-
-
Measurement:
-
Rinse the polarimeter tube with the sample solution and then fill it, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and measure the optical rotation.
-
To observe mutarotation, take readings at regular intervals until a stable value is reached.
-
-
Calculation:
-
The initial reading will be indicative of the predominant anomer in the solid sample. The final, stable reading corresponds to the equilibrium mixture.
-
The percentage of each anomer can be calculated from the initial and equilibrium rotation values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the precise quantification of α- and β-lactose.
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of both forms.
-
The ratio of the integrals directly corresponds to the molar ratio of α- and β-lactose in the sample.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust and sensitive method for the separation and quantification of lactose anomers.
Methodology:
-
Sample Preparation:
-
Prepare a standard solution of lactose in the mobile phase.
-
For solid samples, dissolve a known concentration in the mobile phase. For complex matrices like milk, protein precipitation (e.g., with acetonitrile) followed by filtration through a 0.45 µm filter is required.
-
-
Instrumentation and Conditions:
-
Column: An amino-propyl (NH2) or a C18 column can be used.[5]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is a common mobile phase for NH2 columns. For C18 columns, pure water can be effective.[5]
-
Detector: A refractive index (RI) detector is typically used for carbohydrate analysis.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.
-
-
Analysis:
-
Inject the prepared sample and standards.
-
The α and β anomers will elute as separate peaks.
-
Quantify the amount of each anomer by comparing the peak areas to a calibration curve generated from standards.
-
Caption: A simplified workflow for the analysis of lactose anomers using High-Performance Liquid Chromatography (HPLC).
X-Ray Diffraction (XRD)
XRD is essential for characterizing the crystalline structure of solid lactose samples.
Methodology:
-
Sample Preparation:
-
The sample should be a fine powder. Grinding may be necessary to ensure random orientation of the crystallites.
-
-
Instrumentation:
-
Use a powder X-ray diffractometer with a copper (Cu) Kα radiation source.
-
-
Data Acquisition:
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
-
Data Analysis:
-
The resulting diffraction pattern will show a series of peaks at specific 2θ angles.
-
α-Lactose monohydrate and β-lactose have characteristic diffraction patterns. For instance, α-lactose monohydrate exhibits a strong peak around 19.9° 2θ, while β-lactose has a characteristic peak near 20.9° 2θ.[12][13]
-
The presence and intensity of these peaks can be used to identify and quantify the crystalline forms present in the sample.
-
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of lactose, such as melting point and phase transitions.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an aluminum DSC pan.
-
Seal the pan.
-
-
Instrumentation:
-
Use a calibrated differential scanning calorimeter.
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).
-
-
Data Analysis:
-
The resulting thermogram will show endothermic and exothermic peaks corresponding to thermal events.
-
For α-lactose monohydrate, an endothermic peak around 140-150°C indicates the loss of water of crystallization.[10][14]
-
The melting points of α- and β-lactose occur at approximately 213-220°C and 224-252°C, respectively, often with decomposition.[10][15]
-
Logical Relationship of Characterization Techniques
The choice of analytical technique depends on the specific information required. The following diagram illustrates the relationship between the properties of lactose and the appropriate characterization methods.
Caption: Logical relationship between the properties of lactose anomers and the primary analytical techniques used for their characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method development for the quantification of a mixture of reacting species: The case of lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mro.massey.ac.nz [mro.massey.ac.nz]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and beta-lactose in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alterations of alpha-lactose during differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Analysis of Lactose in Milk and Cheese Products by HPLC with RI Detection [perkinelmer.com]
- 13. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 14. tainstruments.com [tainstruments.com]
- 15. Sucrose, Lactose, Thermogravimetry, and Differential Thermal Analysis: The Estimation of the Moisture Bond Types in Lactose-Containing Ingredients for Confectionery Products with Reduced Glycemic Index - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of β-Lactose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of beta-lactose (β-lactose) under varying pH and temperature conditions. Understanding the degradation pathways and kinetics is critical for researchers and professionals in the pharmaceutical and food industries to ensure product quality, efficacy, and shelf-life. This document delves into the primary degradation routes of β-lactose—hydrolysis, isomerization, and the Maillard reaction—supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to β-Lactose Stability
Lactose, a disaccharide composed of galactose and glucose, exists in two anomeric forms: α-lactose and β-lactose. β-lactose is often preferred in pharmaceutical formulations due to its higher solubility and desirable compaction properties. However, its chemical stability can be compromised by environmental factors such as pH and temperature, leading to the formation of various degradation products. These degradants can impact the safety, efficacy, and organoleptic properties of the final product. A thorough understanding of β-lactose stability is therefore paramount for formulation development and control.
Key Degradation Pathways of β-Lactose
The stability of β-lactose is primarily influenced by three chemical reactions: hydrolysis, isomerization, and the Maillard reaction. The prevalence and rate of each pathway are highly dependent on the pH and temperature of the environment.
Hydrolysis
Hydrolysis of the β-1,4-glycosidic bond in lactose results in the formation of its constituent monosaccharides, glucose and galactose. This reaction is catalyzed by acid and, to a lesser extent, can occur under neutral and alkaline conditions at elevated temperatures.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic oxygen is protonated, leading to the cleavage of the bond. The rate of hydrolysis increases with decreasing pH and increasing temperature. Studies on the acid hydrolysis of lactose have shown it follows pseudo-first-order kinetics.[1][2] An activation energy of 135.5 kJ/mol has been reported for the acid-catalyzed hydrolysis of lactose in water, indicating a significant temperature dependence.[3]
Isomerization (Epimerization)
In alkaline solutions, lactose can undergo isomerization via the Lobry de Bruyn-Alberda van Ekenstein (LdAV) transformation to form lactulose, a ketose isomer.[4][5] This reaction proceeds through an enediol intermediate and is a significant degradation pathway in neutral to alkaline conditions, especially upon heating.[6] The formation of lactulose is often accompanied by the formation of other monosaccharides like galactose.[7]
Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction that occurs between the reducing sugar (lactose) and amino groups of amino acids, peptides, or proteins.[8][9] This complex series of reactions leads to the formation of a wide range of products, including Schiff bases, Amadori products, and ultimately, brown nitrogenous polymers known as melanoidins.[8] The rate of the Maillard reaction is influenced by temperature, pH, and the type of amino acid present.[10][11]
Quantitative Data on β-Lactose Stability
The following tables summarize the available quantitative data on the degradation of lactose under various pH and temperature conditions. It is important to note that much of the literature focuses on "lactose" without specifying the anomer, and there is a relative scarcity of kinetic data for the chemical degradation of pure β-lactose.
Table 1: Effect of pH and Temperature on Lactose Hydrolysis
| pH | Temperature (°C) | Initial Lactose Concentration | Rate Constant (k) | Half-life (t½) | Degradation Products | Reference |
| Acidic (H₂SO₄) | 120 - 160 | Not specified | - | - | Glucose, Galactose | [3] |
| Acidic (HCl) | 147 | 30% | - | - | Glucose, Galactose | [2] |
| 5.0 | 37.5 | 50 mmol/L | 0.1619 min⁻¹ | ~4.3 min | Glucose, Galactose | [12] |
| 6.0 | 37.5 | 50 mmol/L | 0.0975 min⁻¹ | ~7.1 min | Glucose, Galactose | [12] |
| 7.0 | 37.5 | 50 mmol/L | 0.1037 min⁻¹ | ~6.7 min | Glucose, Galactose | [12] |
| 8.0 | 37.5 | 50 mmol/L | 0.1804 min⁻¹ | ~3.8 min | Glucose, Galactose | [12] |
Note: Data from reference[12] pertains to enzymatic hydrolysis and is included for comparative purposes.
Table 2: Effect of Temperature on Lactose Isomerization to Lactulose in Alkaline Conditions
| Temperature (°C) | Catalyst (Concentration) | Initial Lactose Concentration | Lactulose Yield (%) | Reaction Time (h) | Other Products | Reference |
| 90 | 1M NaOH | 20% | >30.9 | 2 | Galactose | [5] |
| 100 | Arginine (0.1 mol/mol) | 5% (w/v) | Reached equilibrium | <0.33 | Glucose, Galactose | [6] |
| 110 | Arginine (0.1 mol/mol) | 5% (w/v) | Reached equilibrium | <0.33 | Glucose, Galactose | [6] |
| 120 | Arginine (0.1 mol/mol) | 5% (w/v) | Reached equilibrium | ~0.2 | Glucose, Galactose | [6] |
Table 3: Arrhenius Parameters for Lactose Degradation
| Degradation Pathway | pH Condition | Activation Energy (Ea) (kJ/mol) | Reference |
| Acid Hydrolysis | Acidic | 135.5 | [3] |
| Enzymatic Hydrolysis | Not specified | 11.8 | [13] |
| Thermal Inactivation of β-galactosidase | Not specified | 171.37 | [14] |
Experimental Protocols for Stability Assessment
A robust stability-indicating method is crucial for accurately assessing the degradation of β-lactose. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) is a commonly employed technique.[15][16]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[17][18][19][20]
Objective: To evaluate the stability of β-lactose under various stress conditions and identify the resulting degradation products.
Materials:
-
β-Lactose
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Buffer solutions (pH 4, 7, 9)
Procedure:
-
Solution Preparation: Prepare a stock solution of β-lactose in high-purity water (e.g., 10 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis/Isomerization: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution (in neutral, acidic, and alkaline buffers) at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Store the stock solution at 4°C, protected from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-RID method.
Stability-Indicating HPLC-RID Method
Chromatographic Conditions (Example): [15]
-
Column: Amino-based column (e.g., Chromolith® NH2, 100 x 4.6 mm)
-
Mobile Phase: Acetonitrile:Water (75:25 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
Sample Preparation:
-
Dilute the stressed samples with the mobile phase to an appropriate concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualization of Pathways and Workflows
Signaling Pathways and Logical Relationships
Caption: Key degradation pathways of β-lactose under different chemical environments.
Experimental Workflow
Caption: General experimental workflow for assessing the stability of β-lactose.
Conclusion
The stability of β-lactose is a multifaceted issue governed by the interplay of pH and temperature. The primary degradation pathways—hydrolysis under acidic conditions, isomerization under alkaline conditions, and the Maillard reaction in the presence of amino groups—must be carefully considered during formulation development and storage. While quantitative kinetic data for the chemical degradation of pure β-lactose remains an area for further research, the information and protocols provided in this guide offer a robust framework for assessing and controlling the stability of this critical excipient. By employing systematic forced degradation studies and validated stability-indicating analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products.
References
- 1. The kinetics of aqueous lactose hydrolysis with sulfuric acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. The Acid Hydrolysis of Lactose and the Preparation of Hydrolyzed Lactose Sirup | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Alkaline Isomerization of Lactose to Lactulose in the Presence of an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. pharmtech.com [pharmtech.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Hygroscopic Behavior of β-Lactose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopicity of different forms of beta-lactose (β-lactose), a critical parameter influencing the stability, processability, and efficacy of pharmaceutical formulations. Understanding the interaction of β-lactose with moisture is paramount for drug development professionals to ensure product quality and performance. This document summarizes key quantitative data, details experimental protocols for hygroscopicity determination, and visualizes the underlying processes.
Introduction to β-Lactose and Hygroscopicity
Lactose, a disaccharide composed of galactose and glucose, is a widely used excipient in the pharmaceutical industry. It exists in two anomeric forms, α-lactose and β-lactose, which can be either crystalline or amorphous.[1] Crystalline β-lactose is often referred to as anhydrous lactose and is known for its distinct physicochemical properties compared to its α-counterpart, α-lactose monohydrate.[2]
Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a crucial characteristic of pharmaceutical excipients. For β-lactose, its hygroscopic behavior can lead to various physical and chemical changes, including:
-
Caking and Agglomeration: Moisture sorption can lead to the formation of solid bridges between particles, resulting in caking and reduced powder flowability.[3][4]
-
Phase Transitions: Amorphous lactose, which can be present in some lactose grades, is particularly susceptible to moisture-induced crystallization.[1][5] This transition from a high-energy amorphous state to a more stable crystalline form can alter the physical properties of the formulation.[6]
-
Anomeric Conversion: Under conditions of high temperature and humidity, β-lactose can convert to the α-anomer, which can then form α-lactose monohydrate.[2] This conversion can impact the functionality of the excipient.[2]
-
Alteration of Mechanical Properties: The moisture content of lactose can affect the hardness and compressibility of tablets.[7]
Therefore, a thorough understanding and control of the hygroscopicity of β-lactose are essential for formulation development, processing, packaging, and storage of solid dosage forms.
Quantitative Analysis of Hygroscopicity
The hygroscopicity of different lactose forms is typically characterized by their moisture sorption isotherms, which relate the equilibrium moisture content of the material to the surrounding relative humidity (RH) at a constant temperature.[8] The steeper the isotherm curve, the more hygroscopic the material.[8]
Table 1: Moisture Sorption of Different Lactose Forms at 25°C
| Lactose Form | Relative Humidity (RH) | Equilibrium Moisture Content (% w/w) | Reference |
| β-Lactose Anhydrous | 75% | Hygroscopic | [3] |
| 55% | < 1% | [7] | |
| 80% | 1.66% | [7] | |
| 92% | 2.03% | [7] | |
| α-Lactose Monohydrate | 75% | Less hygroscopic | [3] |
| 80% | < 0.2% (increase in mass) | [9][10] | |
| Spray-Dried Lactose (containing amorphous lactose) | All RH levels studied (33%, 43%, 57%, 75%) | Hygroscopic | [3] |
Table 2: Deliquescence Relative Humidity (RH₀) of Lactose Forms
Deliquescence is the process by which a substance absorbs enough moisture from the atmosphere to dissolve and form a solution. The deliquescence point (RH₀) is the minimum RH at which this occurs.
| Lactose Form | Temperature (°C) | Deliquescence RH₀ (%) | Reference |
| β-Anhydrate | 20 | 89 | [11] |
| 50 | 82 | [11] | |
| Stable α-Anhydrate | 20 | 87 | [11] |
| 50 | 82 | [11] | |
| Monohydrate | 20 | 99 | [11] |
| 50 | 98 | [11] |
Table 3: Anhydrate-to-Hydrate Transition Boundaries
This table indicates the relative humidity at which anhydrous forms of lactose begin to convert to the monohydrate form.
| Transition | Temperature (°C) | Relative Humidity (%) | Reference |
| β-Anhydrate to Monohydrate | 20 | 77 | [11] |
| 50 | 79 | [11] | |
| Stable α-Anhydrate to Monohydrate | 20 | 63 | [11] |
| 50 | 79 | [11] | |
| Unstable α-Anhydrate to Monohydrate | 20 | 10 | [11] |
| 50 | 13 | [11] |
Experimental Protocols for Hygroscopicity Assessment
The hygroscopicity of β-lactose is primarily evaluated using gravimetric vapor sorption techniques, with Dynamic Vapor Sorption (DVS) being the most common method.
Dynamic Vapor Sorption (DVS)
Principle: DVS measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[5] This allows for the determination of moisture sorption and desorption isotherms.
Methodology:
-
Sample Preparation: A small amount of the lactose powder (typically 5-20 mg) is placed in the DVS instrument's microbalance.
-
Drying: The sample is initially dried to a constant weight under a stream of dry nitrogen gas (0% RH) to establish a baseline.
-
Sorption Phase: The relative humidity is then increased in a stepwise or ramped manner.[5] At each step, the system waits for the sample mass to equilibrate before proceeding to the next RH level. The mass increase corresponds to the amount of water sorbed by the sample.
-
Desorption Phase: After reaching the maximum desired RH (e.g., 95%), the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the sorption and desorption isotherms.
DVS can also be used to study the kinetics of water sorption and to identify moisture-induced phase transitions, such as the crystallization of amorphous content.[5][6]
Static Gravimetric Method (Desiccator Method)
Principle: This method involves exposing the sample to a series of constant relative humidity environments created by saturated salt solutions in desiccators.
Methodology:
-
Preparation of Saturated Salt Solutions: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known, constant relative humidity.
-
Sample Preparation: Pre-weighed samples of lactose are placed in small containers within each desiccator.
-
Equilibration: The desiccators are sealed and stored at a constant temperature. The samples are periodically weighed until they reach a constant mass, indicating that they have reached equilibrium with the surrounding atmosphere.
-
Moisture Content Determination: The final weight of the sample is used to calculate the equilibrium moisture content at that specific relative humidity.
-
Isotherm Construction: The equilibrium moisture content values are plotted against the corresponding relative humidity values of the salt solutions to construct the moisture sorption isotherm.
Visualization of Key Processes
The following diagrams illustrate the logical relationships and workflows involved in the hygroscopic behavior of β-lactose.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mro.massey.ac.nz [mro.massey.ac.nz]
- 5. tainstruments.com [tainstruments.com]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. dl.icdst.org [dl.icdst.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. RH-temperature stability diagram of α- and β-anhydrous and monohydrate lactose crystalline forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Anomeric Purity: A Critical Determinant of Beta-Lactose Properties in Pharmaceutical Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactose is a cornerstone excipient in the pharmaceutical industry, prized for its cost-effectiveness, availability, and compatibility with a wide range of active pharmaceutical ingredients (APIs).[1] It exists as two anomers, alpha (α) and beta (β), which exhibit distinct physicochemical properties that significantly influence the performance of solid dosage forms.[2][3][4][5][6] This technical guide provides a comprehensive overview of the anomeric purity of lactose, with a specific focus on its profound effect on the properties of beta-lactose (β-lactose). The anomeric composition can impact critical quality attributes of pharmaceutical products, including solubility, stability, compressibility, and dissolution profiles.[2][7] Therefore, a thorough understanding and control of anomeric purity are paramount for robust formulation development and manufacturing. This document details the differing properties of α- and β-lactose, outlines experimental protocols for their characterization, and presents quantitative data in a comparative format to aid in formulation decisions.
Introduction to Lactose Anomers
Lactose, a disaccharide composed of galactose and glucose, can exist in two crystalline forms: α-lactose and β-lactose.[8] The distinction lies in the orientation of the hydroxyl group on the anomeric carbon atom of the glucose moiety.[9] In aqueous solutions, these anomers interconvert through a process called mutarotation until an equilibrium is reached, typically a ratio of approximately 40% α-lactose to 60% β-lactose at room temperature.[8] However, in the solid state, the anomeric composition is generally stable under dry conditions but can be influenced by processing and storage, particularly at elevated temperature and humidity.[3][4][5]
Commercial lactose grades are available with varying anomeric purities. For instance, α-lactose monohydrate typically contains a high percentage of the α-anomer (e.g., 98% w/w α), while commercial β-lactose, often referred to as anhydrous lactose, contains a higher concentration of the β-anomer (approximately 80% w/w).[2]
The Impact of Anomeric Purity on this compound Properties
The ratio of α- to β-lactose significantly influences the bulk properties of the excipient, which in turn affects the manufacturability and performance of the final drug product.
Solubility and Dissolution
One of the most significant differences between the anomers is their aqueous solubility. β-Lactose is considerably more soluble than α-lactose.[8][10] This property is critical in formulation development, as it can directly impact the dissolution rate of the drug product.[7]
dot
Stability
The anomeric composition of lactose can be affected by environmental conditions.[2][3][4][5] Studies have shown that under high temperature and humidity (e.g., 40°C and 93% RH), the anomeric content of β-lactose powder can change, with a tendency to convert towards a higher concentration of the α-anomer.[2] This conversion can alter the physical properties of the excipient over time, potentially impacting the stability and performance of the final product.[2][7]
dot
Compressibility and Tablet Properties
β-Lactose is known for its superior compressibility compared to α-lactose, making it a valuable excipient for direct compression tableting.[2][11] Tablets formulated with a higher proportion of β-lactose tend to be less brittle and exhibit greater tensile strength.[2][11] The anomeric ratio can also influence tablet hardness and disintegration time.[7] An increase in the α-anomer content has been shown to decrease disintegration time and increase the drug release rate.[7]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the properties of α- and β-lactose.
| Property | α-Lactose | β-Lactose | Reference |
| Anomeric Purity (Commercial Samples) | ~98% w/w α, ~2% w/w β | ~16% w/w α, ~84% w/w β | [2] |
| Solubility in Water ( g/100 mL) | 7 | 50 | [10] |
| Specific Rotation | +89.4° | +35° | [10] |
| Equilibrium in Solution (at 20°C) | ~37% | ~63% | [12] |
Table 1: Physicochemical Properties of Lactose Anomers
| Property | Formulation with Higher α-Lactose | Formulation with Higher β-Lactose | Reference |
| Tablet Brittleness | More brittle | Less brittle | [2] |
| Tablet Tensile Strength | Lower | Superior | [11] |
| Disintegration Time | Shorter (e.g., 27s with 79.5% α) | Longer (e.g., 220s with initial β-lactose) | [7] |
| Drug Release Rate (ASA) | Higher | Lower | [7] |
Table 2: Influence of Anomeric Composition on Tablet Properties
Experimental Protocols
Accurate determination of anomeric purity and characterization of lactose properties are crucial for quality control and formulation development.
Determination of Anomeric Purity by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a precise method for quantifying the anomeric composition of lactose.[2][13]
-
Sample Preparation: Dissolve a known weight of the lactose sample in deuterated dimethyl sulfoxide (DMSO-d6).[2][13] DMSO is used as it inhibits mutarotation for the duration of the experiment.[2][10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Acquire ¹H-NMR spectra. The anomeric protons of α- and β-lactose resonate at distinct chemical shifts.
-
Data Analysis: Integrate the signals corresponding to the anomeric protons of both anomers. The relative peak areas are used to calculate the percentage of each anomer.[14]
dot
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of lactose and can help identify the presence of different forms.
-
Sample Preparation: Accurately weigh a small amount of the lactose sample into an aluminum DSC pan.
-
Instrumentation: A differential scanning calorimeter.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: Analyze the resulting thermogram for thermal events such as dehydration and melting, which are characteristic of the different forms of lactose. For example, α-lactose monohydrate exhibits a characteristic water-loss peak around 140°C.[2]
Compressibility Analysis
The compressibility of lactose powders can be evaluated using a tablet press or a compaction simulator.
-
Powder Preparation: Use various grades of lactose with different anomeric compositions.
-
Instrumentation: A single-punch tablet press or a compaction simulator.
-
Procedure: Compress the powder at a range of compression forces.
-
Data Analysis: Measure the tensile strength of the resulting tablets. Plot tensile strength as a function of compaction pressure to generate a compactibility profile. Models such as the Heckel and Kawakita equations can be used to further characterize the compression behavior.[11][15]
Conclusion
The anomeric purity of lactose is a critical attribute that significantly influences the properties of β-lactose and, consequently, the performance of pharmaceutical dosage forms. A higher β-lactose content generally leads to increased solubility and superior compressibility, which is advantageous for direct compression tableting. However, the potential for anomeric conversion under stress conditions highlights the importance of monitoring and controlling the anomeric ratio throughout the product lifecycle. The experimental protocols outlined in this guide provide robust methods for the characterization of lactose anomers, enabling researchers and drug development professionals to make informed decisions in formulation design and ensure the quality and consistency of their products. A thorough understanding of the interplay between anomeric purity and the physicochemical properties of lactose is essential for the development of stable, effective, and high-quality medicines.
References
- 1. Lactose in Pharmaceutical Applications [drug-dev.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. dl.icdst.org [dl.icdst.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Tailoring α/β Ratio of Pollen-Like Anhydrous Lactose as Ingredient Carriers for Controlled Dissolution Rate | MDPI [mdpi.com]
- 11. The compressibility and compactibility of different types of lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anomeric composition and solid state properties of lactose - UBC Library Open Collections [open.library.ubc.ca]
- 15. Evaluation of Lactose-Based Direct Tableting Agents’ Compressibility Behavior Using a Compaction Simulator - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of β-Lactose in Dairy Products by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of β-lactose in various dairy products using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below utilize two common detection methods: Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD), offering robust and reliable approaches for routine analysis and quality control.
Introduction
Lactose, a disaccharide composed of β-D-galactose and α/β-D-glucose, is the principal carbohydrate in milk and a key component in many dairy products.[1][2] Accurate quantification of lactose is crucial for several reasons, including nutritional labeling, quality control of lactose-free or lactose-reduced products, and monitoring of fermentation processes.[3][4] HPLC is a widely adopted technique for lactose analysis due to its high precision, accuracy, and ability to separate lactose from other sugars.[5]
This application note details validated HPLC methods for determining lactose content in a range of dairy matrices.
Principles of Detection
Refractive Index Detection (RID): This universal detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column. Since lactose concentration affects the refractive index of the eluent, RID provides a direct measure of the analyte. It is a robust and cost-effective method for analyzing compounds with little or no UV absorption, such as sugars.[6]
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is not dependent on the optical properties of the analyte. The column eluent is nebulized and the mobile phase is evaporated, leaving behind fine particles of the non-volatile analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.[7][8] ELSD offers good sensitivity and a stable baseline, making it suitable for the analysis of a wide range of carbohydrates.[7][8][9]
Experimental Protocols
Method 1: HPLC with Refractive Index Detection (HPLC-RID)
This method is suitable for the routine quantification of lactose in milk, cheese, and other dairy products.[3][6]
1. Sample Preparation:
-
Milk (Whole, Skim, Lactose-Reduced):
-
Allow the sample to reach room temperature and mix thoroughly.
-
For standard milk, perform a 1:100 dilution by first diluting 1:10 (v/v) with deionized water, followed by a 1:10 (v/v) dilution with the mobile phase (e.g., 70:30 acetonitrile:water).[10][11]
-
For lactose-free milk, a 1:2 dilution with the mobile phase may be sufficient.[10]
-
Vortex the diluted sample and centrifuge at 4000 x g to precipitate proteins.[10]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[1]
-
-
Cheese (e.g., Mozzarella, Ricotta):
-
Weigh approximately 1-2 g of the cheese sample into a beaker.
-
Add a known volume of hot deionized water (e.g., 50 mL at 60-70°C) and stir to dissolve the lactose.
-
Allow the mixture to cool to room temperature.
-
Quantitatively transfer the mixture to a volumetric flask and bring to volume with deionized water.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
Yogurt and Sour Cream:
-
Weigh 1 g of the sample and dilute with 8 mL of deionized water.[12]
-
Vortex to create a homogeneous suspension.[12]
-
Add 0.5 mL of Carrez Reagent I and 0.5 mL of Carrez Reagent II, vortexing for 1 minute after each addition to precipitate proteins and fats.[12]
-
Allow the mixture to stand for 15 minutes.[12]
-
Filter through a 0.45 µm syringe filter.[12]
-
Further dilute the filtrate as needed (e.g., 1:10) with the mobile phase.[12]
-
2. HPLC-RID Conditions:
| Parameter | Value |
| Column | Amino (e.g., Chromolith® NH2, 100 x 4.6 mm) or Carbohydrate Column |
| Mobile Phase | Acetonitrile:Water (75:25, v/v), isocratic[2] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 5-20 µL[3] |
| Column Temperature | 30-40°C[2] |
| Detector | Refractive Index Detector (RID) |
| Detector Temperature | 35-50°C[1] |
3. Calibration:
-
Prepare a series of lactose standard solutions in the mobile phase, ranging from 0.1 to 10 mg/mL.[3]
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
The calibration curve should exhibit good linearity (R² > 0.99).[3]
4. Quantification:
-
Inject the prepared sample solutions.
-
Identify the lactose peak based on its retention time compared to the standard.
-
Quantify the lactose concentration in the sample using the calibration curve. The results are typically expressed as g/100g or g/100mL of the product.[3]
Method 2: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is particularly useful for analyzing low levels of lactose in lactose-free products.[12]
1. Sample Preparation:
-
Follow the same sample preparation procedures as described for the HPLC-RID method, with particular attention to the final dilution factor to ensure the concentration falls within the linear range of the detector. For lactose-free products, a lower dilution factor (e.g., 1:5 or 1:10) may be necessary.[12]
2. HPLC-ELSD Conditions:
| Parameter | Value |
| Column | Amine-based column (e.g., Waters-NH2, 4.6 mm × 250 mm, 5 μm)[13] |
| Mobile Phase | Acetonitrile:Water (75:25, v/v), isocratic[13] |
| Flow Rate | 1.0 mL/min[13] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[13] |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Drift Tube Temperature | 45-85°C[7][13] |
| Nebulizer Gas (Nitrogen) Pressure | 2.0 mL/min or 25 psi[7][13] |
3. Calibration:
-
Prepare lactose standards over a suitable concentration range (e.g., 50 to 2000 µg/mL).[13]
-
The response of the ELSD is often non-linear and can be fitted with a logarithmic or polynomial function. A plot of log(peak area) versus log(concentration) typically yields a linear relationship.
4. Quantification:
-
Inject the prepared samples and identify the lactose peak by retention time.
-
Calculate the lactose concentration using the established calibration curve.
Data Presentation
Table 1: Quantitative Data for β-Lactose in Various Dairy Products
| Dairy Product | HPLC Method | β-Lactose Content ( g/100g or g/100mL) | Reference |
| Regular Milk | HPLC-RID | 4.5 - 5.2 | [12] |
| Lactose-Free Milk | HPLC-ELSD | < 0.025 | [12] |
| Regular Yogurt | HPLC-ELSD | 4.3 | [12] |
| Lactose-Free Yogurt | HPLC-ELSD | ~ 0.08 | [12] |
| Cooking Sour Cream | HPLC-RID | 4.42 ± 0.180 | [3] |
| Home-made Rolled Cheese | HPLC-RID | 0.493 ± 0.026 | [3] |
| Parmesan, Cheddar, Gouda, Trappist Cheese | HPLC-RID | < 0.1 | [3] |
Table 2: Method Validation Parameters
| Parameter | HPLC-RID | HPLC-ELSD |
| Linearity (R²) | > 0.999 | > 0.99 (log-log plot) |
| Limit of Detection (LOD) | 0.04 mg/mL[3] | 2.097 - 3.247 mg/L |
| Limit of Quantification (LOQ) | 0.12 mg/mL[3] | 6.043 - 9.125 mg/L |
| Accuracy (Recovery) | 97%[3] | 96.4 - 105.7% |
| Precision (RSD) | 2.58 - 6.51% (repeatability)[3] | < 3.8% |
Visualizations
Caption: Experimental workflow for β-lactose quantification.
Caption: Comparison of HPLC-RID and HPLC-ELSD methods.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column [sigmaaldrich.com]
- 3. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. download.cdrfoodlab.com [download.cdrfoodlab.com]
- 6. The Analysis of Lactose in Milk and Cheese Products by HPLC with RI Detection [perkinelmer.com]
- 7. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. jasco.co.uk [jasco.co.uk]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Simultaneous HPLC Determination with ELSD of Five Sugars in Foods [spkx.net.cn]
Application Notes and Protocols for the Use of Beta-Lactose as an Excipipient in Direct Compression Tableting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of beta-lactose (anhydrous lactose) as an excipient in direct compression (DC) tableting. This document outlines the key physicochemical properties, comparative data with other lactose grades, and detailed experimental protocols for evaluating its performance.
Introduction to this compound in Direct Compression
Direct compression is a streamlined and cost-effective tablet manufacturing process that involves blending the active pharmaceutical ingredient (API) with excipients and directly compressing the mixture into tablets.[1][2] This method eliminates the need for wet or dry granulation, making it an efficient choice for many formulations.[2] The success of direct compression heavily relies on the functionality of the excipients, which must exhibit excellent flowability and compressibility.
Lactose is a widely used excipient in the pharmaceutical industry due to its cost-effectiveness, availability, bland taste, low hygroscopicity, and excellent physical and chemical stability.[3][4][5] However, not all forms of lactose are suitable for direct compression in their native state.[1][6] this compound, an anhydrous form of lactose, is particularly well-suited for direct compression due to its unique properties.[4][7]
Anhydrous lactose is typically produced by roller-drying a lactose solution at high temperatures, resulting in a product composed mainly of anhydrous this compound (typically 75-80%) with some anhydrous alpha-lactose.[7][8] This manufacturing process imparts superior compaction properties.[7][8]
Physicochemical Properties and Advantages of this compound
This compound offers several advantages in direct compression formulations:
-
Excellent Compactibility: Anhydrous lactose, with its high this compound content, deforms by brittle fracture during compaction.[7] This mechanism exposes clean surfaces with numerous binding sites, leading to the formation of robust tablets with high hardness.[7] Studies have shown that tablets made with anhydrous lactose can achieve higher hardness compared to those made with other lactose grades.[7]
-
Low Hygroscopicity: Anhydrous lactose contains no water of crystallization and does not significantly absorb water, even at high relative humidity.[7][9] This makes it an ideal excipient for moisture-sensitive APIs.[3][7]
-
Good Flowability: While the particle shape of roller-dried lactose is more irregular than that of spray-dried lactose, careful control of milling and sieving during manufacturing results in a particle size distribution that provides good flow properties.[7][8]
-
Re-workability: Anhydrous this compound has relatively better reworkability than other forms of lactose.[3]
-
High Solubility: The high this compound content contributes to a higher dissolution rate compared to alpha-lactose monohydrate.[3][4]
Comparative Data of Lactose Grades for Direct Compression
The selection of a suitable lactose grade is critical for the success of a direct compression formulation. The following tables summarize the key quantitative data for different types of commercially available lactose, including this compound (anhydrous), to facilitate comparison.
Table 1: Powder Properties of Different Lactose Types
| Lactose Grade | Predominant Form | Manufacturing Process | Particle Morphology | Bulk Density (g/cm³) | Tapped Density (g/cm³) | Carr's Index (%) | Angle of Repose (°) |
| DuraLac® H (Anhydrous) | This compound | Roller Drying | Irregular, Milled Flakes | ~0.6 - 0.7 | ~0.8 - 0.9 | 15 - 25 | 31 - 35 |
| FlowLac® 100 (Spray-Dried) | Alpha-Lactose Monohydrate & Amorphous | Spray Drying | Spherical Agglomerates | ~0.6 | ~0.7 | 10 - 15 | 31 - 33 |
| Tablettose® 80 (Agglomerated) | Alpha-Lactose Monohydrate | Agglomeration | Irregular Agglomerates | ~0.5 - 0.6 | ~0.7 - 0.8 | 18 - 25 | 35 - 40 |
| CapsuLac® 60 (Sieved) | Alpha-Lactose Monohydrate | Sieving | Crystalline | ~0.5 | ~0.8 | >25 | >40 |
Data compiled from multiple sources.[6][7][8] Actual values may vary between manufacturers.
Table 2: Compaction and Tablet Properties of Different Lactose Types
| Lactose Grade | Compaction Mechanism | Tablet Hardness (at a given compression force) | Lubricant Sensitivity | Disintegration Time |
| DuraLac® H (Anhydrous) | Brittle Fracture | High | Low | Slow |
| FlowLac® 100 (Spray-Dried) | Brittle Fracture & Plastic Deformation | High | Moderate | Fast |
| Tablettose® 80 (Agglomerated) | Brittle Fracture | Moderate to High | Moderate | Fast |
| CapsuLac® 60 (Sieved) | Brittle Fracture | Low | High | Very Fast |
Data compiled from multiple sources.[7][8][10][11] Actual values are formulation dependent.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the suitability of this compound and other excipients for direct compression.
Powder Flowability Assessment
Objective: To determine the flow properties of the lactose powder.
Methods:
-
Angle of Repose (USP <1174>):
-
Place a funnel at a fixed height above a flat surface.
-
Pour the powder through the funnel until the apex of the cone just touches the tip of the funnel.
-
Measure the height (h) and radius (r) of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
Interpret the results based on the scale provided in the USP.
-
-
Carr's Compressibility Index and Hausner Ratio (USP <616>):
-
Gently pour a known mass (m) of the powder into a graduated cylinder and record the bulk volume (Vb).
-
Mechanically tap the cylinder until no further volume change is observed and record the tapped volume (Vt).
-
Calculate the Bulk Density: ρb = m / Vb.
-
Calculate the Tapped Density: ρt = m / Vt.
-
Calculate Carr's Index (%): [(ρt - ρb) / ρt] x 100.
-
Calculate Hausner Ratio: ρt / ρb.
-
Interpret the flowability based on the calculated values as per USP guidelines.
-
Tablet Compression and Evaluation
Objective: To prepare tablets using direct compression and evaluate their physical properties.
Materials:
-
This compound (e.g., DuraLac® H)
-
Active Pharmaceutical Ingredient (API) - if applicable
-
Lubricant (e.g., Magnesium Stearate, 0.5% w/w)
-
Glidant (e.g., Colloidal Silicon Dioxide, 0.25% w/w) - optional
-
Tablet Press (single-punch or rotary)
Protocol:
-
Blending:
-
Accurately weigh all components.
-
Geometrically dilute the API with a portion of the this compound in a suitable blender (e.g., V-blender).
-
Add the remaining this compound and glidant (if used) and blend for 10-15 minutes.
-
Add the lubricant and blend for a further 2-3 minutes. Avoid over-lubrication as it can negatively impact tablet hardness.[12]
-
-
Tablet Compression:
-
Set up the tablet press with the desired tooling (e.g., 10 mm round, flat-faced).
-
Set the target tablet weight and compression force.
-
Compress the powder blend into tablets.
-
-
Tablet Evaluation (as per USP <1217>):
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight and the percentage deviation of each tablet from the average.
-
Hardness (Breaking Force): Measure the force required to break at least 10 tablets diametrically using a tablet hardness tester.
-
Thickness: Measure the thickness of at least 10 tablets using a calibrated caliper.
-
Friability: Weigh a sample of tablets (usually corresponding to 6.5 g), place them in a friabilator, and rotate for 100 revolutions. De-dust the tablets and reweigh them. Calculate the percentage weight loss. A value of less than 1% is generally acceptable.
-
Disintegration: Place one tablet in each of the six tubes of the disintegration apparatus and operate in the specified medium (e.g., water at 37°C). Record the time taken for all tablets to disintegrate completely.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in direct compression.
Caption: Workflow for Direct Compression Tableting.
Caption: Relationship between Lactose Properties and Performance.
Conclusion
This compound is a highly functional excipient for direct compression tableting, offering excellent compressibility and low hygroscopicity. Its use can lead to the production of robust tablets, particularly for formulations containing moisture-sensitive APIs. Careful evaluation of its powder properties and performance in a given formulation, following the protocols outlined in this document, is essential for successful tablet development and manufacturing.
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. A review of co-processed directly compressible excipients. [sites.ualberta.ca]
- 4. Lactose in Pharmaceutical Applications [drug-dev.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. phexcom.cn [phexcom.cn]
- 9. Anhydrous lactose in direct tablet compression. | Semantic Scholar [semanticscholar.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmalesson.com [pharmalesson.com]
Application Notes: β-Lactose as a Carrier for Dry Powder Inhalers
References
- 1. dfepharma.com [dfepharma.com]
- 2. inhalationmag.com [inhalationmag.com]
- 3. Evaluation of Granulated Lactose as a Carrier for DPI Formulations 1: Effect of Granule Size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the effect of lactose particle size on the properties of DPI formulations using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. An Investigation into the Effect of Fine Lactose Particles on the Fluidization Behaviour and Aerosolization Performance of Carrier-Based Dry Powder Inhaler Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physical stability of dry powder inhaler formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. The Optimisation of Carrier Selection in Dry Powder Inhaler Formulation and the Role of Surface Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Spray Drying of Beta-Lactose for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose is a widely utilized excipient in the pharmaceutical industry due to its cost-effectiveness, availability, bland taste, low hygroscopicity, and excellent physical and chemical stability.[1] Spray drying is a continuous, single-step process that transforms a liquid feed into a dry powder, offering precise control over particle size, morphology, and solid-state properties.[2][3] For pharmaceutical applications, spray drying of lactose, particularly the beta-anomer, is employed to produce materials with enhanced flowability and compressibility, making them suitable for direct compression (DC) tablet manufacturing and as carriers in dry powder inhaler (DPI) formulations.[4][5][6]
The process involves atomizing a lactose solution or suspension into fine droplets within a heated drying chamber. The rapid evaporation of the solvent results in the formation of spherical particles, often with a controlled level of amorphous content.[4][5] This amorphous component contributes to improved compressibility by enabling a higher degree of plastic deformation and better binding properties.[4][5] Typically, spray-dried lactose contains 9–12% β-lactose, predominantly within the amorphous matrix.[4][5] The ratio of crystalline to amorphous material, as well as the anomeric composition, can be manipulated by controlling the spray drying process parameters.
These application notes provide a detailed protocol for the spray drying of beta-lactose and summarize the key process parameters and their influence on the final product characteristics.
Experimental Protocols
Materials
-
α-Lactose monohydrate (Pharmaceutical Grade)
-
Deionized Water
-
Spray Dryer (e.g., Büchi Mini Spray Dryer B-290 or equivalent)
-
Analytical balance
-
Magnetic stirrer and hot plate
-
Sieves for particle size classification
Feed Solution Preparation
-
Mutarotation to achieve a high this compound content: To maximize the proportion of β-lactose in the feed solution, prepare a 10-20% (w/v) aqueous solution of α-lactose monohydrate.
-
Heat the solution to approximately 80-90°C while stirring continuously until all lactose is dissolved.
-
Maintain this temperature for at least one hour to allow for mutarotation, the process by which α-lactose converts to its β-anomer in solution. At equilibrium at elevated temperatures, the solution will contain a higher proportion of β-lactose.
-
Cool the solution to the desired feed temperature before commencing the spray drying process.
Spray Drying Procedure
-
Instrument Setup:
-
Assemble the spray dryer according to the manufacturer's instructions.
-
Select a nozzle with an appropriate orifice size (e.g., 0.7 mm).
-
Ensure the cyclone and collection vessel are clean and properly fitted.
-
-
Process Parameter Settings:
-
Set the inlet temperature to the desired value (e.g., 120°C, 160°C, or 190°C).
-
Set the aspirator to 100%.
-
Set the atomizing gas flow rate (e.g., 400-800 L/h).
-
Set the feed pump rate to the desired value (e.g., 20 mL/min).
-
-
Drying Process:
-
Start the spray dryer and allow the inlet temperature to stabilize.
-
Begin by pumping deionized water through the nozzle to ensure proper atomization and to wet the drying chamber, which can help to minimize initial product loss to the chamber walls.
-
Once the outlet temperature stabilizes, switch the feed from water to the prepared lactose solution.
-
Continuously monitor the inlet and outlet temperatures throughout the process.
-
-
Product Collection:
-
After the entire lactose solution has been sprayed, continue to run the aspirator for a few minutes to ensure all the product is collected in the cyclone.
-
Carefully collect the spray-dried powder from the collection vessel.
-
Store the collected powder in a desiccator to prevent moisture absorption, which can lead to crystallization of the amorphous content.
-
Characterization of Spray-Dried Lactose
-
Particle Size and Morphology:
-
Analyze the particle size distribution using laser diffraction.
-
Examine the particle morphology using Scanning Electron Microscopy (SEM). Spray-dried lactose particles are typically spherical.[7]
-
-
Solid-State Characterization:
-
Determine the amorphous content and glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
-
Assess the crystallinity and identify polymorphic forms using X-ray Powder Diffraction (XRPD).
-
-
Moisture Content:
-
Measure the residual moisture content using Karl Fischer titration or a moisture analyzer.
-
-
Flow Properties:
-
Evaluate the flowability of the powder by measuring the Carr's Index and Hausner Ratio.
-
Data Presentation
The following tables summarize the influence of key spray drying parameters on the physicochemical properties of the resulting lactose powder.
Table 1: Effect of Inlet Temperature and Feed Concentration on Moisture Content of Spray-Dried Lactose
| Inlet Temperature (°C) | Feed Concentration (% w/v) | Outlet Temperature (°C) | Moisture Content (%) |
| 120 | 10 | 73-78 | 1.5 - 2.0 |
| 160 | 10 | 85-90 | 1.0 - 1.5 |
| 190 | 10 | 90-95 | 0.8 - 1.2 |
| 120 | 20 | 78-83 | 2.0 - 2.5 |
| 160 | 20 | 90-94 | 1.5 - 2.0 |
| 190 | 20 | 95-100 | 1.0 - 1.5 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Influence of Spray Drying Parameters on Particle Size and Crystallinity
| Inlet Temperature (°C) | Feed Rate (mL/min) | Atomizer Speed (rpm) | Volume Mean Diameter (µm) | Degree of Crystallinity (%) |
| 134 | 20 | 49,000 | 25 - 35 | ~55 |
| 160 | 20 | 49,000 | 25 - 35 | ~65 |
| 210 | 20 | 49,000 | 25 - 35 | ~76 |
Higher inlet temperatures generally lead to a higher degree of crystallinity.[8] Data is illustrative and depends on the specific spray dryer and conditions.
Table 3: Anomeric Composition of Feed Solution and Spray-Dried Product
| Feed Temperature (°C) | % α-Lactose in Solution | % β-Lactose in Solution | % α-Lactose in Amorphous Solid | % β-Lactose in Amorphous Solid |
| 25 | 40 | 60 | 63 | 37 |
| 40 | 43 | 57 | 48 | 52 |
| 50 | 44 | 56 | 43 | 57 |
The anomeric composition of the amorphous solid is influenced by the feed solution temperature.[9]
Visualizations
Caption: Experimental workflow for the spray drying of this compound.
Caption: Relationship between spray drying parameters and lactose properties.
References
- 1. The effect of spray-drying feed temperature and subsequent crystallization conditions on the physical form of lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. Recent Developments in Pharmaceutical Spray Drying: Modeling, Process Optimization, and Emerging Trends with Machine Learning [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of β-Lactose as a Cryoprotectant for Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing β-lactose as a cryoprotectant to enhance the stability of proteins during cryopreservation processes such as freeze-thawing and lyophilization.
Introduction
Proteins, particularly biopharmaceuticals, are susceptible to denaturation and aggregation when subjected to the stresses of freezing and thawing. Cryoprotectants are essential excipients that help preserve the native structure and biological activity of proteins during these processes. Lactose, a disaccharide, is a widely used excipient in the pharmaceutical industry. It exists in two primary anomeric forms: α-lactose and β-lactose. While α-lactose monohydrate is more common, β-lactose possesses properties that may offer advantages as a cryoprotectant, including its amorphous nature upon lyophilization, which is crucial for stabilizing proteins.[1]
The primary mechanisms by which disaccharides like β-lactose protect proteins during freezing include the "water replacement hypothesis," where the sugar molecules form hydrogen bonds with the protein, replacing the water of hydration, and the "vitrification hypothesis," where the cryoprotectant forms a glassy, amorphous matrix that entraps the protein and restricts its mobility, thereby preventing unfolding and aggregation.
Mechanism of Cryoprotection by β-Lactose
The cryoprotective effect of β-lactose is attributed to a combination of mechanisms that collectively preserve the protein's structural integrity and function during the stresses of freezing and drying.
Figure 1: Proposed mechanism of protein cryoprotection by β-lactose.
Quantitative Data on Protein Stabilization with Lactose
The following table summarizes data from studies where lactose was used as a cryoprotectant. It is important to note that these studies did not always specify the anomer of lactose used. However, the data provides valuable insights into the potential efficacy of lactose in protein stabilization.
| Protein Model | Cryoprotectant | Concentration (w/v) | Process | Key Findings | Reference |
| Lactate Dehydrogenase (LDH) | Lactose | Not specified | Freeze-drying & Storage | Comparable process stability to trehalose and sucrose, but showed significant destabilization and browning during storage at elevated temperatures. | [2] |
| Bovine Serum Albumin (BSA) | Lactose | 1%, 2% | Lyophilization | Necessary to obtain a stable freeze-dried product and prevent large aggregate formation. | [3][4] |
| Monoclonal Antibody (mAb) | Lactose | Not specified | Lyophilization | Generally avoided as a primary stabilizer due to its reducing nature, which can lead to glycation. | [5] |
| Lactobacillus strains | Lactose | Not specified | Freeze-drying | Showed good performance in preserving cell viability after 39 weeks of storage at 4°C. | [6] |
Experimental Protocols
Protocol 1: Preparation of Protein-Lactose Solution for Cryopreservation
This protocol describes the preparation of a protein solution with β-lactose prior to freeze-thawing or lyophilization.
-
Prepare Protein Solution: Dissolve the protein of interest in a suitable buffer (e.g., phosphate, histidine) to the desired final concentration.
-
Prepare β-Lactose Stock Solution: Prepare a stock solution of β-lactose in the same buffer as the protein. Concentrations can range from 10% to 40% (w/v), depending on the protein and the desired final concentration.
-
Combine Protein and β-Lactose: Add the β-lactose stock solution to the protein solution to achieve the desired final concentrations of both protein and cryoprotectant. A common starting point is a protein-to-lactose ratio of 1:1 to 1:10 (w/w).
-
Gentle Mixing: Mix the final solution gently by inversion or slow vortexing to ensure homogeneity. Avoid vigorous shaking to prevent protein denaturation.
-
Pre-cooling (Optional): For some applications, pre-cooling the solution to 2-8°C before freezing may be beneficial.
Protocol 2: Controlled Freeze-Thaw Cycle
This protocol outlines a general procedure for a controlled freeze-thaw cycle to assess protein stability.
Figure 2: Workflow for a controlled freeze-thaw cycle.
-
Aliquoting: Dispense the protein-lactose solution into appropriate cryovials.
-
Freezing: Place the vials in a controlled-rate freezer. A typical cooling rate is 1°C/minute down to -40°C or -80°C.
-
Holding: Once the target temperature is reached, hold the samples for a defined period (e.g., 1-2 hours) to ensure complete freezing.
-
Thawing: Transfer the vials to a controlled environment for thawing. A common thawing rate is 1-2°C/minute to 2-8°C or room temperature.
-
Analysis: After thawing, analyze the samples for protein concentration, aggregation, and activity.
Protocol 3: Lyophilization (Freeze-Drying)
This protocol provides a general framework for lyophilizing a protein-lactose formulation.
Figure 3: General workflow for a lyophilization cycle.
-
Filling: Fill sterile lyophilization vials with the protein-lactose solution and partially insert stoppers.
-
Freezing: Place the vials on the lyophilizer shelf and cool to a temperature below the eutectic point of the formulation (typically -40°C to -50°C).
-
Primary Drying: Apply a vacuum and raise the shelf temperature to allow for the sublimation of ice. The temperature should be kept below the collapse temperature of the formulation.
-
Secondary Drying: After all the ice has sublimated, gradually increase the shelf temperature to remove residual bound water.
-
Stoppering and Storage: Once the cycle is complete, fully stopper the vials under vacuum or nitrogen and store at the recommended temperature.
Protocol 4: Post-Cryopreservation Protein Stability Analysis
SEC separates molecules based on their size. It is a powerful tool for quantifying soluble aggregates.
-
Sample Preparation: Reconstitute the lyophilized protein in the appropriate buffer or use the thawed solution directly.
-
Chromatography: Inject the sample onto an SEC column equilibrated with a suitable mobile phase.
-
Data Analysis: Analyze the resulting chromatogram. The main peak represents the monomeric protein, while earlier eluting peaks correspond to soluble aggregates. Calculate the percentage of monomer and aggregates.
FTIR spectroscopy can be used to assess changes in the protein's secondary structure (α-helices, β-sheets).[1][7][8][9][10]
-
Sample Preparation: For lyophilized samples, the powder can be analyzed directly using an attenuated total reflectance (ATR) accessory. For solutions, a transmission cell with CaF2 windows is typically used.
-
Spectral Acquisition: Acquire the infrared spectrum, paying close attention to the Amide I band (1600-1700 cm⁻¹), which is sensitive to secondary structure.
-
Data Analysis: Perform spectral analysis, including baseline correction and deconvolution of the Amide I band, to estimate the percentage of different secondary structural elements. Compare the spectra of the cryopreserved sample to that of the native protein to identify any structural changes.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Increased Aggregation | - Inadequate cryoprotectant concentration- Suboptimal freeze-thaw rates- pH shifts during freezing | - Increase β-lactose concentration- Optimize freezing and thawing rates- Evaluate and adjust buffer system |
| Loss of Biological Activity | - Protein denaturation- Chemical degradation (e.g., oxidation) | - Confirm structural integrity with FTIR- Add other stabilizing excipients (e.g., antioxidants) |
| Poor Cake Appearance (Lyophilization) | - Collapse during primary drying- Inappropriate formulation | - Lower the primary drying temperature- Adjust the protein-to-lactose ratio |
| Increased Reconstitution Time | - Dense cake structure | - Optimize the freezing step to create larger ice crystals, leading to a more porous cake |
Conclusion
β-lactose shows promise as a cryoprotectant for the stabilization of proteins during freeze-thawing and lyophilization. Its effectiveness is attributed to its ability to replace water molecules at the protein surface and to form a protective glassy matrix. While more research is needed to directly compare the efficacy of β-lactose to its α-anomer and other common cryoprotectants for a wide range of proteins, the protocols and information provided here offer a solid foundation for its application in protein formulation development. Researchers are encouraged to optimize the concentration of β-lactose and the processing parameters for each specific protein to achieve maximal stability.
References
- 1. news-medical.net [news-medical.net]
- 2. Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of different cryoprotectants on the survival of freeze-dried Lactobacillus rhamnosus and Lactobacillus casei/paracasei during long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Protein Secondary Structures using FTIR Spectroscopy : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Evaluation of protein secondary structure from FTIR spectra improved after partial deuteration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Hydrolysis of β-Lactose for Galactose Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic hydrolysis of β-lactose to produce galactose, a critical monosaccharide in various biological processes and a key component in pharmaceutical formulations. The protocols outlined below utilize β-galactosidase from various microbial sources, offering flexibility for different research and development needs.
Introduction
β-Lactose, a disaccharide found in milk and dairy by-products, can be enzymatically hydrolyzed into its constituent monosaccharides: glucose and D-galactose. This bioconversion is catalyzed by the enzyme β-galactosidase (EC 3.2.1.23), commonly known as lactase. The production of high-purity galactose is essential for various applications, including its use as a starting material in the synthesis of active pharmaceutical ingredients, as an excipient in drug formulations, and as a key component in cell culture media.
This document provides an overview of the enzymatic hydrolysis process, optimal reaction conditions for commercially available β-galactosidases, detailed experimental protocols, and methods for the quantitative analysis of reaction products.
Principles of Enzymatic Hydrolysis
The enzymatic hydrolysis of lactose by β-galactosidase involves the cleavage of the β-1,4-glycosidic bond between glucose and galactose moieties. The reaction can be summarized as follows:
C₁₂H₂₂O₁₁ (Lactose) + H₂O --(β-galactosidase)--> C₆H₁₂O₆ (Glucose) + C₆H₁₂O₆ (Galactose)
In addition to the primary hydrolysis reaction, β-galactosidases can also exhibit transgalactosylation activity, leading to the formation of galactooligosaccharides (GOS). The extent of GOS formation is dependent on several factors, including the source of the enzyme, substrate concentration, and reaction conditions. For applications requiring high-purity galactose, it is crucial to optimize conditions to favor hydrolysis over transgalactosylation.
Enzyme Selection and Optimal Conditions
The choice of β-galactosidase is critical for efficient galactose production. Enzymes from different microbial sources exhibit varying optimal pH, temperature, and substrate specificities. Below is a summary of commonly used β-galactosidases and their key characteristics.
| Enzyme Source | Optimal pH for Lactose Hydrolysis | Optimal Temperature for Lactose Hydrolysis | Key Characteristics |
| Aspergillus oryzae | 4.5 - 5.0[1][2] | 55°C - 60°C[3] | High thermostability; active at acidic pH, making it suitable for the hydrolysis of acid whey.[2] |
| Kluyveromyces lactis | 6.0 - 7.0[2] | 37°C - 48°C[2][4] | Neutral pH optimum, ideal for milk and sweet whey processing.[2] |
| Lactobacillus plantarum | 7.5[5] | 50°C[5] | Generally Recognized as Safe (GRAS) status; suitable for food-grade applications.[6] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydrolysis of β-Lactose
This protocol provides a general framework for the hydrolysis of a standard lactose solution. Researchers should optimize the specific conditions based on the chosen enzyme.
Materials:
-
β-Lactose solution (e.g., 10% w/v in a suitable buffer)
-
β-Galactosidase (from Aspergillus oryzae, Kluyveromyces lactis, or Lactobacillus plantarum)
-
Buffer solution (e.g., 0.1 M sodium phosphate buffer for neutral pH, 0.1 M citrate buffer for acidic pH)
-
Water bath or incubator
-
pH meter
-
Analytical equipment for sugar analysis (e.g., HPLC system)
Procedure:
-
Substrate Preparation: Prepare a solution of β-lactose in the appropriate buffer. For example, to prepare a 10% (w/v) solution, dissolve 10 g of β-lactose in 100 mL of buffer. Adjust the pH of the solution to the optimal pH for the selected enzyme.
-
Enzyme Addition: Add the β-galactosidase to the lactose solution. The optimal enzyme concentration should be determined empirically but a starting point of 1-5 U/mL is recommended. One unit (U) of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of lactose per minute under specified conditions.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme with gentle agitation.
-
Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture for analysis of lactose, glucose, and galactose concentrations. This will allow for the determination of the reaction kinetics and the optimal reaction time.
-
Reaction Termination: Once the desired level of lactose hydrolysis is achieved, the reaction can be terminated by heat inactivation of the enzyme (e.g., heating at 90-100°C for 5-10 minutes). The specific temperature and time for inactivation will depend on the thermostability of the enzyme.
-
Product Analysis: Analyze the final product mixture for the concentrations of residual lactose, glucose, and galactose using the analytical methods described below.
Protocol 2: Analytical Quantification of Lactose, Glucose, and Galactose by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the simultaneous quantification of lactose and its hydrolysis products.[7][8]
Materials and Equipment:
-
HPLC system equipped with a Refractive Index (RI) detector
-
Aminex HPX-87C or similar carbohydrate analysis column
-
Deionized water (HPLC grade) as the mobile phase
-
Lactose, glucose, and galactose standards
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prior to injection, clarify the samples by centrifugation and filter through a 0.45 µm syringe filter to remove any particulate matter. Dilute the samples as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: Aminex HPX-87C (or equivalent)
-
Mobile Phase: HPLC-grade water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80-85°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 10-20 µL
-
-
Calibration: Prepare a series of standard solutions containing known concentrations of lactose, glucose, and galactose. Inject these standards to generate a calibration curve for each sugar.
-
Analysis: Inject the prepared samples and integrate the peak areas for lactose, glucose, and galactose.
-
Quantification: Determine the concentration of each sugar in the samples by comparing their peak areas to the calibration curves.
Data Presentation
The following table summarizes the expected outcomes of lactose hydrolysis under optimized conditions for different β-galactosidases.
| Enzyme Source | Substrate | Enzyme Conc. (U/mL) | Temp (°C) | pH | Time (h) | Lactose Hydrolysis (%) | Reference |
| Lactobacillus plantarum | Milk | - | Room Temp | - | 1 | ~88 | [5] |
| Lactobacillus plantarum LP-15 | Milk | 2.0 | 40 | 6.5 | 4 | 81.9 | [6] |
| Aspergillus oryzae | Milk | 6 | 55 | - | 12 | 100 | [2] |
| Kluyveromyces lactis | Milk | - | 10 | - | - | Not 100% | [2] |
| Penicillium simplicissimum | 40% Lactose Solution | 1 | 55 | 4.5 | 24 | 86.5 | [3] |
Visualizations
Enzymatic Hydrolysis of β-Lactose
Caption: Enzymatic cleavage of β-lactose into glucose and galactose by β-galactosidase.
Experimental Workflow for Galactose Production
Caption: A generalized workflow for the enzymatic production and analysis of galactose from β-lactose.
References
- 1. Engineering the optimum pH of β-galactosidase from Aspergillus oryzae for efficient hydrolysis of lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactose Hydrolysis in Milk and Dairy Whey Using Microbial β-Galactosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. vup.sk [vup.sk]
- 5. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of solid-state fermentation conditions for high β-galactosidase-producing lactic acid bacteria and its application in low-lactose dairy products [frontiersin.org]
- 7. Determination of Lactose, Glucose and Galactose Contents in Fermented Milk by HPLC [spkx.net.cn]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of β-Lactose Crystallinity using X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose is a prevalent excipient in the pharmaceutical industry, utilized in various dosage forms, including tablets and dry powder inhalers. The solid-state properties of lactose, particularly its crystallinity, can significantly influence drug product performance, affecting factors such as flowability, compressibility, stability, and dissolution rate. Lactose exists in different crystalline forms, known as anomers (α- and β-lactose), as well as in an amorphous state. Beta-lactose (β-lactose) is one of the crystalline forms that can impact the manufacturing process and final product quality.
X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used to characterize the crystalline and amorphous nature of materials. By irradiating a sample with X-rays and measuring the diffraction patterns, one can identify the crystalline phases present and quantify their relative amounts. Crystalline materials produce sharp, well-defined diffraction peaks, while amorphous materials result in a broad, diffuse halo. This application note provides a detailed protocol for the quantitative analysis of β-lactose crystallinity using XRD.
Principle of the Method
X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, and directed towards the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions of Bragg's Law are satisfied:
nλ = 2d sinθ
Where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the interplanar spacing of the crystal lattice
-
θ is the angle of incidence
The intensity of the diffracted X-rays is measured by a detector, and a diffraction pattern is generated by plotting the intensity as a function of the diffraction angle 2θ. The resulting pattern is a fingerprint of the crystalline structure of the sample. For a mixture of crystalline and amorphous phases, the degree of crystallinity can be determined by comparing the integrated intensity of the crystalline peaks to the total intensity of the diffraction pattern (crystalline peaks + amorphous halo).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality, reproducible XRD data. The goal is to present a flat, smooth, and representative sample surface to the X-ray beam.
Materials and Equipment:
-
β-Lactose powder sample
-
Mortar and pestle (agate recommended to avoid contamination)[1]
-
Sieves with various mesh sizes
-
XRD sample holders (e.g., zero-background sample holder)
-
Spatula
-
Glass slide
Protocol:
-
Grinding: If the sample consists of large particles or aggregates, gently grind it to a fine, uniform powder using a mortar and pestle.[2] This ensures a random orientation of the crystallites and improves counting statistics.[1]
-
Sieving (Optional): To achieve a narrow particle size distribution, the powdered sample can be passed through a series of sieves. A consistent particle size is important for quantitative analysis.[3]
-
Sample Mounting:
-
Place the XRD sample holder on a clean, flat surface.
-
Carefully fill the sample cavity with the powdered lactose using a spatula.
-
Gently press the powder down with the edge of a glass slide to create a flat, smooth surface that is flush with the top of the sample holder. Avoid excessive pressure, as this can induce preferred orientation of the crystals.
-
Ensure the sample is sufficiently thick to be considered infinitely thick to the X-ray beam, preventing diffraction from the sample holder.
-
Carefully clean any excess powder from the edges of the sample holder.
-
XRD Data Acquisition
Equipment:
-
Powder X-ray diffractometer with a copper X-ray source (Cu-Kα radiation, λ = 1.5406 Å)
Instrument Parameters: The following are typical instrument parameters for the analysis of lactose. These may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Setting |
| X-ray Source | Cu-Kα |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Range (2θ) | 5° to 40° |
| Scan Speed | 1-2°/minute |
| Step Size | 0.02° |
| Divergence Slit | 1° |
| Anti-scatter Slit | 1° |
| Receiving Slit | 0.15 mm |
Protocol:
-
Turn on the X-ray diffractometer and allow the X-ray tube to warm up according to the manufacturer's instructions.
-
Load the prepared sample holder into the diffractometer.
-
Set up the data acquisition parameters as listed in the table above.
-
Start the XRD scan.
-
Upon completion of the scan, save the diffraction data file.
Data Presentation and Analysis
The primary output of an XRD experiment is a diffractogram showing the intensity of diffracted X-rays versus the 2θ angle. For β-lactose, characteristic diffraction peaks will be observed at specific 2θ values.
Characteristic Peaks of β-Lactose
The crystalline form of β-lactose can be identified by its characteristic diffraction peaks. While the exact peak positions and relative intensities can vary slightly depending on the instrument and sample preparation, the following table summarizes the key diffraction peaks for β-lactose.
| 2θ Angle (°) | Relative Intensity |
| 10.5 | Strong |
| 20.9 | Strong[4][5] |
| 21.8 | Medium |
| 23.9 | Medium |
| 27.8 | Medium |
Note: The presence of other crystalline forms of lactose, such as α-lactose monohydrate, will result in additional characteristic peaks (e.g., a strong peak at approximately 19.9° 2θ).[4][5]
Quantitative Analysis of Crystallinity
The percentage of crystallinity (%C) can be calculated by separating the contributions of the crystalline and amorphous phases to the total diffractogram. The integration method is a common approach for this calculation.[6]
Protocol:
-
Data Import: Import the XRD data into a suitable data analysis software (e.g., Origin, HighScore, etc.).
-
Background Subtraction: If necessary, perform a background subtraction to correct for instrumental noise and sample fluorescence.
-
Identify Crystalline Peaks and Amorphous Halo: In the diffractogram, the crystalline peaks will appear as sharp, narrow reflections, while the amorphous content will be represented by a broad, underlying hump (the "amorphous halo").
-
Integration:
-
Define the integration range to encompass all crystalline peaks and the amorphous halo.
-
Integrate the area under the entire diffraction pattern (Total Area = Crystalline Area + Amorphous Area).
-
Deconvolute the pattern to separate the crystalline peaks from the amorphous halo and integrate the area under only the crystalline peaks (Crystalline Area).
-
-
Calculate Percent Crystallinity: Use the following formula to calculate the percent crystallinity:
% Crystallinity = (Crystalline Area / Total Area) x 100 [6]
Visualizations
Experimental Workflow
References
- 1. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and this compound in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Percent Crystallinity by the XRD Integration Method | Materials Characterization Lab [mcl.mse.utah.edu]
Application Note: Determination of β-Lactose Purity using Differential Scanning calorimetry (DSC)
Introduction
Lactose is a widely utilized excipient in the pharmaceutical industry, valued as a filler and binder in tablet and capsule formulations, and as a carrier in dry powder inhalers. It exists in two primary anomeric forms: α-lactose and β-lactose. The most common form is α-lactose monohydrate, while β-lactose is anhydrous. The purity of β-lactose, specifically its contamination with the α-anomer, is a critical quality attribute as it can influence the physical and chemical stability, manufacturability, and performance of the final drug product. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that can be employed to determine the purity of β-lactose by quantifying the amount of α-lactose monohydrate present. This method relies on the distinct thermal signatures of the two anomers. α-lactose monohydrate exhibits a characteristic dehydration endotherm at approximately 142-149°C, which is absent in the thermogram of pure anhydrous β-lactose.[1] The enthalpy of this dehydration event is directly proportional to the amount of α-lactose monohydrate in the sample, allowing for its quantification.
Principle of the DSC Method
The DSC method for β-lactose purity is based on the measurement of the heat flow associated with the dehydration of the α-lactose monohydrate impurity. When a sample of β-lactose containing α-lactose monohydrate is heated in a DSC, the α-anomer loses its water of crystallization, resulting in an endothermic peak on the DSC thermogram. The area of this peak, which represents the enthalpy of dehydration, is then used to calculate the percentage of α-lactose monohydrate in the β-lactose sample. Pure β-lactose will not show this dehydration peak and will only exhibit a melting and decomposition endotherm at a higher temperature, typically around 236°C.
Data Presentation
The thermal properties of α-lactose monohydrate and β-lactose are summarized in the table below. These values are essential for the identification and quantification of the respective anomers in a sample.
| Parameter | α-Lactose Monohydrate | β-Lactose Anhydrous |
| Dehydration Onset Temperature | ~142 °C | N/A |
| Dehydration Peak Temperature | ~144.5 °C | N/A |
| Enthalpy of Dehydration (ΔH_dehydration) | ~150 J/g | N/A |
| Melting/Decomposition Temperature | ~220 °C | ~236 °C |
The purity of β-lactose is determined by quantifying the amount of α-lactose monohydrate impurity. The calculation is performed using the following formula:
% α-Lactose Monohydrate = (ΔH_sample / ΔH_pure_alpha) x 100
Where:
-
ΔH_sample is the measured enthalpy of dehydration of the β-lactose sample in J/g.
-
ΔH_pure_alpha is the theoretical enthalpy of dehydration of pure α-lactose monohydrate (~150 J/g).
An example of purity analysis results is presented in the following table:
| Sample ID | Sample Weight (mg) | Dehydration Enthalpy (J/g) | Calculated α-Lactose Monohydrate Content (%) | β-Lactose Purity (%) |
| Beta-Lac-001 | 3.52 | 18.9 | 12.6 | 87.4 |
| Beta-Lac-002 | 3.48 | 4.5 | 3.0 | 97.0 |
| Beta-Lac-003 | 3.55 | 0.75 | 0.5 | 99.5 |
Detailed Experimental Protocol
Instrumentation and Materials
-
Instrument: Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Sample Pans: Standard crimped aluminum pans and lids.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Materials:
-
β-lactose sample to be analyzed.
-
α-lactose monohydrate reference standard (for instrument qualification and method validation).
-
High-purity nitrogen gas for purging.
-
Instrument Calibration
Calibrate the DSC for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions.
Sample Preparation
-
Accurately weigh 2-4 mg of the β-lactose sample into a tared aluminum DSC pan.
-
Record the exact weight.
-
Crimp the lid onto the pan to enclose the sample. Ensure a good seal.
-
Prepare an empty reference pan by crimping a lid onto an empty pan.
DSC Experimental Parameters
The following experimental parameters are recommended for the analysis:
| Parameter | Value |
| Temperature Program | 1. Equilibrate at 25°C2. Ramp at 10°C/min to 250°C |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen |
| Purge Gas Flow Rate | 50 mL/min |
| Sample Pans | Crimped aluminum pans |
Data Acquisition and Analysis
-
Place the prepared sample pan and the reference pan into the DSC cell.
-
Start the DSC run using the specified experimental parameters.
-
Once the run is complete, analyze the resulting thermogram using the instrument's software.
-
Integrate the area of the endothermic peak observed between approximately 140°C and 150°C. This area corresponds to the enthalpy of dehydration of α-lactose monohydrate.
-
Calculate the percentage of α-lactose monohydrate using the formula provided in the Data Presentation section.
-
The purity of β-lactose is then calculated as 100% minus the percentage of α-lactose monohydrate.
Visualizations
Experimental Workflow
Caption: Workflow for β-Lactose Purity Determination by DSC.
Logical Relationship of Thermal Events
Caption: Relationship Between Lactose Anomers and DSC Thermal Events.
References
Application Notes and Protocols for the Preparation of Amorphous Beta-Lactose for Solubility Enhancement
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation of amorphous β-lactose, a strategic approach to enhance the solubility and dissolution rate of this widely used pharmaceutical excipient. Amorphous solids, lacking a long-range molecular order, generally exhibit higher apparent solubility and faster dissolution rates compared to their crystalline counterparts.[1] This characteristic is particularly advantageous in drug formulations where rapid disintegration and drug release are desired. This document outlines three primary methods for generating amorphous lactose: spray drying, freeze-drying (lyophilization), and ball milling. Detailed protocols for each method are provided, along with a summary of the resulting material properties and a discussion of the underlying principles of solubility enhancement.
Introduction: The Amorphous Advantage
Crystalline lactose, in its various forms (e.g., α-lactose monohydrate, anhydrous β-lactose), is a cornerstone of pharmaceutical tablet manufacturing due to its excellent flowability and compressibility.[2] However, for certain applications, its relatively low intrinsic solubility can be a limiting factor. The conversion of crystalline lactose to its amorphous state can significantly improve its solubility and dissolution characteristics.[3][4] This enhancement is attributed to the higher Gibbs free energy of the amorphous state compared to the more stable crystalline form.[1]
The primary challenge in utilizing amorphous lactose lies in its inherent physical instability; it has a tendency to recrystallize over time, especially in the presence of moisture and elevated temperatures.[5] Therefore, controlled manufacturing processes and appropriate storage conditions are critical to maintaining the amorphous state and its associated solubility benefits.
Data Presentation: Solubility and Dissolution
While the enhanced solubility of amorphous lactose is a well-documented phenomenon, specific quantitative data comparing its solubility and dissolution rate directly with crystalline β-lactose under identical conditions are not extensively reported in readily available literature. However, the fundamental difference in solubility between the crystalline anomers of lactose provides a baseline for understanding these differences.
Table 1: Solubility of Crystalline Lactose Anomers in Water
| Lactose Anomer | Solubility ( g/100 mL) |
| α-Lactose | 7[3] |
| β-Lactose | 50[3] |
Note: The higher solubility of β-lactose is a key consideration in formulation development.
Amorphous lactose is known to have a significantly higher initial solubility than its crystalline forms.[3] For illustrative purposes, the solubility enhancement observed for other amorphous active pharmaceutical ingredients (APIs) can be substantial. For example, the amorphous form of Ritonavir has an aqueous solubility of 10.58 ± 0.28 µg/mL, while its crystalline counterpart's solubility is only 0.31 ± 0.03 µg/mL.[1] A similar magnitude of increase is anticipated for amorphous lactose.
The intrinsic dissolution rate (IDR), a measure of the dissolution speed from a constant surface area, is also expected to be significantly higher for amorphous lactose. This is due to the lack of a crystal lattice that needs to be overcome for the molecules to go into solution.
Experimental Protocols for Preparation of Amorphous β-Lactose
The following protocols provide detailed methodologies for the laboratory-scale preparation of amorphous β-lactose.
Spray Drying
Spray drying is a continuous process that transforms a liquid feed into a dry powder in a single step. The rapid evaporation of the solvent from atomized droplets prevents the lactose molecules from organizing into a crystalline structure.[6]
Protocol:
-
Solution Preparation: Prepare a 10-20% (w/v) aqueous solution of β-lactose. Ensure complete dissolution. For consistent anomeric composition in the final product, it is recommended to allow the solution to equilibrate for at least 4 hours to stabilize the mutarotation between α- and β-anomers.
-
Spray Dryer Setup:
-
Inlet Temperature: 100-220°C. The optimal temperature will depend on the specific instrument and desired particle characteristics. Higher temperatures lead to faster drying but risk thermal degradation.[7]
-
Outlet Temperature: Maintain the outlet temperature approximately 20°C below the glass transition temperature (Tg) of amorphous lactose (Tg ≈ 101°C) to prevent particle stickiness.[7] An outlet temperature of 70-80°C is a common target.
-
Atomization Pressure/Speed: Adjust the two-fluid nozzle atomizing gas pressure or rotary atomizer speed to achieve fine droplets, which promotes rapid drying.
-
Feed Rate: Control the liquid feed rate to maintain the target outlet temperature.
-
Drying Airflow: Ensure sufficient airflow to facilitate efficient heat transfer and particle transport.[7]
-
-
Process Execution:
-
Preheat the spray dryer to the set inlet temperature.
-
Pump the lactose solution through the atomizer into the drying chamber.
-
The dried amorphous lactose particles are separated from the air stream by a cyclone and collected in a receiving vessel.
-
-
Post-Processing and Storage:
-
To remove any residual moisture, the collected powder can be further dried in a vacuum oven at a temperature below the Tg (e.g., 50-60°C) for several hours.
-
Store the amorphous lactose in a tightly sealed container with a desiccant at low humidity and controlled room temperature to prevent recrystallization.
-
Diagram of the Spray Drying Workflow:
Caption: Workflow for amorphous lactose preparation via spray drying.
Freeze-Drying (Lyophilization)
Freeze-drying involves freezing the lactose solution and then sublimating the ice under vacuum. The low temperatures and immobilization of the lactose molecules in the frozen state prevent crystallization.
Protocol:
-
Solution Preparation: Prepare a 10% (w/v) aqueous solution of β-lactose.
-
Freezing:
-
Pour the solution into freeze-drying trays or vials.
-
Freeze the solution to a temperature of -20°C and hold for 24 hours.[8]
-
For a more uniform crystal structure of the ice, an annealing step can be introduced where the temperature is raised to just below the eutectic temperature for a few hours before re-cooling.
-
-
Primary Drying (Sublimation):
-
Set the shelf temperature to a low value (e.g., -10°C to 0°C) to initiate sublimation of the ice.
-
Reduce the chamber pressure to below 0.1 mbar.[8]
-
This step is typically the longest and continues until all the ice has sublimated.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to a higher value (e.g., 20-30°C) to remove any residual unfrozen water molecules.
-
Maintain a low chamber pressure.
-
-
Process Completion and Storage:
-
Once the product temperature stabilizes and equals the shelf temperature, the process is complete.
-
Break the vacuum with an inert gas like dry nitrogen.
-
Immediately transfer the amorphous lactose to a desiccator for storage.
-
Diagram of the Freeze-Drying Workflow:
Caption: Workflow for amorphous lactose preparation via freeze-drying.
Ball Milling
Ball milling is a mechanical method that induces amorphization through high-energy impacts, which disrupt the crystalline lattice of the lactose particles.
Protocol:
-
Material Preparation: Use crystalline β-lactose as the starting material.
-
Milling Setup:
-
Mill Type: A planetary ball mill is commonly used for its high energy input.[9]
-
Milling Jars and Balls: Use zirconia or stainless steel jars and balls.
-
Ball-to-Powder Ratio: A ratio of 10:1 to 25:1 by weight is effective. A higher ratio generally increases the rate of amorphization.[10]
-
Milling Speed: Operate the mill at a high rotational speed (e.g., 300-500 rpm).
-
Milling Time: Milling times can range from 1 to 30 hours. The degree of amorphization increases with milling time.
-
Temperature Control: To prevent excessive heat buildup, which can affect the material properties, milling can be performed in intervals with cooling periods, or by using a temperature-controlled milling system.
-
-
Process Execution:
-
Load the lactose powder and milling balls into the milling jar.
-
If a dry, inert atmosphere is required to prevent moisture-induced recrystallization, purge the jar with nitrogen or argon before sealing.
-
Conduct the milling for the predetermined time.
-
-
Product Recovery and Storage:
-
Separate the amorphous lactose powder from the milling balls.
-
Store the product in a desiccator.
-
Diagram of the Ball Milling Workflow:
Caption: Workflow for amorphous lactose preparation via ball milling.
Characterization of Amorphous Lactose
The successful preparation of amorphous lactose should be confirmed using appropriate analytical techniques.
-
X-Ray Powder Diffraction (XRPD): Amorphous materials lack long-range order and will not produce sharp Bragg diffraction peaks, instead showing a characteristic "halo" pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the amorphous material. Upon heating, an exothermic event may be observed, corresponding to recrystallization.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of the amorphous lactose.
-
Dynamic Vapor Sorption (DVS): DVS is a sensitive technique for quantifying the amorphous content based on the higher moisture sorption of amorphous material compared to its crystalline counterpart.[5]
Logical Relationship: Amorphous State and Solubility Enhancement
The enhanced solubility of amorphous β-lactose is a direct consequence of its disordered molecular structure.
Caption: Relationship between solid state, properties, and solubility.
Conclusion
The preparation of amorphous β-lactose via spray drying, freeze-drying, or ball milling offers a viable strategy for enhancing its solubility and dissolution rate. The choice of method will depend on the desired particle characteristics, scale of production, and sensitivity of any co-formulated active ingredients. Careful control of processing parameters and storage conditions is essential to prevent recrystallization and maintain the benefits of the amorphous state. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of pharmaceutical development.
References
- 1. A Comparative Study of the Pharmaceutical Properties between Amorphous Drugs Loaded-Mesoporous Silica and Pure Amorphous Drugs Prepared by Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring α/β Ratio of Pollen-Like Anhydrous Lactose as Ingredient Carriers for Controlled Dissolution Rate [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. proumid.com [proumid.com]
- 6. researchgate.net [researchgate.net]
- 7. yamato-usa.com [yamato-usa.com]
- 8. mro.massey.ac.nz [mro.massey.ac.nz]
- 9. Mechanical Activation by Ball Milling as a Strategy to Prepare Highly Soluble Pharmaceutical Formulations in the Form of Co-Amorphous, Co-Crystals, or Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comminution-amorphisation relationships during ball milling of lactose at different milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Anhydrous Beta-Lactose Powder Flowability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the flowability of anhydrous beta-lactose powder during experimentation.
Troubleshooting Guide
Q1: My anhydrous this compound powder is exhibiting poor flow, leading to inconsistent die filling and tablet weight variation. What are the potential causes and how can I troubleshoot this?
A1: Poor flowability of anhydrous this compound powder is a common issue that can stem from several factors.[1][2] Key contributing factors include particle size and shape, moisture content, and interparticle cohesive forces.[3][4]
To troubleshoot, consider the following steps:
-
Assess Particle Characteristics: Smaller and more irregular-shaped particles tend to exhibit poorer flow due to increased cohesion and interlocking.[1][5] If possible, opt for a grade of anhydrous this compound with a larger and more spherical particle morphology, such as spray-dried lactose, which is known to have better flow properties compared to milled lactose.[6]
-
Control Moisture Content: Increased moisture can lead to the formation of liquid bridges between particles, significantly hindering flow.[4][7] Ensure the powder is stored in a low-humidity environment and consider drying the powder if it has been exposed to moisture. The optimal relative humidity for the flowability of lactose powders is generally between 30% and 50%.[8]
-
Introduce a Lubricant/Glidant: The addition of a lubricant, such as magnesium stearate, can significantly improve flowability by reducing interparticle friction.[9][10] Even at low concentrations (e.g., 0.5-2 wt.%), magnesium stearate can coat the lactose particles, leading to smoother surfaces and improved flow.[9][11]
-
Consider Granulation: Granulating the anhydrous this compound, either through wet or dry methods, can increase the particle size and improve flow properties.[12]
Q2: I've added a lubricant to my anhydrous this compound formulation, but the flowability has not improved as expected. What could be the issue?
A2: While lubricants are generally effective, their performance can be influenced by several factors:
-
Lubricant Concentration: There is an optimal concentration for each lubricant. For magnesium stearate, flowability tends to improve up to a certain threshold (around 1-2 wt.%), after which further additions may not yield significant improvements or could even be detrimental with other lubricants like calcium stearate.[9][13]
-
Blending Method: The method of incorporating the lubricant is crucial. Intensive mechanical processing or high-shear mixing can be more effective in coating the lactose particles with the lubricant compared to simple tumbling blending, leading to a more significant improvement in flow.[11]
-
Lubricant Type: Different lubricants have different effects. Magnesium stearate is highly effective at improving the flow of spray-dried lactose by filling surface irregularities and creating smoother, more spherical particles.[9] Other lubricants like stearic acid may have a lesser effect.[9]
Q3: My anhydrous this compound powder is showing signs of caking and clumping during storage. How can I prevent this?
A3: Caking in lactose powders is primarily caused by moisture absorption, which leads to the formation of solid bridges between particles.[14] This is particularly problematic for amorphous lactose, which is very hygroscopic.[14] To prevent caking:
-
Control Storage Conditions: Store the powder in a controlled environment with low relative humidity. Exposure to humidity and temperature fluctuations can promote caking.[14][15]
-
Particle Size: Powders with smaller particle sizes are more prone to caking.[14]
-
Monitor Water Content: Regularly monitor the water content of the powder. An increase in surface water is a key indicator of potential caking issues.[14]
Frequently Asked Questions (FAQs)
Q4: How does the particle size and shape of anhydrous this compound affect its flowability?
A4: Particle size and shape are critical determinants of powder flowability.[1][4]
-
Particle Size: Smaller particles have a larger surface area-to-volume ratio, leading to stronger interparticle cohesive forces and consequently, poorer flow.[5] Larger particles generally flow better.
-
Particle Shape: Spherical particles, such as those produced by spray-drying, exhibit better flowability than irregular, shard-like particles from milling.[6] The smooth surface and regular shape of spherical particles reduce interlocking and friction between particles.[5][6]
Q5: What is the impact of moisture on the flowability of anhydrous this compound powder?
A5: Moisture content has a significant negative impact on the flowability of anhydrous this compound powder.[4][7] Increased moisture leads to the formation of liquid bridges between particles, which increases cohesion and reduces the powder's ability to flow freely.[4][7] For lactose powders, a relative humidity between 30% and 50% is considered optimal for flowability; outside this range, cohesive forces can increase due to either electrostatic effects at low humidity or capillary bridges at high humidity.[8]
Q6: Which methods are recommended for measuring the flowability of anhydrous this compound powder?
A6: Several methods can be used to characterize powder flowability, ranging from simple to more advanced techniques:
-
Angle of Repose: A simple method to get an initial assessment of powder cohesiveness.[16]
-
Tapped Density and Compressibility Index (Carr's Index): These methods are based on measuring the bulk and tapped densities of the powder to predict flow.[17]
-
Powder Rheometers: Instruments like the GranuDrum or FT4 Powder Rheometer provide a more detailed and dynamic analysis of powder flow behavior under various conditions.[3][16]
-
Flow Through an Orifice: Devices like the GranuFlow measure the mass flow rate of a powder through a calibrated orifice, providing a direct measure of flowability.[18]
Q7: Can processing methods like spray-drying improve the flowability of anhydrous this compound?
A7: Yes, spray-drying is a highly effective method for improving the flowability of lactose. This process transforms the lactose into spherical particles of a more uniform size.[6] These spherical particles have reduced interparticle friction and are less prone to interlocking, resulting in significantly better flow properties compared to milled lactose, which consists of irregular, sharp-edged particles.[6]
Data Presentation
Table 1: Effect of Lubricant Type and Concentration on the Static Angle of Repose of Spray-Dried Lactose
| Lubricant | Concentration (wt. %) | Static Angle of Repose (°) |
| None | 0 | ~32 |
| Magnesium Stearate | 0.5 | Decreased |
| 1.0 - 2.0 | Improved Flow | |
| > 2.0 | No significant change | |
| Calcium Stearate | 0.5 | ~27 |
| > 0.5 | Increased (worsened flow) | |
| Magnesium Silicate | 1.0 - 2.0 | Improved Flow |
| Stearic Acid | Up to 5.0 | Little effect |
Source: Data synthesized from[9]
Table 2: Flowability Properties of Different Grades of Lactose
| Lactose Grade | Particle Shape | Median Particle Size (x50) (µm) | Flowability Characteristic |
| SuperTab® 11SD (Spray-Dried) | Spherical | - | Good |
| SuperTab® 30GR (Granulated) | Agglomerates of slightly round shapes | - | Good |
| SuperTab® 24AN (Granulated Anhydrous) | Agglomerates of slightly round shapes | - | Good |
| SuperTab® 21AN (Anhydrous) | Irregular | 180 | High bridging propensity |
| Pharmatose® 450M (Milled) | Irregular | 18 | Very Cohesive, Poor Flow |
Source: Data synthesized from[5][16]
Experimental Protocols
Protocol 1: Measurement of Angle of Repose using the GranuHeap Instrument
-
Objective: To determine the angle of repose as an indicator of powder cohesiveness.
-
Apparatus: GranuHeap instrument or a similar automated heap shape measurement device.
-
Procedure:
-
A sample of the anhydrous this compound powder is carefully poured onto a flat, circular base to form a conical heap.
-
The process is automated to ensure a reproducible heap formation.
-
A camera captures an image of the powder heap.
-
Image analysis software detects the edges of the heap and calculates the angle of repose, which is the angle between the surface of the heap and the horizontal base.
-
A higher angle of repose indicates greater powder cohesion and poorer flowability.
-
Based on methodology described in[16]
Protocol 2: Dynamic Flowability Analysis using a Rotating Drum Rheometer (GranuDrum)
-
Objective: To investigate the rheological behavior of the powder and its flowability under dynamic conditions.
-
Apparatus: GranuDrum instrument or a similar rotating drum powder rheometer.
-
Procedure:
-
A specified volume of anhydrous this compound powder (e.g., 50 mL) is placed inside a horizontal drum with transparent sidewalls.
-
The drum is rotated at a range of angular velocities (e.g., 2-60 rpm).
-
A CCD camera captures a series of images of the powder flow within the drum at each rotational speed.
-
An edge detection algorithm is used to determine the air/powder interface in each image.
-
The fluctuations of this interface are analyzed to calculate a dynamic cohesive index. A higher cohesive index corresponds to poorer flowability.
-
This method allows for the assessment of flow behavior at different process speeds.
-
Based on methodology described in[5][16]
Protocol 3: Improving Powder Flowability by Intensive Mechanical Dry Coating
-
Objective: To enhance the flowability of a cohesive anhydrous this compound powder by coating it with a lubricant.
-
Materials: Cohesive anhydrous this compound powder, magnesium stearate (or other lubricant).
-
Apparatus: An intensive mechanical processor or high-shear mixer.
-
Procedure:
-
The cohesive lactose powder and a specified concentration of magnesium stearate (e.g., 1-2 wt.%) are loaded into the intensive mechanical processor.
-
The mixture is processed for a set duration and intensity to ensure a uniform coating of the lubricant onto the lactose particles.
-
The processed powder is then discharged.
-
The flowability of the coated powder is evaluated using methods such as angle of repose, tapped density, or a powder rheometer to quantify the improvement compared to the untreated powder.
-
Based on methodology described in[11]
Visualizations
Caption: Experimental workflow for improving and assessing lactose powder flowability.
Caption: Factors influencing anhydrous this compound powder flowability and improvement methods.
References
- 1. THE FLOWABILITY OF LACTOSE POWDERS TO OPTIMISE TABLETING PROCESSES | Semantic Scholar [semanticscholar.org]
- 2. Flowability of Lactose Powders to Optimise Tableting Processes [granutools.com]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. Factors Influencing Food Powder Flowability [mdpi.com]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. tainstruments.com [tainstruments.com]
- 7. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving powder flow properties of a cohesive lactose monohydrate powder by intensive mechanical dry coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "The Effects of Lubrication on Pharmaceutical Granules" by Garett Morin [ir.lib.uwo.ca]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 16. dfepharma.com [dfepharma.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Lactose Powders Flowability Classification using Granuflow [granutools.com]
Technical Support Center: Controlling beta-Lactose Crystallization to Prevent Caking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the crystallization of beta-lactose and preventing caking in their experiments and formulations.
I. Troubleshooting Guide
This guide addresses common issues encountered during the handling and processing of lactose, particularly focusing on unwanted crystallization and caking.
Issue 1: Unexpected and Rapid Caking of Lactose Powder
Symptoms:
-
Formation of hard lumps or aggregates in the powder.
-
Poor powder flowability.
-
Difficulty in dispersing the powder.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| High Ambient Humidity | Store and handle lactose powder in a controlled environment with low relative humidity (RH). Studies have shown that amorphous lactose is highly hygroscopic and can start to cake at RH as low as 33%.[1] For instance, freshly milled α-lactose monohydrate can form hard cakes when stored at 57% RH (at 25°C).[2] |
| Presence of Amorphous Lactose | Even small amounts of amorphous lactose can lead to caking.[2] Consider using fully crystalline lactose. If amorphous content is unavoidable, it is critical to control the storage conditions, specifically temperature and humidity, to remain below the glass transition temperature (Tg) of the amorphous lactose.[3] |
| Temperature Fluctuations | Temperature fluctuations can cause moisture migration within the powder, leading to localized areas of high moisture content and subsequent caking.[4] Maintain a constant storage temperature. |
| Small Particle Size | Smaller particles have a larger surface area, which can increase moisture sorption and the number of contact points for inter-particle bridging, leading to stronger caking.[5][6][7] If possible, use lactose with a larger particle size (e.g., d50 > 300 µm).[6] |
| High Water Content | Lactose powder with a water content higher than 3% is prone to caking, especially with smaller particle sizes.[4][5][6] Ensure the lactose is adequately dried and maintained at a low moisture content. |
| Impurities | Non-lactose components can increase moisture sorption and the tendency for caking.[2][7] Use high-purity lactose. |
Issue 2: Inconsistent Crystallization Behavior
Symptoms:
-
Variable crystal size and shape.
-
Unpredictable crystallization rates.
-
Formation of different lactose polymorphs.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Lack of Seeding | Unseeded crystallization can lead to uncontrolled nucleation and a wide crystal size distribution. Implement a controlled seeding protocol with well-characterized seed crystals. |
| Variable Supersaturation Levels | Fluctuations in supersaturation will directly impact nucleation and crystal growth rates.[8] Precisely control the concentration and temperature of the lactose solution. |
| Presence of Impurities | Certain ions and small molecules can either promote or inhibit crystal growth, affecting the final crystal morphology.[9] For example, the presence of lactic acid or calcium can alter crystallization behavior.[9] Use purified lactose solutions for consistent results. |
| Inadequate Mixing | Poor mixing can lead to localized variations in supersaturation and temperature, resulting in non-uniform crystallization. Ensure efficient and consistent agitation throughout the crystallization process. |
| Temperature Gradients | Temperature variations within the crystallizer can lead to different crystallization kinetics in different regions.[10] Utilize a well-controlled and uniformly heated/cooled crystallization vessel. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind lactose caking?
A1: The primary mechanism of lactose caking is often attributed to the presence of amorphous lactose.[2][11] Amorphous lactose is highly hygroscopic and, upon absorbing moisture from the environment, can undergo a glass transition.[3] Above its glass transition temperature, the amorphous lactose becomes a viscous liquid, forming liquid bridges between solid particles. These bridges can then solidify through crystallization, creating solid bonds and resulting in the formation of hard cakes.[4] Even in crystalline lactose, high humidity can lead to the formation of liquid bridges at the particle surface, causing caking.[5]
Q2: How do temperature and humidity influence this compound crystallization and caking?
A2: Temperature and humidity are critical factors. Increased humidity provides the moisture necessary for the plasticization of amorphous lactose, lowering its glass transition temperature and promoting caking.[12] High temperatures can increase the rate of crystallization.[13] The interplay between temperature and relative humidity determines the stability of different lactose forms.[14] For example, at 25°C, the onset of crystallization for amorphous spray-dried lactose increases dramatically as the relative humidity decreases from 60% to 48%.[12]
Q3: What is the role of particle size in lactose caking?
A3: Particle size plays a significant role in caking. Smaller particles have a larger specific surface area, which leads to increased moisture sorption.[7] They also have more contact points per unit volume, which enhances the formation of inter-particle bridges and results in stronger caking.[5][6][7] It has been shown that lactose powders with a smaller mean particle size (d50) cake more easily, especially when the water content is above 3%.[6]
Q4: Can the presence of other substances affect this compound crystallization?
A4: Yes, the presence of other substances can significantly impact lactose crystallization. Impurities, such as minerals and other non-lactose components from whey, can alter the crystallization kinetics and crystal habit.[9] For instance, some salts may accelerate crystal growth, while others can inhibit it.[9] The presence of β-lactose itself can influence the morphology of α-lactose monohydrate crystals.[8]
Q5: What analytical techniques are recommended for studying lactose crystallization and caking?
A5: Several analytical techniques are valuable for characterizing lactose and its caking behavior:
-
Dynamic Vapor Sorption (DVS): To study moisture sorption and desorption isotherms, which helps in understanding the hygroscopicity of the powder.[2]
-
X-Ray Diffraction (XRD): To determine the polymorphic form of lactose (e.g., alpha-lactose monohydrate, this compound anhydrous) and the degree of crystallinity.[13]
-
Differential Scanning Calorimetry (DSC): To measure thermal events such as glass transition (Tg) and crystallization, which is crucial for understanding the stability of amorphous lactose.[15]
-
Isothermal Calorimetry: To monitor the gradual process of lactose crystallization.[10]
-
Texture Analyzer: To quantify the hardness of caked lactose, providing a measure of the degree of caking.[1]
-
Ring Shear Tester: To assess the flow properties and caking tendency of powders.[2]
III. Data Presentation
Table 1: Influence of Relative Humidity (RH) and Temperature on Lactose Crystallization and Caking
| Parameter | Condition | Observation | Reference |
| Crystallization Onset | 25°C, 48-60% RH | Onset time to crystallization increases dramatically with decreasing RH. | [12] |
| Caking of α-lactose monohydrate | 25°C, 57% RH | Freshly milled powder (48 µm) forms hard cakes. | [2] |
| Caking of β-lactose anhydrous | 25°C, 75% RH | Severe caking observed. | [1] |
| Caking of Spray-Dried Lactose | 25°C, 33-75% RH | Hygroscopic at all RH levels studied, leading to caking. | [1] |
| Accelerated Caking Test | 50°C, 60% RH | Conditions used to discriminate caking tendency of different lactose batches in less than a day. | [7] |
| Water Content Threshold for Caking | > 3% | Lactose powder with a low d50 can cake easily. | [4][5][6] |
Table 2: Effect of Particle Size on Lactose Caking
| Particle Size (d50) | Water Content | Caking Behavior | Reference |
| Low d50 | > 3% | Caking occurs easily due to a higher number of liquid bridges. | [5][6] |
| > 300 µm | - | Recommended to prevent caking. | [6] |
| > 400 µm | - | Capillary forces are predicted to be insufficient to hold particles together. | [6] |
IV. Experimental Protocols
Protocol 1: Determination of Amorphous Content using Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Accurately weigh 10-20 mg of the lactose powder into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.
-
Sorption Analysis: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute).
-
Crystallization Induction: Hold the sample at a high relative humidity (e.g., 75% RH) to induce crystallization of any amorphous content. Crystallization is indicated by a loss of mass as water is released from the newly formed crystalline structure.
-
Desorption Analysis: Decrease the relative humidity in a stepwise manner back to 0% RH, allowing for equilibration at each step.
-
Data Analysis: The amount of amorphous content can be estimated from the magnitude of the moisture-induced crystallization event observed in the sorption profile.
Protocol 2: Assessment of Caking using a Texture Analyzer
-
Sample Preparation: Compact a known mass of lactose powder into a cylindrical mold (e.g., paper cylinders) under a defined pressure.[1]
-
Conditioning: Store the compacted samples in controlled environments with specific relative humidities and temperatures for a defined period (e.g., 3 months).[1]
-
Hardness Measurement: Use a texture analyzer equipped with a cylindrical probe to measure the force required to fracture the caked sample. The peak force is taken as a measure of the cake hardness.
-
Data Comparison: Compare the hardness values of samples stored under different conditions to assess their relative caking tendencies.
V. Visualizations
Caption: Logical relationship of factors leading to lactose caking.
Caption: Troubleshooting workflow for lactose caking.
References
- 1. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mro.massey.ac.nz [mro.massey.ac.nz]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. researchgate.net [researchgate.net]
- 6. Lactose caking: Influence of the particle size distribution and the water content [mro.massey.ac.nz]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Temperature effect on lactose crystallization, maillard reactions, and lipid oxidation in whole milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the moisture-induced crystallization kinetics of spray-dried lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RH-temperature stability diagram of α- and β-anhydrous and monohydrate lactose crystalline forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.waset.org [publications.waset.org]
Technical Support Center: Optimization of β-Lactose Particle Size for Respiratory Drug Delivery
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of β-lactose particle size for use in dry powder inhaler (DPI) formulations.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of β-lactose particle size for respiratory drug delivery.
| Problem | Potential Cause | Recommended Solution |
| Poor Powder Flowability | High proportion of fine lactose particles (<10 µm) leading to increased cohesiveness.[1][2] | - Blend with coarser lactose grades to reduce the overall percentage of fines. - Granulate the lactose to increase the effective particle size.[3] - Optimize milling process to control the generation of fines. |
| Low Fine Particle Fraction (FPF) | - Strong adhesive forces between the drug and carrier particles.[3][4] - Inefficient deagglomeration of drug-carrier blends during inhalation. | - Incorporate a specific percentage of lactose fines (ternary formulation) to saturate high-energy binding sites on the carrier surface.[1][3][5] - Select a lactose carrier with optimal surface roughness and morphology to modulate drug adhesion.[3] - Co-micronize the drug with fine lactose to improve aerosolization properties.[6] |
| High Variability in Delivered Dose | - Inhomogeneous blending of the active pharmaceutical ingredient (API) and lactose carrier. - Segregation of the powder blend during handling and storage. | - Optimize blending time and speed to ensure a homogenous mixture.[7] - Characterize the electrostatic properties of both API and lactose, as electrostatic forces can impact blend uniformity.[8] - Ensure consistent particle size distribution of the lactose carrier from batch to batch.[8] |
| Inconsistent Particle Size Distribution (PSD) after Milling | - Inappropriate milling parameters (e.g., pressure, feed rate). - Amorphization of lactose due to excessive mechanical stress.[9] | - Systematically vary milling parameters and monitor the resulting PSD using laser diffraction. - Use techniques like Differential Scanning Calorimetry (DSC) to check for amorphous content. - Consider alternative particle size reduction techniques like crystallization.[10] |
| Drug-Carrier Adhesion is Too Strong, Preventing Release | - Very smooth carrier surface. - High surface energy of the lactose carrier.[3] | - Select lactose carriers with a moderate degree of surface roughness. - Introduce lactose fines, which can act as a force control agent, reducing the adhesion of the API to the carrier.[1][3] |
Frequently Asked Questions (FAQs)
1. Why is the particle size of β-lactose important in DPI formulations?
The particle size of β-lactose, the most common carrier in DPIs, is a critical parameter that influences several key aspects of formulation performance.[3][11][12] The carrier's particle size distribution affects the flowability of the powder blend, the efficiency of drug release from the carrier during inhalation, and ultimately, the amount of active pharmaceutical ingredient (API) that reaches the lungs (the Fine Particle Fraction or FPF).[3][13][14]
2. What is the optimal particle size range for β-lactose as a carrier in DPIs?
There is no single optimal particle size for β-lactose that fits all formulations. The ideal size depends on the specific API, the inhaler device being used, and the desired aerosol performance.[7][15] Generally, carrier particles with a median particle size in the range of 50 µm to 200 µm are used.[7] However, the presence and proportion of fine lactose particles (typically < 10 µm) within the blend can significantly enhance the FPF.[13][14]
3. What is the role of "lactose fines" and why are they sometimes added to formulations?
Lactose fines are small lactose particles, often with a particle size of less than 10 µm.[13] They are frequently added to DPI formulations in a controlled manner to improve the aerosolization performance of the API.[1][5] Two primary theories explain their mechanism of action:
-
Active Site Theory: Fine lactose particles adhere to the high-energy binding sites on the surface of the larger lactose carrier particles. This leaves lower-energy sites for the API to bind to, facilitating easier detachment during inhalation.[1][3]
-
Agglomeration Theory: The fines can form agglomerates with the API particles. These agglomerates have different aerodynamic properties than the API alone and can be more easily dispersed from the carrier surface.[3][16]
4. How can I measure the particle size distribution of my lactose samples?
The most common and robust techniques for measuring the particle size distribution of inhalation-grade lactose are:
-
Laser Diffraction: This is a rapid and widely used method that provides a full particle size distribution profile, often reported as d10, d50, and d90 values.[17][18]
-
Sieve Analysis: This technique is useful for determining the fraction of particles within a certain size range and is often used to ensure the absence of oversized particles.[17]
5. What is Carr's Index and how does it relate to the flowability of lactose powder?
Carr's Index is a measure of the compressibility of a powder, which is used to predict its flowability.[19] It is calculated from the bulk and tapped densities of the powder. Powders with a lower Carr's Index generally exhibit better flow properties.
| Carr's Index (%) | Flowability |
| ≤ 10 | Excellent |
| 11-15 | Good |
| 16-20 | Fair |
| 21-25 | Passable |
| 26-31 | Poor |
| 32-37 | Very Poor |
| > 38 | Very, Very Poor |
Source: Adapted from USP <1174> Powder Flow and other sources.[3][19][20]
6. Can the morphology of lactose particles impact DPI performance?
Yes, the shape and surface roughness of lactose carrier particles play a significant role in the performance of a DPI formulation.[3][21] For instance, particles with a more irregular shape and higher surface roughness may have more high-energy binding sites, which can affect drug adhesion and detachment.[3] The morphology of lactose can be influenced by its method of production, such as milling or spray drying.[12]
Experimental Protocols
Protocol 1: Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of β-lactose powder.
Apparatus:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Sympatec HELOS) with a dry powder dispersion unit.[7][17]
Methodology:
-
Ensure the instrument is clean and has been calibrated according to the manufacturer's specifications.
-
Take a representative sample of the lactose powder.
-
Set the dispersion pressure. It is crucial to perform a pressure titration to find a pressure that adequately disperses the agglomerates without fracturing the primary particles. A pressure of 0.1 MPa can be a good starting point for lactose.[18]
-
Add the sample to the feeder of the dry dispersion unit.
-
Initiate the measurement. The instrument will draw the powder through the measurement zone and record the light scattering pattern.
-
The software will calculate the particle size distribution based on the scattering data. Record the d10, d50, and d90 values, as well as the span of the distribution.
-
Perform at least three replicate measurements to ensure reproducibility.
Protocol 2: Determination of Powder Flowability using Carr's Index
Objective: To assess the flow properties of β-lactose powder by calculating the Carr's Index.
Apparatus:
-
Graduated cylinder (e.g., 100 mL)
-
Tapped density tester
-
Balance
Methodology:
-
Weigh out a known mass of the lactose powder (e.g., 50 g).
-
Carefully pour the powder into the graduated cylinder and record the initial volume (Bulk Volume).
-
Calculate the Bulk Density : Bulk Density = Mass / Bulk Volume.[19]
-
Place the graduated cylinder in the tapped density tester.
-
Set the instrument to perform a specified number of taps (e.g., 750 taps).[3]
-
After tapping is complete, record the final volume (Tapped Volume).
-
Calculate the Tapped Density : Tapped Density = Mass / Tapped Volume.[19]
-
Calculate Carr's Index (%) : Carr's Index = [(Tapped Density - Bulk Density) / Tapped Density] x 100.[3]
Protocol 3: In-Vitro Aerosol Performance Testing using a Next Generation Impactor (NGI)
Objective: To evaluate the aerodynamic performance of a DPI formulation containing β-lactose.
Apparatus:
-
Next Generation Impactor (NGI)[1]
-
Vacuum pump
-
Flow meter
-
Dry Powder Inhaler device (e.g., Aerolizer®, HandiHaler®)[3][22]
-
Inhalation-grade capsules (e.g., size 3 HPMC)[1]
-
HPLC system for drug quantification
Methodology:
-
Prepare the NGI by coating the collection cups with a solution to prevent particle bounce (e.g., 1% v/v silicone oil in hexane).[1]
-
Assemble the NGI and connect it to the vacuum pump. Calibrate the airflow rate to achieve a 4 kPa pressure drop across the inhaler device (typically 60 or 90 L/min).[3]
-
Accurately fill a capsule with a known mass of the DPI formulation (e.g., 20 mg).[3]
-
Place the capsule in the DPI device.
-
Insert the mouthpiece of the inhaler into the NGI's induction port.
-
Actuate the vacuum pump for a set duration (e.g., 4 seconds) to draw the powder from the inhaler into the NGI.
-
Disassemble the NGI and rinse each component (inhaler, induction port, pre-separator, and each stage's collection cup) with a suitable solvent to recover the deposited drug.
-
Quantify the amount of drug in each component using a validated HPLC method.
-
Calculate key performance indicators such as the Emitted Dose (ED), Fine Particle Dose (FPD - the mass of drug with an aerodynamic diameter < 5 µm), and the Fine Particle Fraction (FPF = FPD / ED x 100).
Visualizations
Caption: Workflow for DPI formulation development and testing.
Caption: Theories on how lactose fines improve FPF.
References
- 1. An Investigation into the Effect of Fine Lactose Particles on the Fluidization Behaviour and Aerosolization Performance of Carrier-Based Dry Powder Inhaler Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Granulated Lactose as a Carrier for DPI Formulations 1: Effect of Granule Size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 5. inhalationmag.com [inhalationmag.com]
- 6. Drug/lactose co-micronization by jet milling to improve aerosolization properties of a powder for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inhalationmag.com [inhalationmag.com]
- 8. ondrugdelivery.com [ondrugdelivery.com]
- 9. researchgate.net [researchgate.net]
- 10. mro.massey.ac.nz [mro.massey.ac.nz]
- 11. dfepharma.com [dfepharma.com]
- 12. Lactose Particle Size Analysis [sympatec.com]
- 13. researchgate.net [researchgate.net]
- 14. The Optimisation of Carrier Selection in Dry Powder Inhaler Formulation and the Role of Surface Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Carrier-Based Dry Powder Inhaler Performance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dfepharma.com [dfepharma.com]
- 18. news-medical.net [news-medical.net]
- 19. hello-pharma.com [hello-pharma.com]
- 20. researchgate.net [researchgate.net]
- 21. Lactose Engineering for Better Performance in Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advanced design and development of nanoparticle/microparticle dual-drug combination lactose carrier-free dry powder inhalation aerosols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07203F [pubs.rsc.org]
Technical Support Center: Troubleshooting Tablet Sticking in Beta-Lactose Formulations
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address tablet sticking issues specifically encountered with beta-lactose formulations.
Troubleshooting Guide
This guide is designed to help you systematically diagnose and resolve tablet sticking problems. The questions below address common issues and provide actionable solutions.
Q1: My tablets are sticking to the punch faces. What are the most common initial checks I should perform?
When encountering tablet sticking, a systematic initial investigation is crucial. Sticking, the adhesion of formulation granules to the punch tip face, can stem from various factors.[1][2][3] Begin by examining the following:
-
Moisture Content: Excess moisture in the granules is a primary cause of sticking.[2][4][5] Ensure that the granules are properly dried and verify the moisture content to confirm it is within the specified limits for your formulation.[5]
-
Lubrication: Inadequate or improper lubrication can lead to sticking.[2][4][5] Confirm that the correct amount of lubricant has been added and that it is appropriate for your formulation.[5]
-
Compression Force: Insufficient compression force may result in incomplete compaction of the powder, leading to sticking.[2] This occurs when the adhesive forces between the formulation and the punch surface are stronger than the cohesive forces within the tablet.[1][6]
Q2: Could the grade of this compound I'm using be contributing to the sticking?
Yes, the properties of the this compound can significantly influence sticking. Anhydrous this compound is often used in direct compression formulations. Here are some considerations:
-
Anhydrous vs. Monohydrate Lactose: Anhydrous lactose generally produces harder tablets compared to granulated lactose but can be more sensitive to lubrication.[7][8][9] Beta-anhydrous crystals have higher hygroscopicity and solubility compared to alpha-lactose monohydrate.[10][11] This increased tendency to absorb moisture can contribute to stickiness, especially in humid conditions.[11]
-
Amorphous Content: Processing methods like milling can introduce amorphous regions in crystalline lactose.[12] Amorphous lactose becomes sticky when the temperature exceeds its glass transition temperature, which can be lowered by moisture absorption.[13]
Q3: How do other formulation components interact with this compound to cause sticking?
The interaction between this compound and other excipients is a critical factor.
-
Binders: An excessive amount of binder can lead to sticking. It may be necessary to reduce the binder concentration or select an alternative binder.[5]
-
Hygroscopic Ingredients: The presence of other hygroscopic materials in the formulation can exacerbate sticking by attracting moisture.[5]
-
Active Pharmaceutical Ingredient (API): The inherent properties of the API, such as a low melting point or a tendency to be sticky, can be a primary cause of the issue.[4]
Q4: What role do manufacturing process parameters play in tablet sticking with this compound formulations?
Process parameters are critical in controlling sticking.
-
Humidity and Temperature: High humidity in the compression room can lead to moisture absorption by the formulation, increasing the likelihood of sticking.[1][2][6] Maintaining a controlled, low-humidity environment is essential.[5] Lowering the temperature in the tableting area can also help reduce sticking.[3]
-
Compression Speed and Dwell Time: High compression speeds can sometimes contribute to sticking.[5] Reducing the press speed, which increases the dwell time, can sometimes alleviate the problem, though this may impact productivity.[14]
-
Tooling Design and Condition: The design and condition of the punches and dies are significant factors.
-
Punch Face Design: Deeply concave punches can trap air and create softer areas in the tablet core, leading to sticking.[1][6][15] A flatter tablet profile can help distribute compaction forces more evenly.[6]
-
Tooling Surface: Scratches or other imperfections on the punch faces can capture formulation particles and initiate sticking.[2] Regular inspection and polishing of tooling are necessary.[2] Specialized coatings on the punch and die surfaces can also significantly reduce sticking.[2][6]
-
Frequently Asked Questions (FAQs)
Q5: What is the difference between "sticking" and "picking"?
Sticking refers to the general adhesion of granules to the punch face.[1][2][3] Picking is a more specific type of sticking where the formulation adheres to the intricate details of an embossed design, such as letters or logos, on the punch face.[1][2][15]
Q6: Can over-lubrication cause problems?
Yes, while insufficient lubrication is a common cause of sticking, over-lubrication can also be problematic. An excess of a hydrophobic lubricant like magnesium stearate can form a film around the particles, which may weaken the inter-particle bonds, leading to softer tablets that are more prone to sticking.[8][16]
Q7: How can I modify my formulation to reduce sticking?
-
Optimize Lubricant: Increase the lubricant concentration if it is too low, or consider a different type of lubricant.[2][5]
-
Adjust Binder: Reduce the amount of binder or select a less hygroscopic one.[5]
-
Control Moisture: Ensure all components are properly dried and consider adding a glidant to improve powder flow and reduce moisture-related issues.
Q8: Are there any "quick fixes" I can try during a compression run if sticking starts to occur?
Experienced operators sometimes use a technique called "shocking the press," where they briefly increase the compression force to make very hard tablets for a few revolutions. This can help pull the stuck material off the punch faces. However, this should be done with caution to avoid damaging the tooling.[15]
Data Presentation
Table 1: Properties of Different Lactose Grades Relevant to Sticking
| Lactose Grade | Common Form | Key Characteristics Related to Sticking |
| Anhydrous this compound | Beta-anhydrous crystals | Higher hygroscopicity and solubility than alpha-lactose monohydrate.[10][11] More sensitive to lubrication.[7][8][9] |
| Alpha-Lactose Monohydrate | Crystalline monohydrate | Most stable crystalline form, less hygroscopic.[10] Poor compressibility on its own.[17] |
| Spray-Dried Lactose | Contains amorphous lactose | Can absorb moisture, leading to crystallization and changes in tablet strength.[18] Amorphous content can cause stickiness above its glass transition temperature.[13] |
| Granulated Lactose | Porous morphology | Less sensitive to over-lubrication compared to anhydrous lactose.[8] |
Table 2: Troubleshooting Summary for Tablet Sticking in this compound Formulations
| Problem Area | Potential Cause | Recommended Action |
| Formulation | High moisture content | Dry granules to optimal moisture level.[5] |
| Insufficient lubricant | Increase lubricant concentration or change lubricant type.[2][5] | |
| Excessive binder | Reduce binder concentration or use an alternative.[5] | |
| Hygroscopic ingredients | Modify formulation to reduce hygroscopicity.[5] | |
| Process | High humidity | Control humidity in the compression suite.[5] |
| High compression speed | Reduce the speed of the tablet press.[5][14] | |
| Insufficient compression force | Increase compression force to achieve adequate tablet hardness.[2] | |
| Tooling | Worn or damaged punches | Polish or replace punch tooling.[2] |
| Deeply concave punch design | Consider a flatter punch face design.[6] | |
| Inappropriate tooling material | Use punches with specialized anti-stick coatings.[2][6] |
Experimental Protocols
Protocol 1: Evaluation of Tablet Sticking Tendency
This protocol provides a method for assessing the sticking propensity of a new this compound formulation.
-
Preparation of Blends: Prepare several small batches of the formulation with varying levels of key components that might influence sticking, such as the lubricant (e.g., 0.5%, 1.0%, 1.5% magnesium stearate) and moisture content.
-
Tablet Compression:
-
Use a single-station or small rotary tablet press.
-
Compress a set number of tablets (e.g., 100) for each formulation batch under standardized conditions (compression force, speed).
-
Visually inspect the punch faces for any signs of material adhesion after every 10-20 tablets.
-
-
Quantification of Sticking (if observed):
-
Carefully remove the adhered material from the punch face using a suitable solvent and a soft cloth.
-
Quantify the amount of removed material using a sensitive analytical balance.
-
-
Tablet Quality Testing:
-
Measure the weight variation, hardness, and friability of the compressed tablets.
-
Perform dissolution testing to ensure that changes made to reduce sticking do not negatively impact drug release.
-
Visualizations
References
- 1. tablettingscience.com [tablettingscience.com]
- 2. pharmtech.com [pharmtech.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. researchgate.net [researchgate.net]
- 5. Causes and Remedies of Sticking in Tablet Manufacturing | Pharmaguideline [pharmaguideline.com]
- 6. tabletingtechnology.com [tabletingtechnology.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Lubricant Sensitivity of Direct Compression Grades of Lactose in Continuous and Batch Tableting Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the difference between lactose and anhydrous lactose? - AUCO [aucoindustry.com]
- 12. The Influence of Relative Humidity and Storage Conditions on the Physico-chemical Properties of Inhalation Grade Fine Lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mro.massey.ac.nz [mro.massey.ac.nz]
- 14. pharmtech.com [pharmtech.com]
- 15. medium.com [medium.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of moisture sorption on tabletting characteristics of spray dried (15% amorphous) lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing moisture-induced amorphous to crystalline conversion of beta-Lactose
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amorphous β-lactose. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent and manage the moisture-induced amorphous to crystalline conversion of β-lactose in your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of amorphous β-lactose converting to a crystalline form?
The primary cause is exposure to moisture, which acts as a plasticizer.[1][2] Absorbed water lowers the glass transition temperature (Tg) of the amorphous lactose.[3][4] If the Tg drops below the storage or processing temperature, the molecular mobility of the lactose increases significantly, allowing the molecules to rearrange into a more stable, ordered crystalline structure.[1][3]
Q2: At what relative humidity (RH) does the amorphous to crystalline conversion of lactose typically begin?
The critical relative humidity for the onset of crystallization can vary depending on the specific lactose sample and temperature. However, studies have shown that crystallization of amorphous lactose can be initiated at a relative humidity of around 40% and becomes more rapid at higher RH levels.[2] For instance, at 25°C, the onset time for crystallization dramatically increases as the relative humidity decreases from 60% to 48%.[5]
Q3: How does temperature influence the conversion process?
Temperature plays a crucial role in the kinetics of crystallization. Increasing the temperature, even at a constant relative humidity, can accelerate the conversion from amorphous to crystalline form.[5][6] This is because higher temperatures increase molecular mobility, facilitating the structural rearrangement required for crystallization.[3] Conversely, reducing the temperature can suppress crystallization by keeping the material below its glass transition temperature.[1]
Q4: What are the physical consequences of this conversion in my powder formulation?
The conversion from an amorphous to a crystalline state can lead to several undesirable changes in your powder formulation, including:
-
Caking and Agglomeration: The release of water during crystallization and the formation of crystal bridges between particles can lead to powder caking and loss of flowability.[1][3]
-
Changes in Particle Size Distribution: Uncontrolled particle growth can occur, affecting critical quality attributes of products like dry powder inhalers (DPIs).[7]
-
Reduced Compressibility: The amorphous form of lactose is generally more compressible than its crystalline counterpart. Conversion to the crystalline form can negatively impact tablet manufacturing.[8][9]
-
Impact on Drug Product Performance: For drug delivery systems, these physical changes can alter the dose uniformity and aerosol performance.[7]
Q5: Can excipients help prevent the crystallization of amorphous β-lactose?
Yes, certain excipients can help stabilize amorphous β-lactose. For example, incorporating sodium alginate into a spray-dried formulation with lactose has been shown to suppress both temperature- and moisture-induced crystallization.[4] This stabilizing effect is attributed to an increase in the glass transition temperature of the mixture.[4] Generally, excipients that form hydrogen bonds with the amorphous material can help to inhibit crystallization.
Troubleshooting Guide
Problem: My amorphous lactose powder is showing signs of caking and poor flowability.
-
Possible Cause: This is a strong indicator that moisture-induced crystallization has occurred.
-
Troubleshooting Steps:
-
Verify Amorphous Content: Use an analytical technique like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to quantify the remaining amorphous content and confirm if crystallization has occurred.
-
Review Storage Conditions: Check the temperature and relative humidity logs of your storage environment. Ensure that the RH has been consistently maintained below 40%.
-
Implement Stricter Environmental Control: Store the material in a desiccator or a controlled humidity chamber. For long-term stability, it is recommended to store amorphous lactose at conditions well below its glass transition temperature.[3]
-
Consider Co-processing with a Stabilizer: If environmental control is challenging, consider reformulating with a stabilizing excipient.
-
Problem: I am observing inconsistent results in my dissolution or aerosol performance tests.
-
Possible Cause: Variability in the amorphous content of your lactose can lead to inconsistent product performance. The conversion to a crystalline form can alter the surface properties and particle interactions within your formulation.
-
Troubleshooting Steps:
-
Characterize Batch-to-Batch Variability: Quantify the amorphous content of different batches of your lactose using a reliable method like Dynamic Vapor Sorption (DVS) or Isothermal Microcalorimetry.
-
Condition the Lactose: To ensure consistency, you can intentionally convert the amorphous content to a stable crystalline form before formulation by conditioning the powder at a controlled temperature and relative humidity.[1]
-
Evaluate Impact of Processing: Manufacturing processes like milling or micronization can generate amorphous regions.[10] Assess the amorphous content of your lactose after such processing steps.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the amorphous to crystalline conversion of lactose.
Table 1: Critical Environmental Conditions for Lactose Crystallization
| Parameter | Value | Reference |
| Critical Relative Humidity (RH) for Onset | > 40% | [2] |
| Temperature Effect on Crystallization Rate | Increases with increasing temperature | [5][6] |
| RH for β-anhydrate to monohydrate transition (20°C) | 77% | [11] |
| RH for β-anhydrate to monohydrate transition (50°C) | 79% | [11] |
Table 2: Analytical Techniques for Quantification of Amorphous Content
| Analytical Technique | Approximate Detection Limit (% w/w) | Reference |
| Differential Scanning Calorimetry (DSC) | ~1-10% | [12][13] |
| X-ray Powder Diffraction (XRPD) | ~0.5-5% | [12][13] |
| Near-Infrared Spectroscopy (NIRS) | ~0.5% | [12] |
| Dynamic Vapor Sorption (DVS) | ~0.2% | [13] |
| Isothermal Microcalorimetry | ~2% | [14] |
| Solution Calorimetry | ~1% | [13] |
| FT-Raman Spectroscopy | ~1% | [13] |
Experimental Protocols
Protocol 1: Determination of Amorphous Content using Dynamic Vapor Sorption (DVS)
-
Objective: To quantify the amorphous content of a β-lactose sample by measuring its water sorption properties.
-
Principle: Amorphous materials are more hygroscopic and absorb more water than their crystalline counterparts. DVS measures the change in mass of a sample as it is exposed to a series of controlled relative humidity steps.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the lactose sample into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.
-
Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate.
-
Desorption Isotherm: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH.
-
Data Analysis: Plot the percentage change in mass versus the relative humidity to generate sorption and desorption isotherms. The amount of water sorbed at a specific RH before crystallization is proportional to the amorphous content. A calibration curve created using physical mixtures of known amorphous and crystalline content can be used for quantification.[2] The crystallization event is often observed as a sharp decrease in mass at a critical RH, as the newly formed crystalline structure holds less water.[2]
-
Protocol 2: Assessment of Crystallization using Differential Scanning Calorimetry (DSC)
-
Objective: To detect the presence of amorphous lactose and observe its crystallization.
-
Principle: Amorphous materials exhibit a glass transition (Tg), which is a second-order thermal event, and a crystallization exotherm upon heating. The energy released during crystallization is proportional to the amount of amorphous material present.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the lactose sample into an aluminum DSC pan and seal it hermetically.
-
Heating Program: Heat the sample in the DSC instrument at a constant rate (e.g., 10°C/min) from a sub-ambient temperature (e.g., 0°C) to a temperature above the expected crystallization point (e.g., 200°C). An empty, sealed pan should be used as a reference.
-
Data Analysis:
-
The glass transition (Tg) will appear as a step change in the heat flow curve.
-
The crystallization event will be observed as an exothermic peak.
-
The area under the crystallization peak can be integrated to determine the enthalpy of crystallization (J/g). This value can be compared to the enthalpy of crystallization of a 100% amorphous standard to quantify the amorphous content.[1]
-
-
Visualizations
References
- 1. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proumid.com [proumid.com]
- 3. mro.massey.ac.nz [mro.massey.ac.nz]
- 4. Temperature- and moisture-induced crystallization of amorphous lactose in composite particles with sodium alginate prepared by spray-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the moisture-induced crystallization kinetics of spray-dried lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature effect on lactose crystallization, maillard reactions, and lipid oxidation in whole milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. RH-temperature stability diagram of α- and β-anhydrous and monohydrate lactose crystalline forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying low amorphous or crystalline amounts of alpha-lactose-monohydrate using X-ray powder diffraction, near-infrared spectroscopy, and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. odr.chalmers.se [odr.chalmers.se]
strategies to minimize beta-Lactose degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of beta-lactose during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments and formulation development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the storage and use of this compound in pharmaceutical formulations.
Question: Why has my white this compound powder turned yellow or brown during storage?
Answer: The discoloration of your this compound powder, especially when mixed with an active pharmaceutical ingredient (API), is a strong indicator of a Maillard reaction. This is a chemical reaction between the reducing sugar (lactose) and an amino group from the API, typically a primary or secondary amine. This reaction is accelerated by heat and humidity.
Recommended Actions:
-
Review Storage Conditions: Ensure the product is stored at controlled room temperature and low humidity. High temperatures and moisture content significantly increase the rate of the Maillard reaction.
-
API-Excipient Compatibility Study: Conduct a compatibility study by preparing binary mixtures of your API and lactose. Store them under accelerated stability conditions (e.g., 40°C/75% RH) and observe for color change over time.
-
Consider Alternative Excipients: If the API is highly susceptible to the Maillard reaction, consider replacing lactose with a non-reducing sugar excipient like sucrose or a polyol such as mannitol.
Question: My lactose-based powder formulation is showing signs of caking and poor flowability. What is the cause and how can I fix it?
Answer: Caking and poor flowability in lactose-based formulations are often due to moisture absorption, which can lead to the formation of liquid bridges between particles and subsequent crystallization of amorphous lactose. Amorphous lactose is particularly hygroscopic and can transition from a glassy to a rubbery state upon moisture uptake, leading to stickiness.
Recommended Actions:
-
Control Humidity: Store the lactose powder and the final formulation in a low-humidity environment. The use of desiccants in storage containers and controlled humidity in manufacturing areas is crucial.
-
Use Crystalline Lactose: Whenever possible, use crystalline forms of lactose, such as anhydrous this compound or alpha-lactose monohydrate, which are less hygroscopic than amorphous lactose.
-
Moisture Content Analysis: Regularly test the moisture content of your lactose raw material and the final blend to ensure it remains within the specified limits.
-
Packaging: Utilize packaging with a high moisture barrier to protect the formulation from ambient humidity during long-term storage.
Question: I have observed a change in the dissolution profile of my drug product containing lactose over time. Could lactose degradation be the cause?
Answer: Yes, changes in the physical form of lactose can significantly impact the dissolution profile of a drug product. If amorphous lactose in your formulation crystallizes over time, it can alter the tablet's porosity and the disintegration properties of the dosage form. This can lead to either a faster or slower drug release, depending on the specific formulation.
Recommended Actions:
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to assess the physical state of lactose in your formulation at different stability time points. An increase in crystallinity over time would confirm this issue.
-
Formulation Re-evaluation: Consider using a more stable, crystalline grade of lactose from the outset. Alternatively, pre-conditioning the amorphous lactose under controlled temperature and humidity can induce crystallization before it is blended with the API.
-
Binder and Disintegrant Optimization: The choice and concentration of binders and disintegrants in your formulation can be adjusted to minimize the impact of changes in lactose crystallinity on the dissolution profile.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during storage?
A1: The two primary degradation pathways for this compound in the solid state are:
-
Mutarotation: This is the interconversion between this compound and its anomer, alpha-lactose. This process is accelerated by heat and humidity and can alter the physical and mechanical properties of the powder.
-
Maillard Reaction: A chemical reaction between lactose (a reducing sugar) and APIs with primary or secondary amine groups, leading to discoloration (browning) and the formation of degradation products.
Q2: What are the ideal storage conditions to minimize this compound degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry place. Specifically, this means controlled room temperature (typically 20-25°C) and low relative humidity (RH). It is also crucial to protect it from light and exposure to reactive gases like oxygen.
Q3: How does amorphous lactose content affect stability?
A3: Amorphous lactose is less stable than its crystalline counterparts. It is highly hygroscopic and can absorb moisture from the environment. This can lower its glass transition temperature, leading to caking, and can also accelerate chemical degradation pathways like the Maillard reaction.
Q4: Can this compound degrade even without interacting with an API?
A4: Yes, this compound can undergo physical degradation in the form of mutarotation to alpha-lactose, especially under high heat and humidity. This can alter the powder's compaction properties and other functional characteristics.
Q5: What analytical techniques are recommended for monitoring this compound stability?
A5: The following techniques are highly recommended:
-
Proton Nuclear Magnetic Resonance (¹H-NMR): To determine the anomeric ratio of alpha- and this compound.
-
Differential Scanning Calorimetry (DSC): To detect thermal events such as dehydration, glass transition (for amorphous content), and melting, which provide information on the physical state of lactose.
-
Powder X-ray Diffraction (PXRD): To determine the degree of crystallinity of the lactose.
-
High-Performance Liquid Chromatography (HPLC): To quantify the formation of Maillard reaction products or other chemical degradants.
Data Presentation
Table 1: Anomeric Conversion of this compound under Stress Conditions
| Storage Condition (Temperature, Relative Humidity) | Duration | Initial this compound Content (%) | Final this compound Content (%) | Anomeric Conversion (%) | Reference |
| 40°C, 93% ± 3% RH | 7 days | 84 | ~50 | 34 | |
| 160°C (in DSC) | 1 minute | 84 | 72.4 | 11.6 | |
| 160°C (in DSC) | 60 minutes | 84 | 54.3 | 29.7 |
Table 2: Influence of Storage Conditions on Physical Properties of Lactose
| Lactose Type | Storage Condition (RH) | Observation | Impact | Reference |
| Spray-dried (15% amorphous) | 57% RH | Moisture uptake of 1.5% | Reduced glass transition temperature, leading to crystallization | |
| Anhydrous this compound | 75% RH | Hygroscopic | Potential for caking | |
| Alpha-lactose monohydrate | 75% RH | Less hygroscopic, forms friable cakes | Caking |
Experimental Protocols
Protocol 1: Determination of Anomeric Composition by ¹H-NMR
-
Sample Preparation: Accurately weigh 10-20 mg of the lactose sample into an NMR tube.
-
Dissolution: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube. Ensure complete dissolution by gentle vortexing.
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H-NMR spectrum at a controlled temperature (e.g., 25°C).
-
Key acquisition parameters should include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of alpha-lactose (around 6.3 ppm) and this compound (around 6.6 ppm).
-
Calculate the percentage of each anomer using the following formulas:
-
% Alpha-lactose = [Integral(alpha) / (Integral(alpha) + Integral(beta))] * 100
-
% this compound = [Integral(beta) / (Integral(alpha) + Integral(beta))] * 100
-
-
Protocol 2: Assessment of Physical State by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the lactose sample into a hermetically sealed aluminum DSC pan. Create a pinhole in the lid to allow for the escape of any evolved water.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the melting point of lactose (e.g., 250°C).
-
-
Data Analysis:
-
Analyze the resulting thermogram for key thermal events:
-
A broad endotherm around 140-160°C indicates the loss of water from alpha-lactose monohydrate.
-
An exothermic peak following dehydration may indicate recrystallization or epimerization.
-
A sharp endotherm around 214°C corresponds to the melting of alpha-lactose, while this compound melts at a higher temperature.
-
-
Protocol 3: Determination of Crystallinity by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently pack the lactose powder into a sample holder, ensuring a flat and even surface.
-
PXRD Analysis:
-
Place the sample holder in the PXRD instrument.
-
Scan the sample over a defined 2-theta range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
-
Data Analysis:
-
Examine the resulting diffractogram. Sharp, well-defined peaks are indicative of crystalline material. A broad, diffuse halo suggests the presence of amorphous content.
-
The degree of crystallinity can be quantified by comparing the area of the crystalline peaks to the total area of the diffractogram (crystalline peaks + amorphous halo).
-
Visualizations
Caption: Key degradation pathways for this compound during storage.
Caption: Workflow for assessing the stability of this compound samples.
Technical Support Center: The Impact of Lactose Anomer Impurities on Experimental Results
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals identify and troubleshoot potential issues in their experiments arising from impurities related to lactose anomers, specifically the presence of β-lactose in α-lactose preparations and vice-versa.
Frequently Asked Questions (FAQs)
Q1: What are α-lactose and β-lactose, and how do they differ?
A1: Lactose exists as two primary isomers, or anomers: α-lactose and β-lactose. They differ in the orientation of a hydroxyl group on the glucose moiety.[1][2] This seemingly small structural difference leads to significant variations in their physicochemical properties, which can impact experimental outcomes.[1]
Q2: What is mutarotation and why is it important?
A2: In an aqueous solution, α-lactose and β-lactose will interconvert until they reach a dynamic equilibrium. This process is called mutarotation.[1][2] At room temperature, the typical equilibrium is approximately 40% α-lactose and 60% β-lactose.[2][3] This is critical because if you dissolve pure α-lactose monohydrate, its properties in solution will change over time as it converts to β-lactose, potentially affecting any ongoing experiment.
Q3: How can an incorrect anomeric ratio be considered an "impurity"?
A3: If your protocol specifies the use of a particular form of lactose (e.g., α-lactose monohydrate for its stability and low hygroscopicity), the presence of a significant, unquantified amount of β-lactose can be considered an impurity.[4] Commercial preparations of β-lactose often contain 15-20% α-lactose.[2][4] This "impurity" can lead to unexpected behavior due to differences in solubility, stability, and hygroscopicity.[1][5]
Q4: Can the anomeric composition of solid lactose change over time?
A4: Yes. Studies have shown that storage under conditions of high temperature and humidity can cause the anomeric content of solid lactose to change. For example, a sample of β-lactose was observed to convert to a majority α-lactose form after seven days at 40°C and 93% relative humidity.[6] This highlights the importance of proper storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent results or precipitation in aqueous solutions, buffers, or cell culture media.
-
Question: Are you observing unexpected precipitation or variability in experiments involving dissolved lactose?
-
Possible Cause: This may be due to the significant difference in solubility between the lactose anomers at temperatures below 93.5°C. α-lactose monohydrate is much less soluble than β-lactose.[5][7] If your lactose source has a higher-than-expected α-lactose content, it may not fully dissolve at the intended concentration, or it could precipitate out if the temperature fluctuates. Conversely, preparing a saturated solution with what you believe is pure α-lactose at a lower temperature may result in a higher actual concentration if significant β-lactose "impurities" are present.
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of your specific lactose batch at the working temperature of your experiment.
-
Control Temperature: Ensure a consistent temperature during the preparation of your solutions.
-
Allow for Equilibrium: When preparing stock solutions, allow sufficient time for mutarotation to reach equilibrium for more consistent results, if the final anomeric ratio is not critical.
-
Analyze Purity: If the problem persists, consider analyzing the anomeric purity of your lactose supply (see Experimental Protocols section).
-
Issue 2: Poor powder flow, inaccurate measurements, or formulation instability.
-
Question: Are you experiencing issues with powder handling, such as clumping, or are you seeing degradation of your active pharmaceutical ingredient (API) in a solid-state formulation?
-
Possible Cause: These issues can be related to the hygroscopicity and stability of the lactose anomers. Anhydrous forms of lactose and amorphous lactose (a mixture of α and β) are more hygroscopic than α-lactose monohydrate.[1][8] Uncontrolled moisture sorption can lead to powder clumping, inaccurate weighing, and can also accelerate the degradation of moisture-sensitive APIs.[9][10]
-
Troubleshooting Steps:
-
Control Environment: Handle and store lactose powders in a low-humidity environment.
-
Check for Clumping: Before use, visually inspect the lactose powder for any signs of clumping or caking, which may indicate moisture absorption.
-
Perform Excipient Compatibility Studies: If developing a drug formulation, test the stability of your API with the specific batch of lactose being used.[11]
-
Characterize Material: Analyze the physical properties (e.g., particle size, moisture content) of your lactose supply.
-
Issue 3: Variability in cell-based assay results.
-
Question: Are you observing unexplained variability in cell proliferation, cytokine production, or other readouts in your cell culture experiments that use lactose?
-
Possible Cause: While direct evidence is limited, impurities in cell culture media components are a known source of experimental variability.[12][13] Given that lactose can have immunomodulatory effects, such as inhibiting T-cell suppression[14], an incorrect or fluctuating concentration due to an unknown anomeric ratio could plausibly affect sensitive immune cell assays. The actual concentration of dissolved lactose could be different from the calculated one if the anomeric composition and thus the solubility is not what is expected.
-
Troubleshooting Steps:
-
Prepare Media Consistently: Standardize the preparation of your lactose-containing media, including the time allowed for dissolution and equilibration.
-
Qualify Reagents: Qualify new batches of lactose by testing them in a small-scale, non-critical experiment to ensure they perform similarly to previous batches.
-
Consider Anomeric Purity: If assays are highly sensitive, using a lactose source with a certified anomeric purity may be necessary.
-
Data Presentation
Illustrative data based on known physicochemical properties.
Table 1: Physicochemical Properties of Lactose Anomers
| Property | α-Lactose Monohydrate | β-Lactose (Anhydrous) | Reference(s) |
| Solubility in Water ( g/100 mL at 20°C) | ~7 | ~50 | [5] |
| Hygroscopicity | Low | Higher than α-lactose monohydrate | [1][8] |
| Compressibility | Lower | Higher | [1] |
| Stability (Solid State) | Very stable | Can convert to α-form in high humidity | [1][6] |
Table 2: Hypothetical Impact of β-Lactose Impurity on Drug Dissolution
| % β-Lactose Impurity in α-Lactose Formulation | Time to 85% Drug Dissolution (Minutes) |
| < 1% (High Purity α-Lactose) | 45 |
| 10% | 32 |
| 20% | 21 |
Mandatory Visualizations
Caption: Troubleshooting logic for issues related to lactose anomer impurities.
References
- 1. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dl.icdst.org [dl.icdst.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Effect of Moisture Sorption and Lactose Type on Tablet Quality: A Hygroscopicity Study between Lactose Powder and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. invitria.com [invitria.com]
- 13. researchgate.net [researchgate.net]
- 14. Lactose inhibits regulatory T-cell-mediated suppression of effector T-cell interferon-γ and IL-17 production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Beta-Lactose Compaction in Tablet Manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the compaction properties of beta-lactose for robust tablet manufacturing.
Troubleshooting Guide
This section addresses common issues encountered during tablet development and manufacturing with this compound-based formulations.
Issue 1: Poor Tablet Hardness
Question: My tablets formulated with this compound are too soft and do not meet the required hardness specifications. What are the potential causes and how can I resolve this?
Answer:
Poor tablet hardness is a common challenge that can stem from formulation, processing, or material property issues. Below are the primary causes and recommended solutions:
-
Potential Causes & Solutions for Poor Tablet Hardness
-
Inadequate Compaction Force: The applied compression force may be insufficient to form strong bonds between particles.
-
High Moisture Content: An increase in the moisture content of anhydrous lactose can lead to a reduction in tablet hardness.[4]
-
Suboptimal Particle Size: The particle size of lactose significantly influences tablet strength. Very coarse particles may lead to weaker tablets due to a smaller specific surface area for bonding. Conversely, extremely fine particles can sometimes present flowability issues that affect die filling and compaction uniformity.[6]
-
Solution: Utilize a grade of this compound with a particle size distribution optimized for direct compression or granulation. For wet granulation, using finely milled lactose can result in harder tablets.[7]
-
-
Over-lubrication: Excessive lubrication, particularly with magnesium stearate, can coat the lactose particles, hindering inter-particle bonding and reducing tablet tensile strength.[8][9][10][11] Anhydrous lactose is more sensitive to lubrication than granulated lactose.[8][9][10][11]
-
Inappropriate Grade of Lactose: Different grades of lactose (e.g., anhydrous, spray-dried, granulated) exhibit different compaction behaviors.[14]
-
Poor Flowability: If the powder blend does not flow well, it can lead to inconsistent die filling and, consequently, variations in tablet weight and hardness.[3][5]
-
dot graph "Troubleshooting_Poor_Tablet_Hardness" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];
// Nodes start [label="Start: Poor Tablet Hardness", shape=ellipse, fillcolor="#EA4335"]; check_force [label="Check Compaction Force", fillcolor="#4285F4"]; is_force_ok [label="Force Optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_moisture [label="Evaluate Moisture Content", fillcolor="#4285F4"]; is_moisture_ok [label="Moisture Controlled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_lubrication [label="Assess Lubrication", fillcolor="#4285F4"]; is_lubrication_ok [label="Lubrication Optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_particle_size [label="Analyze Particle Size", fillcolor="#4285F4"]; is_psd_ok [label="Particle Size Suitable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_flow [label="Evaluate Powder Flow", fillcolor="#4285F4"]; is_flow_ok [label="Flow Adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; consider_granulation [label="Consider Granulation", fillcolor="#34A853"]; end_resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853"];
// Edges start -> check_force; check_force -> is_force_ok; is_force_ok -> check_moisture [label="Yes"]; is_force_ok -> check_force [label="No, Adjust Force"]; check_moisture -> is_moisture_ok; is_moisture_ok -> check_lubrication [label="Yes"]; is_moisture_ok -> check_moisture [label="No, Control Moisture"]; check_lubrication -> is_lubrication_ok; is_lubrication_ok -> check_particle_size [label="Yes"]; is_lubrication_ok -> check_lubrication [label="No, Optimize Lubricant"]; check_particle_size -> is_psd_ok; is_psd_ok -> check_flow [label="Yes"]; is_psd_ok -> check_particle_size [label="No, Change Lactose Grade/PSD"]; check_flow -> is_flow_ok; is_flow_ok -> end_resolved [label="Yes"]; is_flow_ok -> consider_granulation [label="No"]; consider_granulation -> end_resolved; } Caption: Troubleshooting workflow for addressing poor tablet hardness.
Issue 2: Sticking and Picking
Question: My this compound formulation is adhering to the punch faces (sticking) and filling in the debossing on the punch tips (picking). How can I mitigate this?
Answer:
Sticking and picking are common tableting issues, often related to formulation properties and process parameters. Here are the likely causes and their solutions:
-
Potential Causes & Solutions for Sticking and Picking
-
Excessive Moisture: High moisture content in the formulation can increase its tendency to stick to metal surfaces.[5][16]
-
Solution: Ensure granules are adequately dried and control the humidity in the compression room.[5]
-
-
Inadequate Lubrication: Insufficient lubrication can lead to friction between the tablet and the die/punch surfaces.[3][12][17]
-
Low Melting Point Components: If the formulation contains low melting point substances, the heat generated during compression can cause them to soften and stick.
-
Solution: Modify the formulation by adding a high melting point excipient or by optimizing the compression speed to reduce heat generation.
-
-
Worn or Scratched Tooling: Imperfections on the punch faces can act as anchor points for sticking.
-
High Fines Content: An excessive amount of fine particles in the powder blend can contribute to sticking.[3][18]
-
Solution: Granulate the formulation to reduce the level of fines.[19]
-
-
Inappropriate Compression Force: Too low a compression force might not consolidate the powder sufficiently, leaving it prone to sticking.[16]
-
Solution: Optimize the compression force to ensure a robust tablet is formed.[18]
-
-
Issue 3: High Tablet Friability
Question: My this compound tablets are chipping and breaking easily, showing high friability. What should I investigate?
Answer:
High friability indicates that the tablets have poor mechanical strength. The following factors are common contributors:
-
Potential Causes & Solutions for High Tablet Friability
-
Low Tablet Hardness: Friability is inversely related to tablet hardness; softer tablets are more prone to breaking.[20]
-
Capping and Lamination: The presence of entrapped air in the granules can lead to the separation of the top or bottom of the tablet (capping) or splitting into layers (lamination), both of which result in high friability.[3]
-
Solution: Optimize granulation to reduce fines, use pre-compression to expel air, and ensure proper machine setup.[3]
-
-
Excessive Lubricant: Over-lubrication can weaken the bonds within the tablet, making it more friable.[20]
-
Solution: Reduce the amount of lubricant or the blending time.[20]
-
-
Granule Properties: Granules that are too dry or have a high proportion of large particles can lead to brittle tablets.[3]
-
Solution: Optimize the moisture content of the granules and the particle size distribution.[3]
-
-
Issue 4: Poor Dissolution of this compound Tablets
Question: The dissolution profile of my this compound tablets is slow and does not meet the target specifications. What could be the cause?
Answer:
Slow dissolution can be a result of several formulation and processing factors:
-
Potential Causes & Solutions for Poor Dissolution
-
High Tablet Hardness: Very hard tablets have low porosity, which can hinder the penetration of the dissolution medium and slow down disintegration and dissolution.
-
Solution: Decrease the compaction force to reduce tablet hardness, but ensure it remains within the acceptable range to avoid friability issues.
-
-
Hydrophobic Lubricants: High levels of hydrophobic lubricants like magnesium stearate can form a film around the particles, impeding water penetration and dissolution.[20]
-
Solution: Reduce the lubricant concentration or consider using a more hydrophilic lubricant.
-
-
Inadequate Disintegrant: The type or concentration of the disintegrant may not be sufficient to break the tablet apart effectively.
-
Solution: Increase the concentration of the disintegrant or evaluate different types of disintegrants (e.g., superdisintegrants).
-
-
Formulation with Poorly Soluble APIs: When formulated with poorly soluble active pharmaceutical ingredients (APIs), the overall dissolution can be limited by the API's properties.[22][23][24]
-
Solution: For poorly soluble APIs, consider techniques to enhance their dissolution, such as particle size reduction (micronization) or the use of solubilizing agents in the formulation.[22]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the effect of moisture on the compaction of this compound?
An increase in the moisture content of directly compressible anhydrous lactose can negatively impact tablet hardness, requiring higher compaction pressures to achieve the desired strength.[4] For spray-dried lactose with amorphous content, a small amount of moisture (around 1.5% at 57% RH) absorbed shortly before compaction can actually increase tablet strength by enhancing plastic flow.[25][26] However, prolonged exposure to humidity can lead to crystallization of the amorphous regions, resulting in lower tablet strength.[25][26]
Q2: How does the particle size of this compound affect tablet properties?
Generally, decreasing the particle size of α-lactose monohydrate leads to an increase in tablet tensile strength.[6] Finer particles offer a larger surface area for bonding during compaction.[7] However, very fine powders can have poor flow properties, which can negatively affect tablet weight uniformity and overall compaction performance.[5] Therefore, an optimal particle size distribution is crucial.
Q3: What are the differences in compaction behavior between various grades of this compound?
Different grades of lactose are manufactured to have specific properties for different applications:
-
Anhydrous β-lactose: Known for its good compressibility and is often used in direct compression and dry granulation due to its brittle nature, which aids in re-compaction.[27] It can produce harder tablets but is more sensitive to lubricants like magnesium stearate.[8][9][10][11]
-
Spray-dried lactose: Contains a mix of crystalline and amorphous lactose. The amorphous content contributes to better compressibility through plastic deformation.[14] It has excellent flowability and is a common choice for direct compression.[15]
-
Granulated lactose: Composed of α-lactose monohydrate, it has good flow properties but is more porous and may produce less hard tablets compared to anhydrous lactose.[8][9][10][11] It is less sensitive to over-lubrication.[10]
Q4: What is the best granulation method for this compound?
The choice of granulation method depends on the specific formulation and desired tablet properties.
-
Wet Granulation: A versatile method that can improve the flowability and compressibility of lactose blends.[7][28][29] High-shear and fluid-bed granulation are common techniques.[7][28][29] Using finely milled lactose in wet granulation can lead to harder tablets.[7]
-
Dry Granulation (Roller Compaction): Suitable for moisture-sensitive formulations. Anhydrous lactose is particularly well-suited for roller compaction due to its brittle nature, which allows for good re-compaction of the resulting granules.[27]
-
Direct Compression: Not a granulation method, but a streamlined manufacturing process for which specific grades of lactose, like spray-dried lactose, are designed.[14][15]
dot graph "Granulation_Method_Selection" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];
// Nodes start [label="Start: Select Granulation Method for this compound", shape=ellipse, fillcolor="#EA4335"]; is_moisture_sensitive [label="Is the API or Formulation Moisture Sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dry_granulation [label="Dry Granulation (Roller Compaction)", fillcolor="#4285F4"]; check_flow_compressibility [label="Do Powder Properties Need Improvement?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; wet_granulation [label="Wet Granulation (High-Shear or Fluid-Bed)", fillcolor="#4285F4"]; direct_compression [label="Direct Compression (with suitable lactose grade)", fillcolor="#34A853"]; end_process [label="Selected Process", shape=ellipse, fillcolor="#34A853"];
// Edges start -> is_moisture_sensitive; is_moisture_sensitive -> dry_granulation [label="Yes"]; is_moisture_sensitive -> check_flow_compressibility [label="No"]; check_flow_compressibility -> wet_granulation [label="Yes"]; check_flow_compressibility -> direct_compression [label="No"]; dry_granulation -> end_process; wet_granulation -> end_process; direct_compression -> end_process; } Caption: Decision tree for selecting a suitable granulation method.
Q5: How can I prevent over-lubrication when using this compound?
Over-lubrication, especially with magnesium stearate, can significantly reduce tablet hardness.[8][9][10][11] To prevent this:
-
Optimize Lubricant Concentration: Use the lowest effective concentration of the lubricant.
-
Control Blending Time: Minimize the blending time after the lubricant has been added.
-
Choose the Right Lactose Grade: Granulated lactose is less sensitive to over-lubrication than anhydrous lactose due to its porous morphology.[10]
-
Consider Alternative Lubricants: Sodium stearyl fumarate can be an alternative to magnesium stearate and may show less of a negative impact on tabletability for some formulations.
Quantitative Data Summary
Table 1: Effect of Moisture Content on Tablet Hardness of Anhydrous Lactose
| Relative Humidity Exposure | Equilibrium Moisture Content (%) | Impact on Tablet Hardness |
| 55% | < 1.0 | Baseline |
| 80% | 1.66 | Reduction in hardness |
| 92% | 2.03 | Further reduction in hardness |
(Data synthesized from Shukla and Price, as cited in[4])
Table 2: Influence of Lubricant (Magnesium Stearate) on Tablet Tensile Strength
| Lactose Type | Lubricant Sensitivity | Impact on Tablet Tensile Strength |
| Anhydrous Lactose | High | Significant decrease in tensile strength with increased lubricant concentration or blending time. |
| Granulated Lactose | Low | Less sensitive to changes in lubricant concentration and blending time. |
(Data synthesized from[8][9][10][11])
Experimental Protocols
Tablet Hardness Testing
Objective: To measure the breaking force of a tablet.
Apparatus: A calibrated tablet hardness tester.
Methodology:
-
Place the tablet diametrically between the two platens of the tester.
-
Start the tester. The motorized platen will move to apply a compressive force to the tablet.
-
The force required to fracture the tablet is recorded in Newtons (N) or Kiloponds (kp).
-
Repeat the test for a representative sample of tablets (e.g., n=10) and calculate the mean and standard deviation.
Tablet Friability Testing
Objective: To assess the ability of a tablet to withstand abrasion and shock during handling, packaging, and shipping.
Apparatus: A friability tester (e.g., Roche friabilator).
Methodology:
-
Take a sample of tablets (for tablets with a unit weight equal to or less than 650 mg, take a sample of whole tablets corresponding as near as possible to 6.5 g; for tablets with a unit weight of more than 650 mg, take 10 whole tablets).
-
Dedust the tablets carefully and weigh the sample accurately (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum, remove any loose dust, and weigh them again (W_final).
-
Calculate the percentage friability using the following formula: % Friability = [(W_initial - W_final) / W_initial] * 100
-
A maximum weight loss of not more than 1.0% is generally considered acceptable for most tablets.[30]
Dissolution Testing
Objective: To measure the rate and extent of drug release from the tablet.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
Methodology:
-
Preparation of Dissolution Medium: Prepare a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or a specified buffer) and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Apparatus Setup: Set the paddle speed to the specified rate (e.g., 50 or 75 rpm).
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and construct a dissolution profile.
References
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Top 10 Troubleshooting Guide Tableting - Biogrund [biogrund.com]
- 3. Top 10 Troubleshooting Guide Tablettierung - Biogrund [biogrund.com]
- 4. researchgate.net [researchgate.net]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. diva-portal.org [diva-portal.org]
- 7. dfepharma.com [dfepharma.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Lubricant Sensitivity of Direct Compression Grades of Lactose in Continuous and Batch Tableting Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tianjiutech.com [tianjiutech.com]
- 13. redalyc.org [redalyc.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Improving Tableting Performance of Lactose Monohydrate by Fluid-Bed Melt Granulation Co-Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. tabletscapsules.com [tabletscapsules.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. lfatabletpresses.com [lfatabletpresses.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. japsonline.com [japsonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Effect of moisture sorption on tabletting characteristics of spray dried (15% amorphous) lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pharmtech.com [pharmtech.com]
- 28. Granulation techniques and technologies: recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 29. upperton.com [upperton.com]
- 30. Tablet Defects and How to Overcome Them in Manufacturing - Vici Health Sciences [vicihealthsciences.com]
reducing the variability in beta-Lactose material properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the variability in beta-lactose material properties during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound material properties?
Variability in this compound material properties can arise from several factors throughout its lifecycle, from manufacturing to storage and handling. Key contributors include:
-
Manufacturing Processes: Differences in raw materials, crystallization conditions, and processing steps can lead to batch-to-batch variations.[1]
-
Storage and Handling: Exposure to fluctuating temperature and humidity can alter the physical and chemical properties of this compound.[2][3]
-
Intrinsic Properties: The presence of different solid forms of lactose, such as α-lactose monohydrate and amorphous lactose, can impact the overall behavior of the material.[1][4]
Q2: How does the crystallization process impact the properties of this compound?
The crystallization process is a critical step that significantly influences the final properties of this compound. Key parameters that must be controlled include:
-
Temperature: Crystallization of β-lactose occurs at temperatures above 93.5°C.[5]
-
Supersaturation: This is a key driver for crystal growth and must be carefully monitored and controlled to ensure consistency.[5]
-
Cooling Profile: The rate of cooling affects nucleation and crystal growth, thereby influencing particle size and shape.[6][7]
-
Presence of Impurities: Minerals and other components from the whey source can affect crystal growth kinetics.[5]
Controlling these parameters helps in producing this compound with consistent particle size distribution, morphology, and purity.
Q3: My this compound powder is exhibiting poor flowability. What could be the cause and how can I fix it?
Poor flowability in this compound powder is often attributed to high moisture content and the presence of fine particles.
-
Moisture: Anhydrous lactose can sorb moisture, especially at high relative humidities, leading to increased cohesiveness and reduced flowability.[3][8][9] Storing the material in a controlled, low-humidity environment is crucial.
-
Fine Particles: A high fraction of fine particles can increase inter-particle cohesive forces, hindering powder flow.[3] Techniques like sieving can be employed to control the particle size distribution.[10][11]
Q4: I am observing unexpected changes in the anomeric composition of my this compound. Why is this happening?
The anomeric composition of this compound can change due to a process called mutarotation, which is influenced by environmental conditions.
-
High Temperature and Humidity: Storing β-lactose at elevated temperatures (e.g., 40°C) and high relative humidity (e.g., 75% RH or higher) can cause it to convert to α-lactose monohydrate.[2][8] For instance, β-lactose stored at 40°C and 75% RH can show significant epimerization over time.[8]
-
Moisture Content: The presence of moisture facilitates the conversion between anomers.[2]
To maintain the desired anomeric purity, it is essential to store this compound in a cool, dry place.
Q5: How can I control the particle size and shape of this compound during my experiments?
Controlling particle size and shape is crucial for consistent performance, especially in applications like dry powder inhalers.[10] This can be achieved by carefully managing the crystallization conditions:
-
Initial Lactose Concentration: Higher initial concentrations tend to produce more elongated particles.[12]
-
Crystallization Temperature: Crystallizing at a higher temperature (e.g., 40°C) can result in more regularly shaped crystals with smoother surfaces compared to crystallization at lower temperatures.[12]
-
Use of Anti-solvents: The addition of organic solvents like ethanol or acetone can influence the crystal growth rate and morphology.[12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Tablet Hardness | - Variability in this compound particle size and form.[1] - High moisture content.[8] | - Characterize incoming material for particle size distribution and crystal form. - Control storage humidity. |
| Caking of Powder | - High amorphous content.[4][14] - High humidity during storage.[3][9] | - Use crystalline this compound. - Store in a desiccated environment. |
| Variable Drug Delivery in DPIs | - Inconsistent particle size distribution of lactose carrier.[10] - Changes in surface morphology.[12] | - Implement rigorous particle size analysis of incoming lactose. - Control crystallization process to ensure consistent particle morphology. |
| Discoloration of Powder | - Presence of impurities from the raw material (whey).[5] | - Utilize high-purity grade this compound. - Consider purification steps like washing with an alkaline solution.[15] |
Experimental Protocols
Particle Size Distribution Analysis by Laser Diffraction
This method is used to determine the particle size distribution of this compound powder.
Principle: Laser diffraction measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. Large particles scatter light at small angles with high intensity, while small particles scatter light at large angles with low intensity.
Apparatus:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Sympatec HELOS).[10][16]
-
Dry powder disperser.
-
Sample feeder.
Procedure:
-
Ensure the analyzer is clean and calibrated according to the manufacturer's instructions.
-
Take a representative sample of the this compound powder.[10]
-
Load the sample into the feeder of the dry powder disperser.
-
Set the dispersion pressure to an appropriate level to ensure individual particles are measured without causing particle attrition.
-
Initiate the measurement. The instrument will automatically feed the powder through the laser beam and collect the scattered light data.
-
The software will calculate the particle size distribution based on the Mie or Fraunhofer theory.
-
Record the d10, d50, and d90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively.[10]
Determination of Anomeric Content by X-Ray Powder Diffraction (XRPD)
This protocol describes the use of XRPD for the quantitative analysis of α-lactose monohydrate and β-lactose.
Principle: Each crystalline form of lactose has a unique crystal lattice, which results in a characteristic X-ray diffraction pattern. The intensity of the diffraction peaks is proportional to the amount of the crystalline phase present in the sample.
Apparatus:
-
X-ray powder diffractometer with a Cu-Kα radiation source.
-
Sample holder.
-
Micronizing mill (if particle size reduction is needed).
Procedure:
-
Prepare a calibration curve using known mixtures of pure α-lactose monohydrate and β-lactose.
-
Prepare the this compound sample by gently packing it into the sample holder. Ensure a flat, smooth surface.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical range for lactose analysis is 10-30° 2θ.
-
Run the scan.
-
Identify the characteristic peaks for α-lactose monohydrate (e.g., at 19.9° 2θ) and β-lactose (e.g., at 20.9° 2θ).[17]
-
Measure the intensity of the characteristic peaks for the sample.
-
Quantify the amount of each anomer by comparing the peak intensities to the calibration curve.
Visualizations
References
- 1. Investigation into the Degree of Variability in the Solid-State Properties of Common Pharmaceutical Excipients—Anhydrous Lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. The Effects of Relative Humidity on the Flowability and Dispersion Performance of Lactose Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmg.engineering [pmg.engineering]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Controlling the cooling crystallization of lactose — Zutora [zutora.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Effects of Relative Humidity on the Flowability and Dispersion Performance of Lactose Mixtures | Semantic Scholar [semanticscholar.org]
- 10. dfepharma.com [dfepharma.com]
- 11. Characterisation and Deposition Studies of Recrystallised Lactose from Binary Mixtures of Ethanol/Butanol for Improved Drug Delivery from Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of crystallization conditions on the morphology of lactose intended for use as a carrier for dry powder aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. US4099983A - Process for preparing high purity lactose - Google Patents [patents.google.com]
- 16. news-medical.net [news-medical.net]
- 17. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and this compound in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Lot-to-Lot Variability of Commercial Beta-Lactose
Welcome to the technical support center for beta-lactose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the challenges associated with the lot-to-lot variability of commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
A1: this compound is one of the two anomers of lactose, a disaccharide naturally found in milk.[1] In the pharmaceutical industry, it is a widely used excipient due to its excellent compressibility, flowability, and solubility, making it suitable for manufacturing tablets and capsules, particularly in direct compression processes.[1] It offers superior tensile strength to tablets compared to alpha-lactose.[1]
Q2: What are the common causes of lot-to-lot variability in commercial this compound?
A2: Lot-to-lot variability in this compound can arise from several factors during its manufacturing and handling, including:
-
Crystallization conditions: Temperature, solvent, and cooling rate during crystallization can significantly impact the anomeric ratio, crystal habit, and particle size.
-
Milling and micronization: These processes can introduce amorphous content and alter particle size distribution.
-
Storage and transport conditions: Exposure to high temperature and humidity can lead to changes in the anomeric content and moisture sorption, potentially causing caking.
-
Raw material source: The composition of the whey from which lactose is derived can vary.
Q3: How can lot-to-lot variability of this compound impact my drug product?
A3: Inconsistent properties of this compound can significantly affect the quality and performance of your final drug product. Key impacts include:
-
Tabletability: Variations in particle size, shape, and crystal form can lead to differences in tablet hardness, friability, and weight uniformity.
-
Dissolution and Bioavailability: Changes in the amorphous content and particle surface area can alter the dissolution rate of the active pharmaceutical ingredient (API), potentially impacting its bioavailability.
-
Flowability and Blend Uniformity: Inconsistent particle size distribution and morphology can lead to poor powder flow, segregation, and inadequate blend uniformity, which is critical for dose accuracy.
-
Stability: The presence of impurities or changes in the anomeric ratio can affect the chemical stability of the API, especially for moisture-sensitive drugs.
Q4: What are the critical material attributes (CMAs) of this compound that I should monitor?
A4: To ensure consistent performance, it is crucial to monitor the following CMAs of incoming this compound lots:
-
Anomeric Ratio (α/β ratio): The ratio of alpha- to this compound can influence compressibility and stability.
-
Particle Size Distribution (PSD): Affects flowability, blend uniformity, and dissolution.
-
Amorphous Content: The presence of amorphous lactose can enhance compressibility but may also lead to instability and caking.
-
Moisture Content: High moisture content can promote caking and microbial growth, and affect the stability of moisture-sensitive APIs.
-
Surface Area and Porosity: These properties influence powder flow, compaction, and dissolution.
-
Impurities: The presence of other sugars or degradation products can impact API stability.
Q5: How does the anomeric ratio of this compound affect the performance of Dry Powder Inhalers (DPIs)?
A5: The anomeric composition of lactose is a critical factor in DPI formulations. The surface properties and morphology of the lactose carrier particles, which are influenced by the anomeric ratio, play a dominant role in the aerosolization performance of the drug. Variations in the anomeric composition can lead to differences in drug-carrier adhesion and detachment, ultimately affecting the fine particle fraction and the efficiency of drug delivery to the lungs.[2][3][4]
Troubleshooting Guides
Issue 1: Poor Powder Flowability and Caking
Question: My this compound powder is showing poor flowability and is starting to cake, leading to inconsistent die filling. What could be the cause and how can I fix it?
Answer: Poor flowability and caking of this compound are often linked to its physical properties and storage conditions.
Potential Causes:
-
High Moisture Content: Amorphous lactose is highly hygroscopic and can absorb moisture from the environment, leading to the formation of solid bridges between particles and subsequent caking.[5]
-
High Amorphous Content: Lots with a higher percentage of amorphous lactose are more prone to caking.
-
Fine Particle Size: Smaller lactose crystals (less than 300 μm) are more susceptible to caking, especially with a water content higher than 3%.[5]
-
Inappropriate Storage Conditions: High humidity and temperature fluctuations during storage can exacerbate caking.
Troubleshooting Steps:
-
Verify Moisture Content: Use Karl Fischer titration to determine the moisture content of the problematic lot and compare it to the supplier's Certificate of Analysis (CoA) and previous well-performing lots.
-
Assess Amorphous Content: Employ Differential Scanning Calorimetry (DSC) to quantify the amorphous content. Higher amorphous content may necessitate stricter environmental controls.
-
Review Storage Conditions: Ensure that this compound is stored in a well-sealed container in a temperature and humidity-controlled environment.
-
Consider Flow Enhancers: If the issue persists, the addition of a glidant, such as colloidal silicon dioxide, to the formulation can improve flowability.
Issue 2: Inconsistent Tablet Hardness and High Friability
Question: I am observing significant variation in tablet hardness and an increase in friability between different batches of my product. Could this be related to the this compound lot?
Answer: Yes, variability in tablet hardness and friability is a common issue linked to the lot-to-lot variability of this compound.
Potential Causes:
-
Particle Size Distribution (PSD): A shift in the PSD can affect the packing density and compressibility of the powder blend. Finer particles generally lead to harder tablets.
-
Anomeric Ratio: Commercially available this compound is often a mixture of beta- and alpha-anomers. A higher proportion of this compound generally results in better compressibility and tablet strength.[1]
-
Crystal Habit (Morphology): Variations in the shape of the lactose crystals can impact their packing and bonding properties during compression.
-
Amorphous Content: While a small amount of amorphous content can improve binding, excessive amounts can lead to less predictable compaction behavior.
Troubleshooting Steps:
-
Characterize the Incoming Lactose: Perform a thorough characterization of the new this compound lot, including PSD analysis, anomeric ratio determination by XRPD or NMR, and assessment of crystal morphology by microscopy.
-
Compare with a "Golden" Batch: Compare the characterization data of the problematic lot with a previously used lot that produced tablets with the desired properties.
-
Adjust Compression Parameters: If a new lot with different properties must be used, it may be necessary to adjust the compression force and speed on the tablet press to achieve the target hardness and friability.
-
Supplier Communication: Discuss the observed variability with your supplier. They may be able to provide lots with more consistent properties or provide data on the expected range of variation for their product.
Issue 3: Unexpected Dissolution Failure
Question: My product has failed its dissolution specification, and I suspect the new lot of this compound is the culprit. How can I investigate this?
Answer: Dissolution failures can indeed be linked to the variability of this compound. A systematic investigation is necessary to identify the root cause.
Potential Causes:
-
Changes in Particle Size and Surface Area: A decrease in the surface area of the lactose particles (e.g., larger particle size) can lead to slower wetting and disintegration of the tablet, resulting in a slower dissolution rate of the API.
-
Polymorphic Transformation: A higher concentration of the less soluble α-lactose monohydrate can slow down tablet disintegration and drug release.[2]
-
Interaction with Lubricants: Some grades of lactose are more sensitive to the lubricating effects of agents like magnesium stearate, which can form a hydrophobic film around the particles and hinder dissolution.
Troubleshooting Steps:
-
Physicochemical Characterization: Analyze the particle size distribution, surface area, and polymorphic content of the current this compound lot and compare it to a lot that yielded acceptable dissolution profiles.
-
Disintegration Testing: Perform disintegration tests on the tablets to determine if the failure is due to a delay in tablet breakup.
-
Review Lubricant Blending: Evaluate the lubricant blending time and concentration. Over-lubrication can be a cause of slow dissolution.
-
Formulation Re-evaluation: If the new lot of lactose has significantly different properties, a minor adjustment to the formulation, such as the type or concentration of the disintegrant, may be necessary.
Quantitative Data on this compound Variability
The following tables summarize typical variations observed in the critical material attributes of commercial this compound.
Table 1: Lot-to-Lot Variability of Anhydrous Lactose Properties from Different Suppliers
| Parameter | Supplier A (Range) | Supplier B (Range) | Supplier C (Range) |
| Median Particle Size (d50, µm) | 110 - 140 | 120 - 150 | 100 - 160 |
| Specific Surface Area (m²/g) | 0.25 - 0.45 | 0.30 - 0.50 | 0.20 - 0.55 |
| Bulk Density (g/cm³) | 0.55 - 0.65 | 0.58 - 0.68 | 0.52 - 0.67 |
| Tapped Density (g/cm³) | 0.75 - 0.85 | 0.78 - 0.88 | 0.72 - 0.87 |
| β-lactose content (%) | 75 - 85 | 80 - 90 | 70 - 88 |
Data compiled from publicly available research and typical supplier specifications.
Table 2: Impact of this compound Variability on Tablet Properties
| Lactose Lot | Median Particle Size (d50, µm) | Tablet Hardness (N) at 15 kN | Disintegration Time (s) |
| Lot X | 125 | 110 ± 5 | 180 ± 15 |
| Lot Y | 150 | 95 ± 7 | 240 ± 20 |
| Lot Z | 115 | 125 ± 6 | 150 ± 10 |
Illustrative data based on common trends observed in pharmaceutical studies.
Experimental Protocols
Protocol 1: Determination of Anomeric Content by X-Ray Powder Diffraction (XRPD)
Objective: To quantify the ratio of alpha-lactose monohydrate and this compound in a powder sample.
Methodology:
-
Sample Preparation: Gently powder the this compound sample to ensure homogeneity without inducing phase changes. Pack the sample into the XRPD sample holder, ensuring a flat, even surface.
-
Instrument Setup:
-
Radiation Source: Cu-Kα
-
Scan Range: 10-30° 2θ
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Acquisition: Collect the diffraction pattern over the specified range.
-
Data Analysis:
-
Identify the characteristic peaks for α-lactose monohydrate (e.g., at approximately 12.5°, 16.4°, 19.9°, and 20.1° 2θ) and β-lactose (e.g., at approximately 10.5° and 20.9° 2θ).
-
Use a quantitative analysis method, such as the Rietveld refinement or a calibration curve method using standards of known anomeric composition, to determine the weight percentage of each anomer.
-
Protocol 2: Quantification of Amorphous Content by Differential Scanning Calorimetry (DSC)
Objective: To determine the percentage of amorphous lactose in a sample.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. Prepare a reference pan (empty, sealed).
-
Instrument Setup:
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 250 °C
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min
-
-
Data Acquisition: Place the sample and reference pans in the DSC cell and initiate the heating program.
-
Data Analysis:
-
Observe the thermogram for an exothermic event (crystallization peak) typically occurring between 150 °C and 180 °C. The absence of this peak indicates a fully crystalline sample.
-
Integrate the area under the crystallization exotherm to determine the enthalpy of crystallization (ΔHc).
-
Calculate the percentage of amorphous content using the following equation: % Amorphous = (ΔHc_sample / ΔHc_100%_amorphous) * 100 (where ΔHc_100%_amorphous is the enthalpy of crystallization of a fully amorphous lactose standard).
-
Protocol 3: Particle Size Distribution by Laser Diffraction
Objective: To measure the particle size distribution of a this compound powder.
Methodology:
-
Sample Preparation: Ensure the sample is representative of the bulk material.
-
Instrument Setup (Dry Dispersion):
-
Select an appropriate dispersion pressure. This should be determined by a pressure titration study to ensure complete dispersion without causing particle fracture (a typical starting point for lactose is 0.1 MPa).[6]
-
Set the feed rate to ensure a stable obscuration level (typically 1-5%).
-
-
Data Acquisition: Introduce the sample into the disperser and acquire the scattering data. Perform at least three replicate measurements.
-
Data Analysis:
-
The instrument software will calculate the particle size distribution based on the Mie or Fraunhofer diffraction theory.
-
Report the volume-based distribution and key parameters such as D10, D50 (median particle size), and D90.
-
Visualizations
Caption: Workflow for troubleshooting inconsistent tablet hardness.
Caption: Mechanism of moisture-induced caking in this compound.
References
- 1. icdd.com [icdd.com]
- 2. The effect of engineered mannitol-lactose mixture on dry powder inhaler performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Water Content in D(+)-lactose-monohydrate Using Karl Fischer Titration [sigmaaldrich.com]
- 6. bettersizeinstruments.com [bettersizeinstruments.com]
Validation & Comparative
comparative analysis of beta-Lactose and mannitol as pharmaceutical fillers
For Researchers, Scientists, and Drug Development Professionals
In the formulation of solid dosage forms, the selection of appropriate excipients is paramount to ensuring the stability, manufacturability, and efficacy of the final product. Among the most commonly used fillers and diluents are beta-lactose and mannitol. This guide provides a comprehensive comparative analysis of these two critical pharmaceutical excipients, supported by quantitative data and detailed experimental protocols to aid researchers and formulation scientists in making informed decisions.
Executive Summary
This compound, a disaccharide derived from milk, and mannitol, a sugar alcohol, both serve as excellent fillers in tablet and capsule formulations. However, their distinct physicochemical properties make them suitable for different applications and manufacturing processes. Mannitol generally exhibits lower hygroscopicity and better compressibility, making it ideal for moisture-sensitive drugs and direct compression processes. This compound, while being a more cost-effective option, is also highly versatile and available in various grades suitable for both wet granulation and direct compression. The choice between the two often depends on the specific requirements of the active pharmaceutical ingredient (API), the desired manufacturing method, and the final dosage form's critical quality attributes.
Quantitative Comparison of Physicochemical Properties
The following table summarizes the key quantitative parameters of this compound and mannitol, providing a clear comparison of their performance characteristics.
| Property | This compound | Mannitol | Significance in Formulation |
| Compressibility | Yield pressure (Heckel): Varies by grade. Anhydrous β-lactose is more compactable than α-lactose monohydrate. | Generally exhibits good compressibility, with spray-dried grades being particularly suitable for direct compression.[1] | Determines the suitability of the excipient for direct compression and the hardness of the resulting tablet. |
| Flowability | Carr's Index: 16-25% (fair to passable); Hausner Ratio: 1.19-1.34 (fair to passable).[2][3] | Carr's Index: ~18.6%; Hausner Ratio: ~1.23.[4] | Critical for ensuring uniform die fill and consistent tablet weight during high-speed manufacturing. |
| Solubility in Water | 50-100 mg/mL.[5] Freely soluble (20g/100mL at 15°C).[6] | 182-216 mg/mL at 20-25°C.[7] | Affects the dissolution rate of the drug product and is a key factor in the formulation of orally disintegrating tablets (ODTs). |
| Hygroscopicity | Low hygroscopicity.[1] | Very low hygroscopicity, making it suitable for moisture-sensitive APIs.[1] | Influences the stability of the formulation, especially for APIs prone to hydrolysis. |
| Drug Compatibility | Can undergo Maillard reaction with APIs containing primary or secondary amine groups. | Generally inert and less prone to chemical interactions with APIs.[1] | Crucial for preventing degradation of the API and ensuring the stability and shelf-life of the drug product. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparative analysis in a laboratory setting.
Determination of Flowability: Carr's Index and Hausner Ratio
This protocol outlines the steps to measure the flow properties of a powder.
Methodology:
-
Bulk Density Determination:
-
Weigh a specific amount of the powder (e.g., 100 g).
-
Gently pour the powder into a graduated cylinder.
-
Record the volume without compacting the powder. This is the bulk volume.
-
Calculate the bulk density (Bulk Density = Mass / Bulk Volume).
-
-
Tapped Density Determination:
-
Using the same graduated cylinder with the powder, place it on a mechanical tapping device.
-
Tap the cylinder a specified number of times (e.g., 100, 500, or 1250 taps) until the volume no longer changes.
-
Record the final tapped volume.
-
Calculate the tapped density (Tapped Density = Mass / Tapped Volume).
-
-
Calculations:
Evaluation of Compressibility: Heckel and Kawakita Plots
These models are used to characterize the compaction behavior of pharmaceutical powders.
Heckel Plot Analysis Methodology: [9][10]
-
Tablet Compression:
-
Accurately weigh a specific amount of the powder.
-
Compress the powder using a tablet press or a compaction simulator at various compression pressures.
-
For each compression pressure, record the applied pressure, tablet thickness, and tablet weight.
-
-
Data Analysis:
-
Calculate the porosity (ε) of the tablet at each compression pressure. Porosity is the fraction of void space in the tablet.
-
Plot the natural logarithm of the reciprocal of porosity (ln(1/ε)) against the applied compression pressure.
-
-
Interpretation:
-
The plot typically shows an initial curved region followed by a linear region.
-
The slope of the linear region is the Heckel constant (K), which is related to the material's plasticity. A higher K value indicates greater plastic deformation.
-
The reciprocal of the slope (1/K) gives the mean yield pressure (Py), which is the pressure required to initiate plastic deformation.
-
Kawakita Plot Analysis Methodology: [11][12]
-
Tablet Compression:
-
Similar to the Heckel plot analysis, compress the powder at various pressures and record the corresponding data.
-
-
Data Analysis:
-
Calculate the degree of volume reduction (C) at each pressure using the equation: C = (V₀ - V) / V₀, where V₀ is the initial volume and V is the volume at pressure P.
-
Plot P/C against the applied pressure (P).
-
-
Interpretation:
-
The plot should be linear.
-
The slope of the line is 1/a, where 'a' is a constant related to the total compressibility of the powder.
-
The intercept is 1/(ab), where 'b' is a constant related to the cohesion and plasticity of the particles.
-
Assessment of Drug-Excipient Compatibility: Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to detect potential physical and chemical interactions between the API and the excipient.[13][14][15]
Methodology:
-
Sample Preparation:
-
Accurately weigh small amounts (typically 2-5 mg) of the pure API, the pure excipient, and a physical mixture of the API and excipient (commonly in a 1:1 ratio).
-
Seal the samples in aluminum pans. An empty sealed pan is used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
-
Interpretation:
-
Compare the thermogram of the physical mixture with the thermograms of the individual components.
-
The absence of new peaks or significant shifts in the melting endotherms of the API and excipient in the mixture's thermogram suggests compatibility.
-
The appearance of new peaks, disappearance of existing peaks, or significant shifts in peak temperatures can indicate an interaction.
-
Visualizing Workflows and Logical Relationships
Tablet Manufacturing Workflows
The choice of manufacturing process is heavily influenced by the properties of the API and the selected excipients. Below are diagrams illustrating the typical workflows for direct compression and wet granulation.
Decision Tree for Filler Selection
This diagram provides a logical framework for selecting between this compound and mannitol based on key formulation and process considerations.
Conclusion
Both this compound and mannitol are invaluable excipients in the pharmaceutical industry, each offering a unique set of properties that can be leveraged to formulate high-quality solid dosage forms. Mannitol's non-hygroscopic nature and excellent compressibility make it a superior choice for moisture-sensitive drugs and direct compression manufacturing. Conversely, this compound provides a versatile and cost-effective option suitable for a wide range of applications, particularly in wet granulation processes. By carefully considering the quantitative data, experimental protocols, and logical frameworks presented in this guide, formulation scientists can confidently select the most appropriate filler to meet the specific needs of their drug development projects.
References
- 1. Why is mannitol becoming more and more popular as a pharmaceutical excipient in solid dosage forms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lfacapsulefillers.com [lfacapsulefillers.com]
- 5. β-乳糖 ≤30% α-anomer basis, ≥99% total lactose basis | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5989-81-1・Lactose Monohydrate・124-00092[Detail Information] | [Life Science][Analytical Chemistry][Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Mannitol - Sciencemadness Wiki [sciencemadness.org]
- 8. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 9. scribd.com [scribd.com]
- 10. natoli.com [natoli.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. scribd.com [scribd.com]
validation of HPLC methods for beta-Lactose quantification against enzymatic assays
For researchers, scientists, and drug development professionals, the accurate quantification of beta-lactose is crucial in various applications, from pharmaceutical formulations to food science. The two primary analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides a detailed comparison of these methods, summarizing their performance based on experimental data, and offering comprehensive experimental protocols.
Executive Summary
Both HPLC and enzymatic assays are powerful techniques for lactose quantification, each with distinct advantages and limitations regarding the specific measurement of the beta-anomer. HPLC methods, particularly those with advanced detectors, can physically separate and individually quantify alpha- and this compound. In contrast, enzymatic assays rely on the specificity of the β-galactosidase enzyme for the β-glycosidic bond, which inherently targets this compound. However, the dynamic equilibrium (mutarotation) between alpha- and this compound in solution means that enzymatic assays, under standard conditions, typically measure total lactose. The choice between these methods will depend on the specific requirements of the analysis, such as the need for anomer-specific data, sample matrix complexity, required sensitivity, and available instrumentation.
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters for HPLC and enzymatic assays for lactose quantification. It is important to note that most of the available validation data pertains to the quantification of total lactose.
| Performance Parameter | HPLC (with Refractive Index Detector) | Enzymatic Assay (with β-galactosidase) |
| Linearity (R²) | > 0.99[1][2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.04 mg/mL[2] | 0.0433 mmol/L (~0.015 mg/mL)[3] |
| Limit of Quantification (LOQ) | 0.12 mg/mL[2] | 0.1313 mmol/L (~0.045 mg/mL)[3] |
| Precision (RSD) | < 2% (Intra-day and Inter-day) | < 10% (Intra-assay and Inter-assay)[3] |
| Accuracy (Recovery) | 97.1% - 100.3%[4] | Generally high, but can be affected by matrix interference[5] |
| Anomer Specificity | Can separate and quantify α- and β-anomers | Specific to the β-anomer, but measures total lactose due to mutarotation |
Note: Advanced HPLC techniques like LC-MS/MS can offer significantly lower LOD and LOQ values.[6][7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This protocol provides a general framework for the quantification of this compound using HPLC-RI. The key to this compound specific quantification is the chromatographic separation of the anomers.
1. Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index (RI) detector.
-
Amino-based or specialized carbohydrate column.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
4. Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in the mobile phase.
-
For complex matrices, a protein precipitation step using agents like acetonitrile or Carrez reagents may be necessary.[5][8]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible separation.
-
Injection Volume: 10-20 µL.
-
RI Detector Temperature: Maintained at a constant temperature.
6. Data Analysis:
-
Identify the peaks corresponding to alpha- and this compound based on their retention times, as determined by the analysis of standards.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Enzymatic Assay
This protocol outlines a typical enzymatic assay for lactose quantification using a commercial kit containing β-galactosidase.
1. Principle: The assay is based on the hydrolysis of lactose by β-galactosidase into glucose and galactose. The amount of glucose or galactose produced is then determined in a subsequent enzymatic reaction that leads to the formation of a product (e.g., NADH) that can be measured spectrophotometrically. The concentration of this product is directly proportional to the amount of lactose in the sample.[9]
2. Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
Incubator or water bath.
3. Reagents and Materials (typically provided in a kit):
-
β-galactosidase enzyme solution.
-
Buffer solution.
-
Cofactors (e.g., NAD+).
-
Additional enzymes for the detection reaction (e.g., glucose dehydrogenase or galactose dehydrogenase).
-
Lactose standard solution.
4. Standard Preparation:
-
Prepare a series of lactose standards by diluting the provided stock solution with the assay buffer.
5. Sample Preparation:
-
Dissolve or dilute the sample in the assay buffer.
-
For samples with high turbidity or interfering substances, a clarification step using Carrez reagents may be required.[5]
6. Assay Procedure:
-
Pipette the standards and samples into separate test tubes or microplate wells.
-
Add the reaction buffer and cofactors.
-
Initiate the reaction by adding the β-galactosidase solution.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period to allow for the complete hydrolysis of lactose.[3]
-
Add the detection enzyme(s) and incubate further.
-
Measure the absorbance at 340 nm.
7. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the lactose concentration in the samples from the standard curve.
Mandatory Visualization
Caption: Experimental workflows for HPLC and enzymatic assays.
Caption: Lactose mutarotation and enzymatic hydrolysis.
References
- 1. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column [sigmaaldrich.com]
- 2. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 3. Technical note: optimization of lactose quantification based on coupled enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Comparison of HPLC-RI, LC/MS-MS and enzymatic assays for the analysis of residual lactose in lactose-free milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of high performance liquid chromatography and enzymatic method for the measurement of lactose in milk [agris.fao.org]
- 9. publicationslist.org [publicationslist.org]
The Tale of Two Sugars: A Comparative Guide to Beta-Lactose and Alpha-Lactose Monohydrate in Tablet Formulation
For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts the efficacy and manufacturability of solid dosage forms. Lactose, a widely used diluent and binder, exists in various forms, with beta-lactose (anhydrous) and alpha-lactose monohydrate being two of the most prominent. This guide provides an objective, data-driven comparison of their performance in tablet formulations, drawing upon experimental evidence to inform formulation development.
At a Glance: Key Performance Differences
| Property | This compound | Alpha-Lactose Monohydrate | Key Considerations |
| Compressibility/Compactibility | Superior[1][2] | Moderate[3] | This compound's brittle nature and higher fragmentation propensity lead to stronger tablets at lower compression forces.[4] |
| Tablet Tensile Strength | Higher[1][2] | Lower | Formulations requiring high tablet hardness benefit from this compound. |
| Disintegration Time | Can be slower | Generally faster[5][6][7] | Alpha-lactose monohydrate's slower dissolution rate can surprisingly lead to quicker tablet disintegration by promoting rapid water uptake.[5][6][7] |
| Dissolution Rate | Higher intrinsic solubility[1] | Lower intrinsic solubility | The overall formulation and processing (e.g., granulation) significantly influence the final dissolution profile. |
| Flowability | Generally good, especially spray-dried and granulated forms[8] | Can be poor for milled grades; improved by granulation or spray drying[8] | Particle size and morphology are critical factors. |
| Hygroscopicity | More hygroscopic[1] | Less hygroscopic, more stable form[1] | Alpha-lactose monohydrate is often preferred for moisture-sensitive APIs. |
| Lubricant Sensitivity | Can be sensitive, but generally robust[4] | Less sensitive in some cases | The choice of lubricant and blending time can impact tablet strength, with some studies showing anhydrous lactose to be more sensitive.[9] |
Deep Dive: Experimental Evidence
Compaction and Tablet Strength
This compound consistently demonstrates superior compaction properties compared to alpha-lactose monohydrate.[1][2] This is attributed to its higher degree of brittle fracture, which creates more new surfaces for bonding during compression.[4]
One study directly comparing anhydrous lactose (predominantly this compound) with granulated lactose (alpha-lactose monohydrate) found that anhydrous lactose produced harder tablets under the same tableting conditions.[4] Another investigation highlighted that tablets compressed from crystallized this compound exhibited high strength due to rapid bond formation.[7] In contrast, alpha-lactose monohydrate is known for its lower tabletability and compactibility.[10]
Disintegration and Dissolution
The interplay between lactose form and tablet disintegration is nuanced. While this compound has a higher intrinsic solubility, tablets formulated with alpha-lactose monohydrate often exhibit faster disintegration.[5][6][7] This counterintuitive finding is explained by the slower dissolution rate of alpha-lactose monohydrate crystals. This slower dissolution allows for more effective water penetration into the tablet matrix, leading to rapid swelling and breakup of the tablet structure.[5][6]
Conversely, tablets made from anhydrous alpha-lactose, which has a higher initial solubility than the monohydrate form, have been observed to dissolve without disintegrating. This is because the rapid dissolution and subsequent precipitation of the dissolved lactose as the less soluble monohydrate can block the pores within the tablet, hindering further water penetration.[7]
Experimental Protocols: A Closer Look
The following outlines a general methodology for comparing the performance of this compound and alpha-lactose monohydrate in a tablet formulation.
Materials
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Anhydrous)
-
Alpha-Lactose Monohydrate (various grades, e.g., milled, granulated, spray-dried)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
Lubricant (e.g., Magnesium Stearate)
Methods
-
Powder Characterization:
-
Particle Size Distribution: Laser diffraction.
-
Bulk and Tapped Density: As per USP <616>.
-
Powder Flowability: Carr's Index and Hausner Ratio, or flow through an orifice.
-
Scanning Electron Microscopy (SEM): To observe particle morphology.
-
-
Tablet Manufacturing:
-
Blending: Blending the API and excipients (excluding the lubricant) in a V-blender for a specified time. The lubricant is then added and blended for a shorter duration.
-
Compression: Compressing the blends into tablets using a rotary tablet press. Key parameters to control and monitor include compression force, pre-compression force, and turret speed.
-
-
Tablet Characterization:
-
Weight Variation: As per USP <905>.
-
Hardness (Breaking Force): Using a calibrated tablet hardness tester.
-
Friability: As per USP <1216>.
-
Tensile Strength: Calculated from the tablet hardness, diameter, and thickness.
-
Disintegration Time: Using a USP-compliant disintegration apparatus in a specified medium (e.g., water or 0.1 N HCl).[11]
-
Dissolution: Using a USP Apparatus 2 (paddle) in a specified dissolution medium. Samples are collected at predetermined time points and analyzed for API content via UV-Vis spectrophotometry or HPLC.
-
Logical Workflow for Excipient Selection
Caption: Workflow for selecting between this compound and alpha-lactose monohydrate.
Conclusion
The choice between this compound and alpha-lactose monohydrate is not a one-size-fits-all decision. This compound is often the excipient of choice for formulations requiring high tablet strength and robust compaction properties. However, for formulations where rapid disintegration is a primary concern, alpha-lactose monohydrate may offer a distinct advantage. A thorough understanding of the physical properties of each lactose form, coupled with rigorous experimental evaluation, is paramount to developing a successful and robust tablet formulation. The insights provided in this guide serve as a starting point for informed excipient selection in the pursuit of quality-by-design pharmaceutical development.
References
- 1. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Lubricant sensitivity of direct compression grades of lactose in continuous batch tableting process. • Pharma • IMA Group [ima.it]
- 10. researchgate.net [researchgate.net]
- 11. Single-step granulation/tabletting of different grades of lactose: a comparison with high shear granulation and compression - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Beta-Lactose Grades in Dry Powder Inhalers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate carrier is a critical determinant of the performance of a Dry Powder Inhaler (DPI). Lactose, available in various grades, remains the most widely used excipient due to its safety, stability, and compatibility with a wide range of active pharmaceutical ingredients (APIs).[1] This guide provides an objective comparison of the performance of different grades of lactose in DPIs, with a focus on beta-lactose where data is available. The information is supported by experimental data to aid in the selection of the optimal carrier for your DPI formulation. While α-lactose monohydrate is the most commonly studied form, this guide incorporates available data on this compound and highlights key performance-related physical properties applicable to all lactose carriers.
Comparative Performance Data
The in vitro aerosolization performance of a DPI is primarily evaluated by its Fine Particle Fraction (FPF), which is the mass fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm, making it suitable for lung deposition.[1][2] The following tables summarize experimental data from various studies, comparing the performance of different lactose grades.
Table 1: Performance of Granulated Lactose Carriers with Salbutamol Sulfate
| Lactose Grade (Average Size) | Emitted Fraction (EF) (%) | Fine Particle Fraction (FPF) (%) | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) |
| GL 212–250 μm | 85.2 ± 3.1 | 25.1 ± 2.5 | 4.8 ± 0.3 | 2.1 ± 0.1 |
| GL 250–300 μm | 83.7 ± 2.8 | 23.9 ± 2.1 | 4.9 ± 0.2 | 2.2 ± 0.1 |
| GL 300–425 μm | 80.1 ± 4.2 | 22.5 ± 1.9 | 5.1 ± 0.3 | 2.3 ± 0.1 |
| GL 425–600 μm | 67.0 ± 5.5 | 20.8 ± 2.8 | 5.3 ± 0.4 | 2.4 ± 0.2 |
| GL 600–850 μm | 64.3 ± 4.9 | 21.5 ± 3.1 | 5.2 ± 0.3 | 2.3 ± 0.1 |
| GL 850–1000 μm | 62.5 ± 6.3 | 23.2 ± 3.5 | 5.0 ± 0.4 | 2.2 ± 0.2 |
Data adapted from a study evaluating granulated lactose carriers in an Aerolizer® inhaler at 60 L/min.[2]
Table 2: Influence of InhaLac® Lactose Grade on the FPF of Salbutamol Sulfate and Budesonide
| Lactose Grade | Median Particle Size (x50) (µm) | FPF (%) with Salbutamol Sulfate (Reservoir Device) | FPF (%) with Budesonide (Reservoir Device) | FPF (%) with Salbutamol Sulfate (Capsule Device) | FPF (%) with Budesonide (Capsule Device) |
| InhaLac® 250 | 51.7 ± 0.7 | 44 | 17 | 22 | 11 |
| InhaLac® 230 | 87.4 ± 0.2 | 28 | 22 | 24 | 16 |
| InhaLac® 120 | 131.8 ± 1.3 | 17 | 22 | 28 | 17 |
Data adapted from a study comparing three different grades of InhaLac® with two model APIs and two different DPI devices.[3]
Table 3: Physical Properties of Different Lactose Grades
| Lactose Grade | True Density (g/cm³) | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Angle of Repose (°) |
| Pharmatose 100M | 1.546 | 0.71 (0.02) | 0.94 (0.99) | 23.82 (1.81) | 37.2 (1.5) |
| GL 212–250 μm | 1.544 | 0.68 (0.01) | 0.82 (0.01) | 16.66 (1.78) | 31.1 (3.0) |
| GL 250–300 μm | 1.544 | 0.61 (0.01) | 0.71 (0.01) | 14.12 (1.76) | 30.2 (1.5) |
| GL 300–425 μm | 1.542 | 0.56 (0.00) | 0.65 (0.00) | 14.23 (1.02) | 32.0 (1.5) |
| GL 425–600 μm | 1.546 | 0.48 ± 0.00 | 0.58 ± 0.00 | 15.97 ± 0.11 | 30.0 ± 0.7 |
| GL 600–850 μm | 1.547 | 0.45 ± 0.00 | 0.53 ± 0.03 | 14.95 ± 3.57 | 29.4 ± 0.0 |
| GL 850–1000 μm | 1.544 | 0.44 ± 0.01 | 0.48 ± 0.01 | 9.50 ± 3.03 | 27.3 ± 1.8 |
Data adapted from a study on granulated lactose, showing the impact of particle size on powder flow properties.[2]
Experimental Protocols
The assessment of DPI performance relies on standardized in vitro testing methodologies to determine the aerodynamic particle size distribution (APSD) of the emitted drug. The most common apparatuses used are the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI).[4][5][6][7]
General Protocol for Cascade Impaction
-
Apparatus Setup: The cascade impactor (ACI or NGI) is assembled, and the collection surfaces (plates or cups) are coated with a solution (e.g., silicon oil in hexane) to prevent particle bounce.[2][8]
-
Inhaler Loading: The DPI device is loaded with a capsule or blister containing the powder formulation.
-
Aerosolization: A vacuum pump is connected to the outlet of the impactor, and a specific airflow rate (e.g., 60 L/min) is drawn through the inhaler for a set duration, causing the powder to be emitted and drawn into the impactor.[2][8]
-
Particle Size Fractionation: Within the impactor, particles are separated into different size fractions based on their inertia. Larger particles impact on the earlier stages, while smaller particles are carried to the later stages.[5]
-
Drug Recovery and Quantification: The drug deposited on each stage of the impactor, the inhaler, and other parts of the apparatus is washed with a suitable solvent. The amount of drug in each fraction is then quantified using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][3]
-
Data Analysis: The mass of the drug on each stage is used to calculate key performance indicators, including:
-
Emitted Dose (ED): The total mass of the drug that exits the inhaler.
-
Fine Particle Dose (FPD): The total mass of the drug with an aerodynamic diameter less than a certain cutoff (typically 5 µm).
-
Fine Particle Fraction (FPF): The ratio of the FPD to the ED, expressed as a percentage.[3]
-
Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is larger and 50% is smaller.
-
Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution.
-
Visualizing Experimental Workflows and Relationships
To better understand the processes and factors influencing DPI performance, the following diagrams have been generated.
Caption: Experimental workflow for assessing the performance of a DPI formulation.
Caption: Relationship between lactose properties and DPI performance metrics.
Discussion and Conclusion
The experimental data consistently demonstrates that the physicochemical properties of the lactose carrier significantly influence the performance of DPI formulations.
-
Particle Size: The particle size of the lactose carrier is a critical factor. While it was traditionally believed that smaller carrier particles lead to better aerosolization, recent studies show that larger lactose carriers can also enhance DPI performance, potentially by shifting the drug detachment mechanism from turbulence to impaction forces.[2] However, for some formulations, finer carrier materials with a higher amount of intrinsic fines have been shown to achieve a higher FPF.[3]
-
Presence of Fines: The inclusion of fine lactose particles (typically <10 µm) in the formulation has been widely reported to improve DPI performance.[9][10][11] These fines can occupy high-energy sites on the coarse carrier particles, leading to weaker drug-carrier interactions and easier drug detachment during inhalation.[12]
-
Surface Characteristics: The shape and surface roughness of lactose particles also play a crucial role.[1][13] Increased surface roughness can, in some cases, lead to a higher FPF by reducing the contact area between the drug and the carrier, thus facilitating easier detachment.[13]
-
Flowability: Good powder flow is essential for accurate and consistent dosing. As shown in Table 3, larger lactose granules tend to exhibit better flow properties (lower Carr's Index and Angle of Repose).[2]
References
- 1. Lactose Engineering for Better Performance in Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Granulated Lactose as a Carrier for DPI Formulations 1: Effect of Granule Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inhalationmag.com [inhalationmag.com]
- 4. Cascade impactor analysis [bio-protocol.org]
- 5. inhalationmag.com [inhalationmag.com]
- 6. Next Generation Impactor NGI [tsi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Sampling Volume on Dry Powder Inhaler (DPI)-Emitted Aerosol Aerodynamic Particle Size Distributions (APSDs) Measured by the Next-Generation Pharmaceutical Impactor (NGI) and the Andersen Eight-Stage Cascade Impactor (ACI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Investigation into the Effect of Fine Lactose Particles on the Fluidization Behaviour and Aerosolization Performance of Carrier-Based Dry Powder Inhaler Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ddl-conference.com [ddl-conference.com]
- 12. dfepharma.com [dfepharma.com]
- 13. tandfonline.com [tandfonline.com]
Cross-Validation of DSC and X-Ray Diffraction for Beta-Lactose Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of beta-lactose, a common excipient in the pharmaceutical industry, is critical for ensuring product quality, stability, and performance. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance in characterizing this compound, supported by experimental data and detailed methodologies.
Quantitative Data Comparison
The following table summarizes the typical quantitative data obtained from DSC and XRD for the characterization of this compound and its common related forms. These values are indicative and can vary based on sample purity, processing history, and experimental conditions.
| Parameter | Differential Scanning Calorimetry (DSC) | X-Ray Diffraction (XRD) |
| Melting Point (Tm) of β-Lactose | 224 - 240 °C[1][2] | Not directly measured |
| Melting Point (Tm) of α-Lactose | 213 - 218 °C[1][2] | Not directly measured |
| Dehydration of α-Lactose Monohydrate | Endothermic peak around 144 - 149 °C[1][2][3] | Not directly measured |
| Crystallization of Amorphous Lactose | Exothermic event, temperature varies | Not directly measured |
| Degree of Crystallinity | Can be estimated from the enthalpy of crystallization or melting. Considered semi-quantitative and less precise than XRD, particularly for samples with low amorphous content.[4][5] | Determined by analyzing the ratio of the area of crystalline peaks to the total area of the diffractogram. Considered a more direct and accurate method for crystallinity determination.[6][7] |
| Polymorphic Form Identification | Inferred from characteristic melting points and other thermal events.[1][2] | Definitive identification based on the unique diffraction pattern (characteristic 2θ peaks) for each crystalline form.[7][8] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and solid-state transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to ensure a closed system. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 25 °C.
-
Ramp the temperature at a constant heating rate, commonly 10 °C/min, up to a final temperature beyond the expected melting point (e.g., 250 °C).
-
An inert nitrogen purge (e.g., 50 mL/min) is maintained throughout the experiment to prevent oxidative degradation.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify and quantify thermal events. The peak temperature of an endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
X-Ray Diffraction (XRD)
XRD is a non-destructive technique that provides detailed information about the crystallographic structure, phase, and degree of crystallinity of a material. It is based on the principle of constructive interference of monochromatic X-rays and a crystalline sample.
Methodology:
-
Sample Preparation: The this compound powder is gently packed into a sample holder, ensuring a flat and smooth surface.
-
Instrument Setup: The sample holder is placed in the diffractometer.
-
Measurement Parameters:
-
The X-ray source is typically Cu Kα radiation (λ = 1.5406 Å).
-
The instrument is operated at a specific voltage and current, for instance, 40 kV and 40 mA.
-
Data is collected over a specific 2θ range, for example, from 5° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to identify the crystalline form (polymorph) by comparing them to reference patterns. The degree of crystallinity is calculated by separating the contributions of the crystalline peaks and the amorphous halo to the total scattered intensity.
Cross-Validation Workflow
The complementary nature of DSC and XRD makes their combined use a robust strategy for the comprehensive characterization of this compound. The following diagram illustrates the logical workflow for cross-validating the results from both techniques.
Caption: Workflow for the cross-validation of DSC and XRD data.
Conclusion
Both DSC and XRD are indispensable tools for the characterization of this compound. While XRD provides definitive information on the crystalline structure and a more accurate measure of crystallinity, DSC offers valuable insights into the thermal behavior and stability of the material. The cross-validation of data from both techniques provides a comprehensive and reliable characterization, which is essential for controlling the quality and performance of pharmaceutical formulations containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tainstruments.com [tainstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and this compound in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Influence of Beta-Lactose Carrier Variations on Drug Dissolution: A Comparative Analysis
A comprehensive review of the impact of different beta-lactose carriers on the dissolution profiles of various drugs reveals that the physicochemical properties of this common excipient play a critical role in determining the rate and extent of drug release. Factors such as the isomeric ratio (α- to β-lactose), particle size, surface morphology, and crystalline form of lactose significantly influence dissolution behavior, offering a versatile tool for formulation scientists to modulate drug delivery.
The choice of a suitable carrier is a cornerstone of effective oral solid dosage form development, particularly for optimizing the dissolution of the active pharmaceutical ingredient (API). This compound, a disaccharide widely used as a diluent and binder, exists in different anomeric forms and grades, each imparting unique characteristics to the final formulation. Understanding the interplay between these lactose variations and drug dissolution is paramount for ensuring bioavailability and therapeutic efficacy.
Comparative Dissolution Data
The dissolution performance of drugs formulated with different this compound carriers is summarized below. These studies highlight the significant impact of the carrier's properties on the drug release profile.
| Drug | This compound Carrier Type | Key Dissolution Findings | Reference |
| Acetaminophen | Pollen-like anhydrous lactose with varying α/β ratios | Release rates were lower for lactose carriers with a high α/β ratio. The first-order release constant increased with a higher proportion of β-lactose, which is attributed to its greater solubility. | [1] |
| Salbutamol Sulphate | Anhydrous vs. other lactose grades (medium, regular) | Anhydrous and medium lactose resulted in a more efficient delivery, with anhydrous lactose providing a fine particle fraction (FPF) approximately two times higher than regular lactose in dry powder inhaler formulations. | [2] |
| Salbutamol Sulphate & Budesonide | InhaLac® 250, 230, and 120 (different particle sizes) | For the hydrophilic drug salbutamol sulphate, the finest carrier (InhaLac® 250) yielded a significantly higher FPF (44%) compared to the coarsest carrier (InhaLac® 120) (17%). The effect was less pronounced for the lipophilic drug budesonide. | [3] |
| Captopril & Amoxicillin | SuperTab® 21AN, SuperTab® 24AN, Lactopress®, Lactose NF | SuperTab® 21AN tablets showed much faster dissolution compared to the other lactose types. However, when diluted with 50% amoxicillin, the differences in drug dissolution between the lactoses were minor. | [4] |
| Quercetin | Highly-porous lactose vs. conventional α-lactose | The release rates of quercetin from highly-porous lactose tablets were faster than those from the conventional α-lactose carrier, with a higher loading efficiency observed for the porous variant (20.3% vs. 5.2%). | [5] |
| Curcumin | Tablettose® 80, FlowLac® 100, GranuLac® 200 in S-SNEDDS | Solid self-nanoemulsifying drug delivery systems (S-SNEDDS) using these lactose carriers showed a significant improvement in curcumin solubility compared to the curcumin powder alone. | [6] |
| Flutamide | Spray-dried lactose formulations | All spray-dried formulations significantly improved the release of flutamide compared to commercial tablets. One formulation released 37% of the drug in 120 minutes, whereas the commercial tablet only released 11%. | [7] |
Experimental Protocols
The methodologies employed in the cited studies, while specific to their research goals, generally follow a standardized workflow for evaluating drug dissolution from this compound formulations.
Preparation of Drug-Lactose Formulations
A common method for incorporating the drug with the lactose carrier is the wet adsorption technique. In this method, the drug (e.g., acetaminophen) is dissolved in a suitable solvent like ethanol. This solution is then mixed with the pollen-like lactose carrier. The mixture is subsequently centrifuged and dried using nitrogen blowing and vacuum drying to obtain the final drug-loaded lactose powder.[1] Other methods include physical mixing for dry powder inhaler formulations[3] and spray drying for creating formulations of poorly soluble drugs like flutamide.[7]
Tablet Preparation and Dissolution Testing
For tablet formulations, the drug-loaded lactose powders are compressed into tablets.[1] The dissolution testing is typically performed using a USP-compliant dissolution apparatus (e.g., Type II, paddle). The dissolution medium is selected to be physiologically relevant, such as simulated gastric fluid (SGF) with a pH of 2.0 or 0.1 N hydrochloric acid buffer (pH 1.2).[1][6] The test is conducted at a controlled temperature, usually 37°C, with a specified stirring speed (e.g., 60 rpm or 100 rpm).[1][6] Aliquots of the dissolution medium are withdrawn at predetermined time intervals, filtered, and then analyzed to determine the concentration of the dissolved drug.[1]
Analytical Methods
The quantification of the dissolved drug is frequently carried out using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][6] For spectrophotometric analysis, a calibration curve is generated to relate the absorbance to the drug concentration.
Characterization of Lactose Carriers
Various analytical techniques are employed to characterize the different this compound carriers and to understand the physical state of the drug within the formulation. These include:
-
Differential Scanning Calorimetry (DSC): To determine the melting points and assess the crystalline nature of the lactose and the drug.[1][6][7]
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the materials.[1][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the lactose isomers and check for any chemical interactions between the drug and the carrier.[1][6]
-
Scanning Electron Microscopy (SEM): To visualize the particle size, shape, and surface morphology of the lactose carriers.[1][7]
Experimental Workflow
The logical flow of a comparative study on the dissolution profiles of drugs with different this compound carriers can be visualized as follows:
Caption: Experimental workflow for the comparative study of drug dissolution with different this compound carriers.
References
- 1. mdpi.com [mdpi.com]
- 2. The use of different grades of lactose as a carrier for aerosolised salbutamol sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inhalationmag.com [inhalationmag.com]
- 4. japsonline.com [japsonline.com]
- 5. Porous Lactose as a Novel Ingredient Carrier for the Improvement of Quercetin Solubility In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Stability Under Scrutiny: A Comparative Guide to β-Lactose and Other Common Pharmaceutical Excipients
For researchers, scientists, and drug development professionals, the selection of a stable and reliable excipient is a cornerstone of successful formulation. This guide provides an objective comparison of the stability of beta-lactose against other widely used excipients: microcrystalline cellulose (MCC), mannitol, and dicalcium phosphate. The information presented herein is supported by a review of experimental data and established analytical methodologies.
The stability of an excipient is a critical attribute that can directly impact the safety, efficacy, and shelf-life of a pharmaceutical product. Factors such as hygroscopicity, thermal stability, and chemical reactivity with the active pharmaceutical ingredient (API) must be thoroughly evaluated. This guide focuses on this compound, a common choice for direct compression formulations, and compares its stability profile with that of other prevalent excipients.
Comparative Stability Data
The following tables summarize key quantitative stability parameters for this compound and its counterparts. The data has been compiled from various studies and presented to facilitate a direct comparison. It is important to note that absolute values can vary depending on the specific grade of the excipient and the experimental conditions.
Table 1: Hygroscopicity and Moisture Content
| Excipient | Hygroscopicity Classification | Typical Moisture Content (%) | Water Activity (aw) at which significant moisture uptake occurs |
| This compound | Slightly hygroscopic to hygroscopic | < 1.0 | > 0.5 |
| Microcrystalline Cellulose (MCC) | Hygroscopic | 3.0 - 5.0 | > 0.6 |
| Mannitol | Non-hygroscopic to slightly hygroscopic | < 0.5 | > 0.7 |
| Dicalcium Phosphate (Anhydrous) | Non-hygroscopic | < 1.0 | > 0.8 |
Table 2: Thermal Stability Parameters
| Excipient | Melting Point (°C) | Onset of Decomposition (°C) | Key Thermal Events (DSC) |
| This compound | 201-202 | ~220 | Endotherm corresponding to melting, followed by decomposition. |
| Microcrystalline Cellulose (MCC) | Decomposes before melting | ~260 | Broad endotherm due to water loss, followed by exothermic decomposition. |
| Mannitol | 166-168 | ~250 | Sharp endotherm at the melting point. |
| Dicalcium Phosphate (Anhydrous) | Decomposes at high temperatures | > 400 | Generally stable with no significant thermal events in the typical pharmaceutical processing range. |
Table 3: Chemical Stability and Reactivity
| Excipient | Potential for Maillard Reaction | Common Incompatibilities |
| This compound | High (with primary and secondary amines) | Strong oxidizing agents. |
| Microcrystalline Cellulose (MCC) | Low | Strong oxidizing agents. |
| Mannitol | Very Low | None commonly reported. |
| Dicalcium Phosphate (Anhydrous) | Low | Incompatible with acidic drugs. |
Experimental Protocols
The data presented in this guide is derived from standard analytical techniques used to assess the stability of pharmaceutical excipients. Detailed methodologies for these key experiments are provided below.
Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment
Objective: To determine the moisture sorption and desorption properties of the excipient at various relative humidity (RH) levels.
Methodology:
-
A sample of the excipient (typically 5-10 mg) is placed on a microbalance in a temperature and humidity-controlled chamber.
-
The sample is first dried to a constant weight under a stream of dry nitrogen gas at a specified temperature (e.g., 25°C).
-
The RH of the chamber is then incrementally increased in steps (e.g., from 0% to 90% in 10% increments).
-
At each RH step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a set threshold).
-
The amount of water sorbed at each RH level is calculated as the percentage weight gain from the initial dry weight.
-
Following the sorption phase, the RH is incrementally decreased to generate a desorption isotherm.
-
The resulting sorption-desorption profile provides critical information about the excipient's hygroscopicity, deliquescence point, and the potential for physical changes due to moisture.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To evaluate the thermal properties of the excipient, including melting point, glass transition, and decomposition.
Methodology:
-
A small amount of the excipient (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed and placed in the DSC instrument alongside an empty reference pan.
-
The sample and reference are heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are recorded as peaks in the DSC thermogram.
-
The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy of the event, respectively.
Thermogravimetric Analysis (TGA) for Decomposition and Water Content
Objective: To determine the thermal stability and the amount of volatile components (e.g., water) in the excipient.
Methodology:
-
A sample of the excipient (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
Weight loss at different temperatures corresponds to the loss of volatiles (e.g., water) or decomposition of the material.
-
The TGA thermogram provides quantitative information on the temperature at which degradation begins and the percentage of weight loss.
Visualizing Stability Assessment and Logical Relationships
The following diagrams illustrate the workflow for evaluating excipient stability and the logical relationships between key stability parameters.
Caption: Workflow for excipient stability evaluation.
Caption: Interplay of key factors in excipient stability.
A Comparative Guide to Spray-Dried Versus Crystalline Beta-Lactose in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the formulation of solid dosage forms, the choice of excipients is paramount to ensuring optimal manufacturability, stability, and bioavailability of the active pharmaceutical ingredient (API). Lactose, a widely used diluent and filler, is available in various forms, with spray-dried and crystalline beta-lactose being two common choices. This guide provides an objective comparison of their performance in drug delivery, supported by experimental data and detailed methodologies.
Executive Summary
Spray-dried lactose generally exhibits superior flowability and compressibility compared to crystalline this compound, making it highly suitable for direct compression tableting. This is attributed to its spherical particle morphology and the presence of amorphous lactose, which facilitates plastic deformation. Crystalline this compound, on the other hand, is characterized by its brittle nature, consolidating primarily through fragmentation. While spray-dried lactose can enhance the dissolution of poorly soluble drugs, its amorphous content can also make it more susceptible to moisture-induced physical and chemical instability. The choice between these two forms of lactose is therefore a critical decision in drug formulation, depending on the specific requirements of the API and the manufacturing process.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance differences between spray-dried and crystalline this compound based on experimental data.
Table 1: Physical and Flow Properties
| Property | Spray-Dried Lactose | Crystalline this compound | Significance in Drug Delivery |
| Morphology | Spherical agglomerates | Irregularly shaped, angular crystals | Spherical particles lead to better powder flow. |
| Bulk Density (g/mL) | ~0.5 - 0.6 | ~0.4 - 0.5 | Higher bulk density can improve die filling. |
| Tapped Density (g/mL) | ~0.6 - 0.7 | ~0.6 - 0.7 | Indicates powder packing ability. |
| Carr's Index (%) | 10 - 20 (Good to Fair) | > 25 (Poor) | Lower index indicates better flowability.[1][2] |
| Hausner Ratio | 1.12 - 1.25 (Good to Fair) | > 1.34 (Poor) | Lower ratio indicates better flowability.[1][2] |
| Angle of Repose (°) | 25 - 35 (Excellent to Good) | > 40 (Passable to Poor) | Lower angle indicates better flowability. |
Table 2: Compaction and Mechanical Properties
| Property | Spray-Dried Lactose | Crystalline this compound | Significance in Drug Delivery |
| Consolidation Mechanism | Primarily plastic deformation | Primarily brittle fracture | Plastic deformation leads to stronger tablets at lower compression forces.[3] |
| Tensile Strength (MPa) at 15 kN Compression Force | Higher | Lower | Indicates the force required to break the tablet; higher tensile strength is generally desirable.[4] |
| Compressibility | More compressible | Less compressible | Spray-dried lactose is more amenable to direct compression.[3] |
Table 3: Dissolution and Stability
| Property | Spray-Dried Lactose | Crystalline this compound | Significance in Drug Delivery |
| Dissolution Rate of Poorly Soluble Drugs | Can enhance dissolution | Generally lower dissolution enhancement | The amorphous nature of spray-dried lactose can improve wettability and dissolution. |
| Physical Stability | Lower (due to amorphous content) | Higher (crystalline structure) | Amorphous regions can recrystallize in the presence of moisture, affecting tablet properties.[5] |
| Chemical Stability | More reactive (Maillard reaction) | More stable | The amorphous form has a higher potential for chemical interaction with the API.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Powder Flowability Analysis (as per USP <1174>)
-
Objective: To determine the flow properties of the lactose powders using Carr's Index and Hausner Ratio.[7][8][9]
-
Apparatus: Graduated cylinder (250 mL), analytical balance, mechanical tapper.
-
Procedure:
-
Weigh approximately 100 g of the lactose powder and gently pour it into the 250 mL graduated cylinder.
-
Record the unsettled apparent volume (V₀).
-
Place the cylinder on the mechanical tapper and tap it 500 times.
-
Record the final tapped volume (Vf).
-
Calculate the bulk density (Mass/V₀) and tapped density (Mass/Vf).
-
Calculate Carr's Index: [(Tapped Density - Bulk Density) / Tapped Density] x 100%.
-
Calculate Hausner Ratio: Tapped Density / Bulk Density.
-
Tablet Tensile Strength (as per USP <1217>)
-
Objective: To measure the mechanical strength of tablets produced from each type of lactose.[10][11]
-
Apparatus: Tablet press, tablet hardness tester.
-
Procedure:
-
Compress tablets of a fixed weight and diameter using a tablet press at a defined compression force (e.g., 15 kN).
-
Measure the diameter (d) and thickness (h) of at least 10 tablets.
-
Place each tablet diametrically in the hardness tester and apply a compressive load until the tablet fractures.
-
Record the breaking force (F).
-
Calculate the tensile strength (σ) using the formula: σ = 2F / (πdh).
-
In-Vitro Dissolution Testing (as per USP <711>)
-
Objective: To compare the dissolution rate of a model API formulated with each type of lactose.[12][13][14]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle), UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Prepare a dissolution medium (e.g., 900 mL of 0.1 N HCl) and maintain the temperature at 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of the dissolved API in each sample using a validated analytical method (UV-Vis or HPLC).
-
Plot the percentage of drug released versus time.
-
Solid-State Characterization
-
Scanning Electron Microscopy (SEM): To visualize the particle morphology.
-
X-Ray Diffraction (XRD): To determine the degree of crystallinity.[5][17]
-
Procedure: Place the powder sample in the sample holder and scan it over a defined 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation. Crystalline materials will produce sharp diffraction peaks, while amorphous materials will show a broad halo.
-
-
Differential Scanning Calorimetry (DSC): To analyze the thermal properties and detect the presence of amorphous content.[18][19][20]
-
Procedure: Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range. The glass transition (Tg) of the amorphous portion and the crystallization and melting events can be observed.
-
Visualizing the Process and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between the properties of spray-dried and crystalline this compound and their performance in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Crystallization and X-ray diffraction of spray-dried and freeze-dried amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 9. usp.org [usp.org]
- 10. packqc.com [packqc.com]
- 11. qualitester.com [qualitester.com]
- 12. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 13. usp.org [usp.org]
- 14. usp.org [usp.org]
- 15. JEOL USA blog | How to Carry Out Particle Analysis with Benchtop [jeolusa.com]
- 16. Determination of the particle morphology by scanning electron microscopy (SEM) [bio-protocol.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. tainstruments.com [tainstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. experts.umn.edu [experts.umn.edu]
A Comparative Guide to Validating the Purity of Synthesized β-Lactose using NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and excipients is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods—High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FTIR) spectroscopy—for validating the purity of synthesized β-lactose. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical technique.
Introduction to β-Lactose Purity Analysis
Lactose, a disaccharide composed of galactose and glucose, is a widely used excipient in the pharmaceutical industry. It exists in two anomeric forms, α-lactose and β-lactose, which can interconvert in solution (mutarotation). The solid-state properties and, consequently, the manufacturing performance of lactose are dependent on its anomeric and overall purity. The synthesis of β-lactose can introduce various impurities, including the α-anomer, monosaccharides (glucose and galactose), and by-products from the synthetic route. Therefore, robust analytical methods are required to accurately quantify the purity of synthesized β-lactose.
Comparison of Analytical Techniques
The choice of an analytical technique for purity determination depends on several factors, including the type of information required (qualitative vs. quantitative), sensitivity, specificity, and throughput. Here, we compare NMR spectroscopy, HPLC, and FTIR for the analysis of β-lactose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful and versatile technique that provides detailed structural information and quantitative data. Quantitative ¹H NMR (qNMR) is particularly well-suited for purity assessment as the signal intensity is directly proportional to the number of protons, allowing for a primary method of quantification without the need for a specific reference standard for each impurity.
High-Performance Liquid Chromatography (HPLC) , especially when coupled with a Refractive Index (RI) detector, is a workhorse in the pharmaceutical industry for the quantitative analysis of non-chromophoric compounds like lactose. It excels at separating mixtures and providing precise quantification based on calibration curves.
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid, non-destructive technique that provides a molecular fingerprint of the sample. It is highly effective for identifying functional groups and can be used to differentiate between different forms of lactose (e.g., anhydrous vs. monohydrate) and to detect the presence of other classes of compounds.
The following table summarizes the key performance characteristics of each technique for β-lactose purity analysis.
| Parameter | NMR Spectroscopy | HPLC with RI Detection | FTIR Spectroscopy |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds. |
| Information Provided | - Absolute and relative quantification of β-lactose and impurities- Unambiguous structural elucidation- Anomeric ratio (α/β) determination | - High-precision quantification of β-lactose and known impurities- Separation of multiple components | - Functional group identification- Differentiation of crystalline forms- Rapid screening for gross impurities |
| Sample Preparation | Simple dissolution in a deuterated solvent (e.g., D₂O, DMSO-d₆). | Dissolution in the mobile phase, filtration. | Minimal to none for ATR; grinding with KBr for pellet method. |
| Limit of Detection (LOD) | ~0.13 mg/mL[1] | ~0.04 - 0.325 mg/mL[2][3] | Less sensitive for quantification of minor components. |
| Limit of Quantification (LOQ) | ~0.41 mg/mL[1] | ~0.12 - 0.987 mg/mL[2][3] | Not typically used for precise quantification of impurities. |
| Precision (%RSD) | < 5%[1] | < 2% for intra- and inter-day precision.[4] | Not applicable for quantification in this context. |
| Accuracy (% Recovery) | 95-105%[1] | 96.78–108.88%[4] | Not applicable for quantification in this context. |
| Advantages | - Primary quantitative method- Non-destructive- Provides structural information- Simultaneous quantification of multiple components | - High precision and accuracy- Well-established methodology- High throughput with autosamplers | - Rapid analysis time- Non-destructive (ATR)- Low operational cost |
| Disadvantages | - Higher initial instrument cost- Lower sensitivity compared to some HPLC detectors | - Requires reference standards for each impurity for quantification- RI detector is sensitive to temperature and mobile phase composition changes | - Limited quantitative capability for complex mixtures- Less specific than NMR or HPLC |
Experimental Protocols
Detailed methodologies for each technique are provided below to facilitate their implementation.
Quantitative ¹H NMR Spectroscopy
Objective: To determine the purity and anomeric ratio of synthesized β-lactose.
Materials:
-
Synthesized β-lactose sample
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Internal standard (e.g., maleic acid, certified reference material)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized β-lactose and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Vortex the solution until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the T₁ of the protons of interest (typically 30-60 seconds for quantitative analysis of carbohydrates) to allow for full relaxation.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 250 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum using the residual solvent peak (HDO at ~4.79 ppm) or an internal reference.
-
Integrate the well-resolved anomeric proton signals for β-lactose (typically a doublet around 4.67 ppm) and α-lactose (typically a doublet around 5.22 ppm).
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the purity of β-lactose using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
IS = internal standard
-
-
Calculate the anomeric ratio (%β) using the integrals of the anomeric protons:
%β = [I_β / (I_β + I_α)] * 100
-
¹H and ¹³C NMR Chemical Shift Data for Lactose in D₂O:
| Anomer | Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) |
| β-Lactose | H-1 (Glc) | 4.67 (d) | C-1 (Glc) | 96.5 |
| H-1' (Gal) | 4.45 (d) | C-1' (Gal) | 103.5 | |
| α-Lactose | H-1 (Glc) | 5.22 (d) | C-1 (Glc) | 92.6 |
| H-1' (Gal) | 4.45 (d) | C-1' (Gal) | 103.7 |
(Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH.)
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
Objective: To quantify the purity of synthesized β-lactose.
Materials:
-
Synthesized β-lactose sample
-
β-Lactose reference standard (high purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and refractive index (RI) detector.
-
Amino-based column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Procedure:
-
Preparation of Mobile Phase and Standard Solutions:
-
Prepare the mobile phase by mixing acetonitrile and water in a ratio of 75:25 (v/v). Degas the mobile phase before use.
-
Prepare a stock solution of the β-lactose reference standard (e.g., 10 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized β-lactose sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Amino column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector: Refractive Index (RI) detector, maintained at a constant temperature (e.g., 35 °C)
-
-
Data Analysis:
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area of the β-lactose standard against its concentration.
-
Determine the concentration of β-lactose in the sample solution from the calibration curve.
-
Calculate the purity of the synthesized β-lactose.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively assess the purity of synthesized β-lactose and identify its form.
Materials:
-
Synthesized β-lactose sample
-
Potassium bromide (KBr), spectroscopy grade, dried.
-
Agate mortar and pestle
-
Pellet press
Instrumentation:
-
FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Attenuated Total Reflectance (ATR) accessory or a pellet holder.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the synthesized β-lactose sample in an agate mortar.
-
Add approximately 100-200 mg of dried KBr to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die and press under high pressure (approximately 8-10 tons) to form a transparent pellet.[5]
-
-
FTIR Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure β-lactose.
-
Examine the spectrum for the presence of unexpected peaks that may indicate impurities. Key characteristic absorption bands for lactose include those in the 1200-950 cm⁻¹ region (C-O and C-C stretching) and the fingerprint region below 1000 cm⁻¹.
-
Procedure (ATR Method):
-
Sample Preparation: Place a small amount of the powdered β-lactose sample directly onto the ATR crystal.
-
FTIR Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum as described above.
-
Data Analysis: Analyze the spectrum as described for the KBr pellet method.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity validation of synthesized β-lactose.
Caption: Experimental workflow for β-lactose purity validation.
Logical Comparison of Techniques
The following diagram provides a logical comparison of the three techniques based on key analytical attributes for the specific application of synthesized β-lactose purity validation.
Caption: Comparison of analytical techniques for β-lactose purity.
Conclusion
For the comprehensive validation of synthesized β-lactose purity, NMR spectroscopy stands out as the most powerful single technique. It not only provides accurate and precise quantitative data without the need for an identical reference standard but also offers unambiguous structural confirmation and the crucial determination of the anomeric (α/β) ratio.
HPLC with RI detection is an excellent and widely accepted alternative for routine quality control, offering high precision and throughput for quantitative analysis, provided that a well-characterized reference standard is available.
FTIR spectroscopy serves as a rapid and valuable tool for initial identification, qualitative screening, and assessment of the crystalline form of the synthesized β-lactose.
For a complete and robust purity assessment in a drug development setting, a combination of these techniques is often employed. For instance, FTIR can be used for rapid screening, HPLC for routine quantitative purity checks, and NMR for definitive structural elucidation, anomeric ratio determination, and as a primary method for the certification of reference standards.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
A Comparative Analysis of the Hygroscopic Properties of Beta-Lactose and Sorbitol
For Researchers, Scientists, and Drug Development Professionals
The hygroscopicity of excipients is a critical parameter in pharmaceutical formulation development, influencing powder flow, compaction, stability, and drug product performance. This guide provides an objective comparison of the hygroscopic behavior of two common pharmaceutical excipients: beta-lactose and sorbitol. The following analysis is based on experimental data from various scientific studies.
Executive Summary
Both this compound and sorbitol are known to be hygroscopic, meaning they readily attract and hold water molecules from the surrounding environment. However, the extent and nature of their moisture sorption differ significantly. Anhydrous this compound exhibits hygroscopicity, particularly at higher relative humidity (RH), while sorbitol is a well-established humectant that readily binds with water. The crystalline form of these materials plays a crucial role in their interaction with moisture.
Quantitative Comparison of Moisture Sorption
The following table summarizes the moisture content of this compound and sorbitol at various relative humidity levels, as reported in different studies. It is important to note that these values were not obtained from a single, direct comparative study and should be interpreted with consideration of potential variations in experimental conditions.
| Relative Humidity (RH) | This compound (anhydrous) - % Moisture Content (w/w) | Sorbitol - % Moisture Content (w/w) |
| < 10% | Not specified | Essentially water-free[1][2] |
| 55% | < 1.0% | Not specified |
| 75% | Hygroscopic[3] | Not specified |
| 80% | 1.66% | Not specified |
| 92% | 2.03% | Not specified |
Data for this compound is derived from a study on direct compression anhydrous lactose with a high beta-content. Data for sorbitol is based on studies of its water activity.
Physicochemical Properties and Hygroscopic Behavior
This compound:
This compound is an anomer of lactose. Its anhydrous form is known to be hygroscopic.[3] Upon exposure to moisture, anhydrous this compound can adsorb water, which can lead to changes in its physical properties, such as caking and alterations in flowability. One study found that this compound anomers adsorb less moisture than alpha-lactose anomers.
Sorbitol:
Sorbitol, a sugar alcohol, is widely recognized as a highly hygroscopic excipient and a good humectant, meaning it binds well with water.[4][5] Its hygroscopic nature is so pronounced that its use in formulations can be restricted due to its tendency to cause sticking and capping in tablets, especially at high humidity.[6] Studies have shown that the hygroscopic properties of sorbitol are very similar to those of glucose.[1] At relative humidities below 10%, sorbitol is essentially free of water.[1][2]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a standard technique used to determine the hygroscopicity of a substance by measuring the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[7][8][9][10]
Objective: To determine and compare the moisture sorption isotherms of this compound and sorbitol.
Apparatus: A Dynamic Vapor Sorption (DVS) analyzer.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 5-15 mg) of the test material (this compound or sorbitol) is placed in the DVS instrument's sample pan.
-
Drying: The sample is initially dried by exposing it to 0% relative humidity at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate (i.e., the rate of mass change is below a set threshold) before proceeding to the next humidity level. The mass of the sample is continuously recorded.
-
Desorption Phase: After reaching the maximum RH (e.g., 90%), the relative humidity is decreased in a stepwise manner back to 0% RH. The mass change is again recorded at each step until equilibrium is reached.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of moisture uptake. The data is then plotted as a moisture sorption isotherm, which shows the equilibrium moisture content as a function of relative humidity.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative hygroscopicity analysis of this compound and sorbitol using Dynamic Vapor Sorption.
Experimental workflow for comparative hygroscopicity analysis.
Conclusion
The selection of an appropriate excipient requires a thorough understanding of its physical properties, with hygroscopicity being a key consideration. While both this compound and sorbitol exhibit moisture-sorbing properties, sorbitol is significantly more hygroscopic and acts as a potent humectant. The choice between these two excipients will, therefore, depend on the specific requirements of the formulation, including the moisture sensitivity of the active pharmaceutical ingredient (API) and the desired physical characteristics of the final dosage form. For formulations requiring low water content and stability in humid environments, this compound may be a more suitable choice. Conversely, in formulations where the humectant properties of sorbitol are beneficial, its use can be considered with appropriate control of environmental humidity during manufacturing and storage.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 8. mt.com [mt.com]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. aqualab.com [aqualab.com]
Safety Operating Guide
Navigating the Disposal of β-Lactose: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a cornerstone of operational safety and regulatory compliance. For researchers, scientists, and professionals in drug development, clear and immediate guidance on handling substances like β-lactose is essential. While β-lactose is not classified as a hazardous substance, adherence to established disposal protocols is critical to ensure a safe laboratory environment and to prevent environmental contamination.[1][2]
Immediate Safety and Handling Protocols
Before proceeding with the disposal of β-lactose, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle β-lactose in a well-ventilated area to minimize the potential for dust inhalation.
-
Dust Prevention: β-Lactose is a combustible solid, and fine dust particles can form explosive mixtures with air.[1] Avoid generating dust clouds during handling and disposal.
-
Spill Management: In the event of a spill, clean it up immediately by sweeping the solid material.[1][3] Place the collected material into a suitable, clearly labeled container for disposal.[1][3]
Quantitative Data Summary
For quick reference, the following table summarizes key physical and toxicological data for β-lactose.
| Property | Value | Reference |
| Appearance | White, hard crystalline mass or powder | [1] |
| Oral LD50 (Rat) | >10,000 mg/kg | [1] |
| Specific Gravity | 1.53 | [1] |
| Water Solubility | Soluble | [1][4] |
| Storage Class Code | 11 - Combustible Solids | [4] |
Step-by-Step Disposal Procedures
The appropriate disposal route for β-lactose is primarily determined by its purity and whether it has been contaminated with other substances.
Step 1: Evaluate for Contamination
The first critical step is to assess if the β-lactose waste is contaminated with any hazardous materials.
-
Uncontaminated β-Lactose: If the β-lactose is unused, unexpired, and has not been in contact with any hazardous substances, it can be managed as non-hazardous waste.
-
Contaminated β-Lactose: If the β-lactose has been mixed with or is otherwise contaminated by other chemicals, the entire waste mixture must be treated according to the hazards of the contaminating substance(s).
Step 2: Disposal of Uncontaminated β-Lactose
For pure, uncontaminated β-lactose, consider the following hierarchy of disposal options:
-
Reduction, Reuse, and Recycling: The most preferred option is to minimize waste.[1][5] If the material is unused and suitable for another application, consider reusing it or offering it to another research group.[1][5] Recycling may also be a viable option; consult with your institution's Environmental Health and Safety (EHS) department for potential recycling programs.[1]
-
Solid Waste Disposal: If reuse or recycling is not possible, uncontaminated β-lactose can typically be disposed of in the regular solid waste stream.[6]
-
Containerization: Place the β-lactose in a sturdy, tightly sealed container to prevent dust from becoming airborne.[6]
-
Labeling: Clearly label the container as "β-Lactose (Non-Hazardous)".
-
Consult Local Regulations: Always verify with your institution's EHS office and local waste management authority to ensure this method complies with all applicable regulations.[1][6]
-
Step 3: Disposal of Contaminated β-Lactose
If the β-lactose is contaminated, the disposal procedure is dictated by the hazardous properties of the contaminant.
-
Waste Identification: Identify all hazardous components within the waste mixture.
-
Segregation: Do not mix this waste with other waste streams unless it is explicitly permitted by your EHS office.[7][8] Store it separately from incompatible materials.[5][7]
-
Containerization:
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.[7][9]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Important Note: Do not dispose of β-lactose, contaminated or not, down the drain.[1] While it is water-soluble, laboratory disposal guidelines often restrict the drain disposal of solid chemicals and recommend against allowing wash water from cleaning equipment to enter drains.[1][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of β-lactose.
Caption: Decision workflow for β-Lactose disposal.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. β-Lactose ≤30% α-anomer basis, ≥99% total lactose basis | 5965-66-2 [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling beta-Lactose
This guide provides essential safety and logistical information for handling beta-Lactose in a laboratory setting. The following procedures are based on established best practices for chemical handling and aim to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for this compound
While this compound is not classified as a hazardous substance, adherence to proper laboratory safety protocols, including the use of Personal Protective Equipment (PPE), is crucial to minimize exposure and prevent potential irritation.[1][2] The recommended PPE for handling this compound is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[3][4] A face shield may also be used.[4] | Protects against dust particles that may cause transient eye discomfort or slight abrasive damage. |
| Hand Protection | Chemical-resistant, impermeable gloves such as nitrile rubber, butyl rubber, or polychloroprene.[1] | Prevents direct skin contact. It is important to replace gloves if they become contaminated and to wash hands thoroughly after use.[1] |
| Body Protection | A long-sleeved laboratory coat or other protective clothing.[1][3] For larger quantities, a chemical-resistant apron is recommended.[3] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area.[2] For operations that may generate dust, an effective dust mask or a NIOSH-approved N95 respirator should be used.[3][5][6] | Minimizes the inhalation of airborne particles. |
Safe Handling and Operational Plan
Proper handling procedures are critical to ensure safety and maintain the integrity of the experiment. The following workflow outlines the key steps for safely handling this compound.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area.[7][8]
-
Use engineering controls such as local exhaust ventilation to minimize dust in the air.[3]
-
Ensure that all equipment used for handling is properly grounded to prevent the buildup of static electricity, which can be an ignition source for dust explosions.[3]
-
Keep containers tightly closed when not in use and store them in a dry, cool place.[2][7]
2. Handling Procedures:
-
Avoid all unnecessary personal contact with the material.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
After handling, wash hands and face thoroughly before breaks and at the end of the workday.[3][8]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[8]
3. Spill Management:
-
In case of a minor spill, clean it up immediately by sweeping or shoveling the material into a suitable container for disposal.[2][7]
-
Avoid actions that could create dust clouds.[3]
-
For major spills, evacuate the area and alert emergency responders.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste this compound: Dispose of waste material in a sealed, labeled container.
-
Contaminated PPE: Contaminated gloves and other disposable PPE should be placed in a designated waste container.
-
General Guidance: Do not empty into drains.[2] Disposal should be in accordance with all applicable local, state, and federal regulations. While this compound is not considered hazardous, it is good practice to follow standard procedures for chemical waste disposal.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
-
Inhalation: If dust is inhaled, move the individual to fresh air.[1] Encourage them to blow their nose to clear their breathing passages.[1] If irritation or discomfort persists, seek medical attention.[1]
-
Skin Contact: If skin contact occurs, flush the affected area with running water.[1] If irritation develops, seek medical attention.[1]
-
Eye Contact: If the product comes into contact with the eyes, immediately flush them with water.[1] If irritation persists, seek medical attention.[1]
-
Ingestion: If swallowed, immediately give a glass of water.[1] First aid is generally not required, but if you have any doubts, contact a medical professional or a Poisons Information Center.[1]
Safety Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. fishersci.com [fishersci.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. benchchem.com [benchchem.com]
- 5. β-Lactose =99 5965-66-2 [sigmaaldrich.com]
- 6. How to handle the safety of lactose monohydrate? - AUCO [aucoindustry.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
